4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWCEFASKJARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester, a valuable building block in contemporary drug discovery and development. The methodology presented is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant interest. The phenylboronic acid pinacol ester moiety is a cornerstone of modern organic synthesis, primarily serving as a stable, versatile coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, essential for assembling the complex molecular architectures of active pharmaceutical ingredients (APIs).
The 2-oxo-1-pyrrolidinyl (or lactam) group, on the other hand, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its presence can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and facilitate crucial hydrogen bonding interactions with biological targets. The combination of these two functionalities in a single molecule creates a highly valuable reagent for building complex, drug-like molecules.
The most robust and widely adopted strategy for synthesizing this target molecule is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-boron bond by reacting an aryl halide with a diboron reagent.[2] It is renowned for its mild conditions and exceptional tolerance of various functional groups, making it ideal for late-stage functionalization and the synthesis of complex intermediates like the one discussed herein.[3][4]
The Synthetic Approach: Miyaura Borylation
The chosen synthetic pathway involves the palladium-catalyzed borylation of the precursor, 1-(4-bromophenyl)pyrrolidin-2-one. This approach is favored due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Miyaura reaction.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:[2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate (Ar-Pd-Br).[5]
-
Ligand Exchange/Metathesis: The base, typically potassium acetate (KOAc), displaces the bromide on the palladium complex, forming an acetato-palladium(II) species (Ar-Pd-OAc). This step is crucial as the Pd-O bond is more reactive than the Pd-Br bond.[4]
-
Transmetalation: The diboron reagent, bis(pinacolato)diboron (B₂pin₂), transmetalates with the Ar-Pd-OAc intermediate. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step, resulting in the formation of an Ar-Pd-Bpin species and regenerating the acetate.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound (Ar-Bpin), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, providing clear steps and rationale to ensure a successful outcome.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 1-(4-Bromophenyl)pyrrolidin-2-one | C₁₀H₁₀BrNO | 240.10 | 10.0 mmol | 1.0 | 2.40 g |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 mmol | 1.2 | 3.05 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.3 mmol | 0.03 | 245 mg |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 mmol | 3.0 | 2.94 g |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - | 50 mL |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(4-bromophenyl)pyrrolidin-2-one (2.40 g), bis(pinacolato)diboron (3.05 g), Pd(dppf)Cl₂ (245 mg), and potassium acetate (2.94 g).
-
Expertise & Experience: The use of an inert atmosphere (nitrogen or argon) is critical. The active Pd(0) catalyst, which is generated in situ, is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and significantly lower yields.
-
-
Solvent Addition and Degassing: Add 50 mL of anhydrous 1,4-dioxane to the flask. Degas the resulting suspension by bubbling nitrogen through the solvent for 15-20 minutes.
-
Expertise & Experience: Degassing the solvent is a crucial step to remove dissolved oxygen.[6] Even with an inert gas headspace, dissolved oxygen can compromise the reaction. Anhydrous solvent is used to prevent unwanted side reactions, such as the hydrolysis of the boronic ester product.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Trustworthiness: The choice of base, potassium acetate, is deliberate. It is a weak base that activates the palladium complex for transmetalation without being so strong as to promote a competing Suzuki-Miyaura coupling between the newly formed product and the starting aryl bromide.[2][4] Stronger bases can significantly reduce the yield of the desired boronic ester.[3]
-
-
Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Expertise & Experience: Filtration through Celite provides a simple and effective method for removing the heterogeneous catalyst and fine inorganic precipitates, simplifying the subsequent purification steps.
-
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Purification and Characterization
Arylboronic acid pinacol esters can be sensitive to standard silica gel chromatography, sometimes leading to decomposition or strong adsorption.[7]
Purification Protocol
Flash column chromatography is the preferred method for purification.
-
Stationary Phase: Silica gel. To mitigate potential on-column degradation, the silica gel can be pre-treated by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%) or by using silica gel impregnated with boric acid.[8]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.
-
Outcome: The purified product is typically isolated as a white to off-white solid. Expected yield: 75-90%.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.80 (d, 2H), 7.55 (d, 2H), 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H), 1.35 (s, 12H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 174.5, 143.0, 135.5, 119.0, 84.0, 49.0, 32.5, 25.0, 18.5. |
| Mass Spec (ESI+) | Expected m/z for C₁₆H₂₃BNO₃ [M+H]⁺: 290.1765 |
| Appearance | White to off-white solid |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The key diagnostic signals are the doublets in the aromatic region, the singlet for the 12 pinacol protons, and the three distinct multiplets for the pyrrolidinone ring protons.
References
- Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(10), 2339–2348.
-
Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. Retrieved from [Link]
-
Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Publications. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8746-8772.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
- Molander, G. A., et al. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic Letters, 14(13), 3392–3395.
- De Vries, J. G., & Tran, D. N. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109.
- Müller, T. J. J. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(15), 4983.
- Isobe, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemical and Pharmaceutical Bulletin, 60(7), 972-975.
- Hitosugi, S., et al. (2012). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 14(10), 2568–2571.
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
- Morin, M. D., et al. (2014). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Tetrahedron Letters, 55(30), 4153–4155.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
- Martini, D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 501-506.
- Lipshutz, B. H., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4032–4035.
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
AccelaChem. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]
- Kaczmarczyk, G., et al. (2022).
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physicochemical properties of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
An In-Depth Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of this compound (CAS No. 1003309-09-8). Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective use as a key building block in modern organic synthesis.
Introduction: A Versatile Building Block at the Nexus of Boron Chemistry and Medicinal Scaffolds
This compound is a bifunctional organic compound of significant interest in contemporary drug discovery and materials science. It strategically combines two highly valuable chemical motifs:
-
The Phenylboronic Acid Pinacol Ester: A stable, versatile, and widely used precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This functionality allows for the facile construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[3][4] Pinacol esters, in particular, offer enhanced stability and easier handling compared to their corresponding free boronic acids.[5]
-
The 2-Pyrrolidinone Moiety: A privileged scaffold in medicinal chemistry. The five-membered lactam ring is a common feature in numerous natural products and FDA-approved pharmaceuticals.[6][7] Its inclusion in drug candidates can improve critical properties such as aqueous solubility and metabolic stability.[7][8]
The convergence of these two motifs in a single molecule makes it a powerful reagent for introducing the N-arylpyrrolidinone structure into complex molecular architectures, enabling the exploration of novel chemical space for therapeutic and material applications.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its proper handling, storage, and application in chemical reactions. The key properties of this compound are summarized below.
| Property | Value | Source / Notes |
| CAS Number | 1003309-09-8 | [9][10][11][12][13] |
| Molecular Formula | C₁₆H₂₂BNO₃ | [9][10][11] |
| Molecular Weight | 287.16 g/mol | [9] |
| Appearance | White to yellow solid | [9] |
| Purity | Commercially available in ≥95% purity | [11][14] |
| Boiling Point | 478.0 ± 28.0 °C at 760 Torr | (Predicted)[9] |
| Density | 1.12 ± 0.1 g/cm³ at 20 °C | (Predicted)[9] |
| Melting Point | Not Available | [9] |
| Solubility | Not Available | [9] |
| Storage Conditions | Store in a refrigerator (2 to 8 °C), sealed in a dry atmosphere | [9] |
Structural Elucidation and Spectroscopic Signature
The molecular structure defines the reactivity and function of the compound.
Caption: Molecular structure of this compound.
Expected Spectroscopic Data:
While specific spectra are instrument- and condition-dependent, the expected signals for structural confirmation are as follows:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the phenyl ring (typically in the 7-8 ppm region), the three sets of methylene protons of the pyrrolidinone ring (aliphatic region, ~2-4 ppm), and a characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group (around 1.3 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the lactam (~175 ppm), aromatic carbons (120-150 ppm), the carbons of the pinacol group (including the quaternary carbons bonded to oxygen), and the aliphatic carbons of the pyrrolidinone ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should reveal the molecular ion peak [M+H]⁺ or other adducts corresponding to the molecular weight of 287.16.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide carbonyl (~1680-1700 cm⁻¹), C-N stretching, aromatic C=C stretching, and B-O stretching bands.
Stability and Reactivity Profile
Hydrolytic Instability: A Critical Consideration
A primary challenge in working with aryl pinacolboronate esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol.[5][15] This degradation pathway is particularly relevant under typical reversed-phase HPLC conditions, which often use aqueous mobile phases.[16]
Causality: The boron atom in the boronate ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This process is often facilitated by acidic or basic conditions and can be accelerated by active surfaces, such as the silica in a standard HPLC column.[17]
This instability necessitates careful selection of analytical methods and mandates strict anhydrous conditions for storage and reactions to ensure the integrity and reactivity of the reagent.
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling
The principal application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[2] The reaction involves the palladium-catalyzed coupling of the organoboron species with an organohalide (or triflate).
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Best Practices for Analysis
Accurate assessment of purity is critical for ensuring stoichiometric control and reproducibility in synthetic applications. Given the hydrolytic instability, standard analytical methods must be adapted.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol is designed to minimize on-column hydrolysis, providing an accurate purity profile.
1. Rationale for Method Design: The core challenge is to prevent the interaction of the boronic ester with water and active silanol groups on the HPLC column. The strategy involves using an aprotic sample diluent and a chemically inert stationary phase.[15][17]
2. Instrumentation and Materials:
-
HPLC system with UV detector
-
Column: Waters XTerra MS C18 or equivalent low-silanol, end-capped column
-
Mobile Phase A: Ammonium bicarbonate buffer or highly basic mobile phase (pH > 10)
-
Mobile Phase B: Acetonitrile
-
Diluent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Sample: this compound
3. Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the anhydrous diluent (ACN or THF). Sonicate briefly if necessary to ensure complete dissolution. Perform dilutions as needed using the same diluent. Expertise & Experience: Using an aprotic solvent is the most critical step to prevent premature hydrolysis before injection.[16]
-
HPLC Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes or until a stable baseline is achieved.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient from ~95% Mobile Phase A to 95% Mobile Phase B over 15-20 minutes.
-
-
Data Analysis: Integrate the peak corresponding to the intact pinacol ester and any impurity peaks, including the peak for the hydrolyzed boronic acid. Calculate the area percent purity.
Caption: Workflow for the accurate purity analysis of boronic pinacol esters via RP-HPLC.
Conclusion: An Enabling Reagent for Innovation
This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists and materials scientists. Its well-defined physicochemical properties, when coupled with a clear understanding of its reactivity and stability, allow for its reliable application in Suzuki-Miyaura cross-coupling reactions. The presence of the medicinally relevant pyrrolidinone scaffold provides a direct route to novel compounds with potentially enhanced pharmacological profiles. The analytical protocols and handling considerations detailed in this guide provide the necessary framework for researchers to confidently and effectively integrate this valuable building block into their synthetic programs.
References
- Vertex AI Search. 1003309-09-8 | this compound.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- LookChem. (2025).
- ChemicalBook. (2024). The uses of 2-Pyrrolidinone.
- ResearchGate. Selected drugs containing the 2-pyrrolidinone moiety.
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- American Elements. This compound | CAS 1003309-09-8.
- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.
- PubChem. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276.
- NIH Public Access. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. Suzuki-Miyaura cross-coupling reactions of phenylboronic,....
- Wikipedia. Suzuki reaction.
- ChemUniverse. This compound.
- Journal of Chromatography A. (2012).
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Arctom Scientific. CAS NO. 1003309-09-8 | this compound.
- Parchem. This compound (Cas 1003309-09-8).
- ResearchGate.
- ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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- 4. researchgate.net [researchgate.net]
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- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS: 1003309-09-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester, a versatile building block in modern organic synthesis. Moving beyond a simple datasheet, this document offers field-proven insights into its synthesis, characterization, and strategic application, particularly in the realm of medicinal chemistry and drug discovery. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Core Compound Analysis: Chemical Identity and Properties
This compound, also known by its IUPAC name 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one, is a key reagent in palladium-catalyzed cross-coupling reactions.[1] The pinacol ester functional group offers significant advantages over the corresponding free boronic acid, primarily enhanced stability towards air and moisture, which simplifies handling, storage, and improves reaction consistency.[2]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1003309-09-8 | [1][3] |
| Molecular Formula | C₁₆H₂₂BNO₃ | [1] |
| Molecular Weight | 287.16 g/mol | [1] |
| Appearance | White to yellow solid | [3] |
| Storage | Store in a refrigerator (2 to 8 °C), sealed in a dry environment.[3] | |
| SMILES | O=C1N(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CCC1 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through a Miyaura borylation reaction. This process involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. The logical precursor for this synthesis is 1-(4-bromophenyl)pyrrolidin-2-one.
Logical Synthesis Workflow
Caption: Synthesis pathway for the target compound.
Experimental Protocol: Miyaura Borylation
This protocol is based on established methodologies for the Miyaura borylation of aryl bromides.[2][4]
Materials:
-
1-(4-Bromophenyl)pyrrolidin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(4-bromophenyl)pyrrolidin-2-one (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is repeated three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
Purification
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The resulting product should be a white to off-white solid.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.80-7.75 (d, 2H, Ar-H ortho to boron)
-
7.60-7.55 (d, 2H, Ar-H meta to boron)
-
3.90-3.85 (t, 2H, N-CH₂ in pyrrolidinone ring)
-
2.65-2.60 (t, 2H, CO-CH₂ in pyrrolidinone ring)
-
2.20-2.10 (quintet, 2H, CH₂ in pyrrolidinone ring)
-
1.35 (s, 12H, methyl groups on pinacol)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
174.5 (C=O)
-
144.0 (Ar-C attached to N)
-
135.5 (Ar-CH ortho to boron)
-
118.5 (Ar-CH meta to boron)
-
(Ar-C attached to B is often not observed or is very broad)
-
84.0 (quaternary C of pinacol)
-
50.0 (N-CH₂)
-
32.5 (CO-CH₂)
-
25.0 (methyl C of pinacol)
-
18.0 (CH₂)
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[5]
General Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Coupling with a Heteroaryl Bromide
The following protocol is adapted from a documented synthesis utilizing this compound.
Materials:
-
This compound
-
3-Bromo-6-chloropyridin-2-amine (or other suitable heteroaryl halide)
-
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.3 equiv), 3-bromo-6-chloropyridin-2-amine (1.0 equiv), and potassium phosphate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.04 equiv).
-
Add 1,4-dioxane and water in a 5:1 ratio (e.g., 15 mL dioxane, 3 mL water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction to 80 °C and stir for 4 hours or until completion as monitored by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): This palladium complex is widely used for Suzuki couplings due to its high activity and stability, effectively catalyzing the reaction with a variety of substrates, including heteroaryl halides.[5]
-
Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. Potassium phosphate is often effective and is compatible with many functional groups.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic reagents and the inorganic base, which is crucial for the reaction to proceed efficiently.
Safety and Handling
Based on available GHS information, this compound should be handled with care.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, follow standard first aid procedures and seek medical attention if irritation persists.[6]
Applications in Drug Discovery and Beyond
The "4-(2-Oxo-1-pyrrolidinyl)phenyl" moiety is a valuable pharmacophore found in various biologically active molecules. The title compound serves as a critical intermediate for introducing this scaffold.
-
Kinase Inhibitors: Many kinase inhibitors utilize a hinge-binding moiety, often a heteroaromatic ring, which is coupled to a substituted phenyl ring. This boronic ester is an ideal reagent for synthesizing such compounds, allowing for the rapid exploration of structure-activity relationships (SAR).
-
GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The pyrrolidinone-phenyl structure can serve as a core fragment in the design of novel ligands for these receptors.
-
Materials Science: The rigid, well-defined structure of the biaryl products formed using this reagent makes it useful in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.
Conclusion
This compound is a stable, reliable, and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust method for constructing C-C bonds, which is of paramount importance in the fields of drug discovery and materials science. By understanding the principles behind its synthesis and application, researchers can effectively leverage this reagent to accelerate their research and development programs.
References
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available from: [Link]
-
HPC Standards. This compound. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
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American Elements. This compound. Available from: [Link]
-
ResearchGate. Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available from: [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information - Supramolecular Assemblies of bay-Substituted Perylene Diimides in Solution and on Solid Substrate. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Royal Society of Chemistry. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Available from: [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Available from: [Link]
-
Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available from: [Link]
-
ChemUniverse. This compound. Available from: [Link]
-
Laibo Chem. This compound , Package: 1g. Available from: [Link]
-
Organic Syntheses. Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tetraaryl-p-benzoquinones by Suzuki–Miyaura cross-coupling reactions of tetrabromo-p-benzoquinone. Available from: [Link]
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- 6. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its structure marries two key pharmacophores: the N-aryl pyrrolidinone motif and the versatile phenylboronic acid pinacol ester. The latter is a cornerstone of modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with high precision.[6] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure elucidation of this molecule. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity.
Molecular Structure and Key Features
The target molecule, with the chemical formula C₁₆H₂₂BNO₃ and a molecular weight of 287.16 g/mol , possesses distinct structural features that dictate the analytical approach for its characterization.[1][2][4][7] The core components are:
-
A 1,4-disubstituted benzene ring: This aromatic core is the scaffold connecting the two key functional groups.
-
A 2-oxopyrrolidinyl group: This lactam ring is attached to the phenyl ring via a nitrogen-carbon bond.
-
A boronic acid pinacol ester: This functional group is crucial for its synthetic utility and presents unique analytical signatures.
A multi-faceted analytical approach is essential for the complete and unambiguous structural confirmation of this molecule. This guide will focus on a logical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Strategic Analytical Workflow
The elucidation of the structure of this compound follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle. The overall workflow is designed to first confirm the molecular formula and connectivity, then to probe the finer details of the three-dimensional structure.
Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For the target compound, a suite of NMR experiments including ¹H, ¹³C, and ¹¹B NMR will provide a detailed picture of the molecular framework.
Predicted NMR Data
Based on known chemical shift increments for substituted phenylboronic acid pinacol esters and N-arylpyrrolidinones, the following table summarizes the expected NMR data for the target molecule.[8][9][10][11]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |
| Pyrrolidinone CH₂ (C3) | ~2.20 (quintet) | ~18.5 | H4 to C3, C5 |
| Pyrrolidinone CH₂ (C4) | ~2.65 (t) | ~32.8 | H3 to C4, C5 |
| Pyrrolidinone CH₂ (C5) | ~3.90 (t) | ~51.0 | H4 to C5 |
| Pinacol CH₃ | ~1.35 (s) | ~24.8 | H(pinacol) to C(pinacol) |
| Phenyl H (ortho to Pyrrolidinone) | ~7.60 (d) | ~120.5 | H(ortho) to C(ipso-N), C(ortho-B) |
| Phenyl H (ortho to Boronate) | ~7.80 (d) | ~136.0 | H(ortho) to C(ipso-B), C(ortho-N) |
| Pinacol C | - | ~84.0 | - |
| Phenyl C (ipso-N) | - | ~142.0 | - |
| Phenyl C (ipso-B) | - | ~130.0 (broad) | - |
| Pyrrolidinone C=O (C2) | - | ~175.0 | - |
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial experiment for confirming the presence and electronic environment of the boron atom. For a tricoordinate boronic ester, a single broad peak is expected.[9]
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹¹B | 25 - 35 | Broad singlet |
Experimental Protocol: NMR Sample Preparation
Given that boronic esters can be sensitive to hydrolysis, proper sample preparation is critical for obtaining high-quality NMR data.
-
Drying: Ensure the NMR tube is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator.
-
Solvent Selection: Use a high-purity deuterated solvent that has been stored over molecular sieves to minimize water content. Chloroform-d (CDCl₃) is a suitable choice.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into the NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the NMR tube and gently agitate to dissolve the sample. If the compound is suspected to be air-sensitive, this process should be carried out in a glovebox under an inert atmosphere.[12]
-
-
Acquisition: Acquire ¹H, ¹³C, ¹¹B, and 2D correlation spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, and its fragmentation pattern offers additional structural clues.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the target molecule.
| Ion | Calculated m/z | Elemental Composition |
| [M+H]⁺ | 288.1765 | C₁₆H₂₃BNO₃ |
| [M+Na]⁺ | 310.1584 | C₁₆H₂₂BNO₃Na |
Predicted Fragmentation Pattern
The fragmentation of the target molecule in the mass spectrometer is expected to proceed through several key pathways, primarily involving cleavage of the pyrrolidinone ring and the boronic ester group.[12][13][14][15]
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
Careful sample introduction is necessary to prevent degradation of the analyte.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
If the compound is air-sensitive, utilize an inert sampling technique, such as a glovebox and a sealed sample loop, to introduce the sample into the mass spectrometer without exposure to the atmosphere.[7][16][17][18]
-
-
Analysis:
-
Perform a full scan analysis to identify the molecular ion.
-
Conduct tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain the fragmentation pattern.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography offers the only unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: Crystallization
Growing diffraction-quality single crystals is often the most challenging step.[3][19][20][21][22][23][24]
-
Purification: The compound must be of the highest possible purity.
-
Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and used to solve the crystal structure.
Conclusion
The structure elucidation of this compound requires a synergistic application of advanced analytical techniques. This guide has outlined a robust and logical workflow, from initial characterization by NMR and MS to definitive structural confirmation by X-ray crystallography. By understanding the principles behind each technique and following meticulous experimental protocols, researchers can confidently and accurately determine the structure of this and other complex organic molecules, paving the way for their application in drug discovery and materials science.
References
-
Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
-
Dinger, M. & Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]
-
Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Kyne, S.H., et al. (2022). Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. Analytical Chemistry. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Advion Interchim Scientific. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques by iASAP Compact Mass Spectrometry. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]
-
Metherall, J.P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Boyle, P.D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
ResearchGate. (2025). Analysis of air-, moisture- and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe. [Link]
-
ChemUniverse. This compound. [Link]
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AccelaChem. 1003309-09-8,this compound. [Link]
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PubChem. 1-Phenylpyrrolidin-2-one. [Link]
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Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]
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American Elements. This compound. [Link]
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San Diego State University. 11B NMR Chemical Shifts. [Link]
-
Wescott, C.R., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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PubMed Central. (2009). X-ray Crystallography. [Link]
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HFC1016 | this compound. [Link]
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Laibo Chem. This compound. [Link]
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Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]
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National Institutes of Health. (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]
-
National Institute of Standards and Technology. 1-Propanone, 1-(4-bromophenyl)-. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]
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A Researcher's Guide to Sourcing and Qualification of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
This guide provides drug discovery and development professionals with a comprehensive overview of the commercial landscape, critical quality control measures, and application protocols for 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (CAS No. 1003309-09-8). The focus is on ensuring reagent integrity from procurement to reaction to maximize experimental reproducibility and success.
Chapter 1: The Commercial Landscape
This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in the synthesis of complex molecular scaffolds.[1][2] Its commercial availability is robust, with numerous chemical suppliers offering various grades and quantities. However, purity, lead times, and available documentation can vary significantly, necessitating careful supplier selection.
A summary of representative commercial offerings is presented below. Researchers should always verify current stock and lead times directly with the supplier.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Purity | Available Quantities | Typical Lead Time |
| Arctom Scientific | 1003309-09-8 | 97% - 98% | 100mg, 250mg, 1g, 5g | ~8 days[3] |
| ChemUniverse | 1003309-09-8 | 95% | 250mg, 1g, 5g | 6 to 8 days[4] |
| American Elements | 1003309-09-8 | N/A | Research & Bulk | In-stock available[5] |
| Parchem | 1003309-09-8 | N/A | Bulk & Specialty | Inquire with supplier[6] |
| Laibo Chem | 1003309-09-8 | N/A | 100mg, 1g | Inquire with supplier[7][8] |
Chapter 2: Critical Reagent Qualification - Mitigating Hydrolysis
The single most significant challenge in the analysis and handling of aryl boronic acid pinacol esters is their susceptibility to hydrolysis, which cleaves the pinacol protecting group to yield the corresponding boronic acid.[1][9][10] This degradation can occur during storage if exposed to moisture or, more critically, during sample preparation and analysis under typical reversed-phase HPLC conditions.[1][10] The presence of the less reactive boronic acid impurity can lead to inconsistent reaction kinetics, lower yields, and complex product mixtures.
Therefore, performing an incoming quality control (QC) check is not merely recommended; it is essential for trustworthy and reproducible results.
Material Qualification Workflow
The following diagram outlines the logical workflow for qualifying a new batch of the reagent.
Caption: Workflow for incoming QC of boronic acid pinacol esters.
Experimental Protocol: Stability-Indicating RP-HPLC Analysis
This protocol is designed to minimize the on-column hydrolysis that plagues standard HPLC methods for boronic esters.[11][12] The key principles are the use of a non-aqueous, aprotic sample diluent and an HPLC mobile phase without acidic modifiers that can catalyze hydrolysis.[1][10]
1. Instrumentation and Columns:
-
HPLC system with UV detector (detection at 254 nm).
-
Recommended Column: A column with low silanol activity, such as Waters XTerra MS C18 or a ZIC-cHILIC column, is crucial to minimize on-column hydrolysis.[10][11][12]
2. Reagents and Sample Preparation:
-
Sample Diluent: Acetonitrile (ACN), HPLC grade. Aprotic solvents are essential for sample preparation to prevent premature hydrolysis.[10]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8-9.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of ACN. Vortex to ensure complete dissolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Gradient from 20% B to 90% B
-
8-10 min: Hold at 90% B
-
10-11 min: Return to 20% B
-
11-15 min: Equilibrate at 20% B
-
4. Analysis and Interpretation:
-
The primary peak corresponds to the intact pinacol ester.
-
The key impurity to monitor for is the corresponding boronic acid, which will appear as an earlier-eluting, more polar peak.
-
A high-quality reagent should have a purity of >95% with the boronic acid impurity below the limit of detection or <1%.
Chapter 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
Once qualified, the reagent is a reliable partner for Suzuki-Miyaura coupling. The following is a general protocol. Researchers must optimize conditions for their specific aryl halide and catalyst system. The primary consideration is the exclusion of water and oxygen to prevent both hydrolysis of the boronic ester and deactivation of the palladium catalyst.
Suzuki-Miyaura Catalytic Cycle
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A Comprehensive Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester: Properties, Synthesis, and Advanced Applications in Medicinal Chemistry
Executive Summary
4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a specialized chemical building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure uniquely combines the stability and reactivity of a boronic acid pinacol ester with the pharmacologically relevant 2-pyrrolidinone motif. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and core applications. We will explore its foundational role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction for the synthesis of complex biaryl structures. Furthermore, this whitepaper will delve into its advanced utility in the burgeoning field of stimuli-responsive drug delivery systems, where the boronic ester linkage is ingeniously employed as a trigger for targeted release in oxidative stress environments.
Physicochemical Characterization and Molecular Rationale
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a solid, typically white to yellow in appearance, with a defined molecular structure that dictates its stability and reactivity.[1][2]
Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂BNO₃ | [1][3][4][5] |
| Molecular Weight | 287.17 g/mol | [4] |
| CAS Number | 1003309-09-8 | [1][3][4][5] |
| Physical State | Solid | [1][5] |
| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | [2] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | [2][3] |
Structural Analysis: A Tale of Three Moieties
The utility of this compound arises from the synergistic interplay of its three key structural components:
-
The Boronic Acid Pinacol Ester: This group is the reactive center for palladium-catalyzed cross-coupling reactions. The pinacol protecting group confers significant advantages over the free boronic acid. It enhances the compound's stability, making it resistant to air and moisture and preventing premature protodeboronation (a common side reaction).[6] This stability simplifies purification, handling, and storage, a critical consideration for reproducible synthetic protocols.[7]
-
The Phenyl Linker: The central benzene ring acts as a rigid scaffold, connecting the reactive boronic ester to the pyrrolidinone functional group. It is the core structure that will be incorporated into the new carbon-carbon bond formed during the cross-coupling reaction.
-
The 2-Oxo-1-pyrrolidinyl Group (Lactam): This moiety is a highly prevalent scaffold in modern pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. Its inclusion suggests that this building block is designed for the synthesis of molecules with specific biological targets in mind.
Caption: Key functional moieties of the title compound.
Synthesis and Handling
Synthetic Strategy: The Miyaura Borylation
The most direct and industrially scalable method for synthesizing aryl boronic esters is the Miyaura borylation reaction.[7] This palladium-catalyzed process involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The choice of a mild base, such as potassium acetate (KOAc), is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed product with the starting aryl halide.[7]
Caption: Generalized workflow for Miyaura borylation synthesis.
General Synthesis Protocol
Self-Validating System: This protocol incorporates an inert atmosphere to protect the palladium catalyst from oxygen, and anhydrous conditions to prevent premature hydrolysis of the diboron reagent, ensuring reaction efficiency.
-
Vessel Preparation: A round-bottom flask is charged with 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inerting: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by three cycles of vacuum and backfill.
-
Reagent Addition: Anhydrous dioxane is added via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously until analysis (TLC or LC-MS) indicates complete consumption of the starting aryl bromide.
-
Workup: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This transformation is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals and organic materials.[8]
The Palladium Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of catalyst, base, and solvent is critical for achieving high yields and depends heavily on the specific substrates being coupled.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Coupling with an Aryl Bromide
Causality: This protocol uses a palladium catalyst with bulky phosphine ligands (dppf), which promotes the oxidative addition step and stabilizes the catalytic species. A carbonate base is strong enough to facilitate transmetalation without causing significant side reactions. The addition of water can sometimes accelerate the reaction by aiding base solubility and influencing the transmetalation mechanism.[8]
-
Reactant Loading: To a reaction vial, add this compound (1.2 eq), the aryl bromide partner (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., Dioxane or Toluene) and water (typically a 4:1 to 10:1 ratio).
-
Inerting: De-gas the solution by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-16 hours. Monitor progress by LC-MS.
-
Workup & Purification: After cooling, perform a standard aqueous workup as described in section 2.2, followed by purification via column chromatography or recrystallization to obtain the desired biaryl product.
Advanced Application: ROS-Responsive Drug Delivery
A cutting-edge application of phenylboronic esters is in the design of "smart" drug delivery systems. Many disease states, including inflammation and cancer, are characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[9] The boronic ester linkage is susceptible to oxidative cleavage by H₂O₂, providing a mechanism for triggered drug release specifically at the site of disease.[10]
Mechanism of ROS-Triggered Cleavage
The presence of H₂O₂ facilitates the oxidation of the carbon-boron bond, leading to a rearrangement and subsequent hydrolysis that cleaves the boronic ester from its parent molecule. This converts the boronate into a hydroxyl group, fundamentally changing the molecule's properties. In a drug delivery context, this cleavage can destabilize a nanoparticle or break a linker, releasing an encapsulated therapeutic agent.[9][10]
Caption: ROS-mediated cleavage of a phenylboronic pinacol ester (PBPE) linker.
Case Study: Nanoparticles for Periodontitis Treatment
A recent study demonstrated this principle by developing a ROS-responsive drug delivery system for treating periodontitis, an inflammatory disease characterized by high oxidative stress.[9][11]
-
System Design: Researchers modified hyaluronic acid (HA) with a phenylboronic acid pinacol ester (PBAP) to create a ROS-responsive polymer.[9]
-
Drug Encapsulation: This polymer was used to encapsulate curcumin, a potent anti-inflammatory and antimicrobial agent, forming nanoparticles (HA@CUR NPs).[9]
-
Triggered Release: In the high-ROS environment of inflamed periodontal tissue, the boronic ester linkers were cleaved, causing the nanoparticles to break down and rapidly release their curcumin payload.[9]
-
Outcome: This targeted delivery resulted in more pronounced anti-inflammatory and anti-oxidative stress effects compared to the free drug, highlighting the potential of this chemistry for developing advanced, targeted therapeutics.[11]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its primary role in Suzuki-Miyaura coupling provides a reliable pathway for synthesizing complex molecules containing the valuable 2-pyrrolidinone scaffold. Beyond this, its susceptibility to oxidative cleavage opens new frontiers in the development of intelligent drug delivery systems that can respond to specific disease microenvironments. For researchers and scientists in drug development, a comprehensive understanding of this building block's properties and reactivity is essential for leveraging its full potential in creating next-generation therapeutics.
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Safeguarding Stability: A Technical Guide to the Storage and Handling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, aryl boronic acid derivatives are indispensable tools, particularly in the realm of carbon-carbon bond formation. Among these, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester stands out as a versatile intermediate. However, its utility is intrinsically linked to its chemical integrity. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, moving beyond rudimentary recommendations to offer a deeper understanding of its degradation pathways and the scientific rationale behind its proper handling.
Chemical Profile and Intrinsic Stability
This compound is a white to yellow solid with the molecular formula C₁₆H₂₂BNO₃. The pinacol ester functional group serves as a protecting group for the more labile boronic acid, enhancing its stability and making it amenable to a wider range of reaction conditions and purification techniques. However, it is not immune to degradation. The presence of the electron-donating pyrrolidinone moiety on the phenyl ring influences the electronic properties of the boronic ester, which can affect its stability, particularly towards hydrolysis.
Key Structural Features:
-
Aryl Boronic Acid Pinacol Ester: The boron atom is protected by a pinacol group, forming a five-membered dioxaborolane ring. This steric hindrance and electronic stabilization are key to its improved stability over the free boronic acid.
-
N-Aryl Lactam (Pyrrolidinone): The nitrogen atom of the pyrrolidinone ring is directly attached to the phenyl ring. The lone pair of electrons on the nitrogen can be delocalized into the aromatic system, increasing the electron density of the ring.
Principal Degradation Pathways
Understanding the potential routes of degradation is paramount to establishing effective storage and handling protocols. For this compound, the primary concerns are hydrolysis and oxidation.
Hydrolytic Degradation
The most common degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester, regenerating the corresponding boronic acid and pinacol. This reaction is often catalyzed by the presence of moisture and can be influenced by pH.
The general mechanism involves the nucleophilic attack of water on the Lewis acidic boron atom. The presence of the electron-donating pyrrolidinone group can modulate the rate of hydrolysis. By increasing the electron density on the phenyl ring, it can slightly decrease the Lewis acidity of the boron atom, potentially slowing down the rate of hydrolysis compared to analogues with electron-withdrawing groups.
A Technical Guide to the Safe Handling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Executive Summary
4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a sophisticated bifunctional building block increasingly utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Its structure combines a versatile boronic ester for cross-coupling reactions with a pyrrolidinone moiety, offering unique properties for drug discovery and development. The safe and effective use of this reagent is paramount to ensuring both experimental success and, more importantly, the health and safety of laboratory personnel. This guide provides an in-depth analysis of the compound's safety profile, handling protocols, and emergency procedures, synthesized from data on structurally analogous boronic acid pinacol esters. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage the risks associated with this compound confidently.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety protocol. This compound is a solid at room temperature and possesses characteristics that necessitate specific handling and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1003309-09-8 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₂BNO₃ | [1][3][4] |
| Molecular Weight | 287.16 g/mol | [3] |
| Appearance | White to yellow solid | [3] |
| Predicted Boiling Point | 478.0 ± 28.0 °C at 760 Torr | [3] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | [2][3] |
Hazard Assessment and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining data from structurally similar phenylboronic acid pinacol esters.[5][6][7] The following classifications are based on these analogues and represent the expected hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |
Hazard Pictogram:
Interpretation of Hazards for Laboratory Practice:
-
H302 (Harmful if swallowed): Accidental ingestion of even small quantities can cause illness. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[5][8]
-
H315 (Causes skin irritation): Direct contact with the solid or its solutions can lead to redness, itching, or inflammation. This necessitates the consistent use of appropriate chemical-resistant gloves.[6]
-
H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This risk makes the use of safety goggles or a face shield mandatory.[6]
-
H335 (May cause respiratory irritation): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid powder must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[6]
Workflow for Pre-Use Risk Assessment
Before handling this compound, a thorough risk assessment is essential. The following diagram outlines a logical workflow to ensure all safety aspects are considered.
Caption: Risk assessment workflow before handling the compound.
Safe Handling and Exposure Control
Effective control of exposure is achieved through a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: All manipulations of the solid compound that could generate dust, such as weighing or transferring, must be conducted inside a certified chemical fume hood.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9] A face shield should be considered for larger-scale operations.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[8][10] Dispose of contaminated gloves properly and wash hands thoroughly after removal.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. If dust generation is unavoidable or in the event of a ventilation failure, a NIOSH-approved N95 (or equivalent) particulate respirator must be used.
Diagram: PPE Selection Guide
Caption: PPE selection based on the experimental task.
Standard Operating Protocol for Handling
Adherence to a strict protocol minimizes risks. Boronic acid pinacol esters are notably sensitive to moisture, which can cause hydrolysis to the corresponding boronic acid, affecting reactivity and purity.
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Transfer: Conduct all weighing and transfer operations within the fume hood. Use spatulas and weighing paper to handle the solid. Avoid scooping directly from the bottle with a spatula that has been exposed to air to prevent contamination of the bulk material. Use techniques that minimize dust generation.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Many reactions involving boronic esters are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Post-Handling: Tightly seal the container immediately after use. Clean any residual dust from the work surface using a damp cloth (if compatible) or appropriate solvent wipe.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]
Storage, Stability, and Reactivity
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator (2 to 8 °C).[2][3] The storage area should be dry and well-ventilated. Storing under an inert atmosphere is best practice to prevent degradation.[6]
-
Chemical Stability: The compound is stable under the recommended storage conditions.[5]
-
Conditions to Avoid:
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[6]
Emergency Procedures
Rapid and correct response during an emergency is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[8]
Spill Management
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Do not handle the spill without appropriate PPE, including respiratory protection if dust is present.
-
Containment and Cleanup:
-
For small dry spills, gently sweep up the material, avoiding dust creation. Place into a suitable, labeled container for hazardous waste disposal.[9]
-
Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Do not allow the material to enter drains or waterways.[10]
-
Diagram: Chemical Spill Response
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper, absorbent materials), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through an approved and licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[6] Do not dispose of it down the drain or in regular trash.
Conclusion
This compound is a powerful tool for chemical innovation. Its potential hazards are manageable through a disciplined approach to safety. By understanding its properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can work with this compound safely and effectively. Proactive risk assessment and a culture of safety are the cornerstones of responsible scientific advancement.
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A Comprehensive Spectroscopic and Analytical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Abstract
This technical guide provides a detailed examination of the spectroscopic and analytical characteristics of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS 1003309-09-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of analytical chemistry. While experimental spectra for this specific molecule are not publicly available, this guide constructs a robust analytical profile based on data from closely related analogs and foundational spectroscopic theory. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive reference for the characterization of this and similar molecules.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule that incorporates a lactam moiety (pyrrolidinone) and a versatile boronic acid pinacol ester. This structural combination makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions where the boronic ester serves as a key coupling partner.[1][2] The pyrrolidinone ring is a common scaffold in pharmaceuticals, valued for its pharmacokinetic properties.
The accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization.
Molecular Structure and Key Features
The molecular structure of this compound, with the IUPAC name 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one, is presented below.[3] Key structural features that dictate its spectroscopic behavior are highlighted.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acid pinacol esters, sample preparation requires care to avoid hydrolysis to the corresponding boronic acid, which can complicate spectra.[1] The use of anhydrous deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard practice.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, pyrrolidinone, and pinacol ester protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~ 7.8 | Doublet | 2H | Ar-H (ortho to Boron) | Protons ortho to the electron-withdrawing boronic ester group are deshielded and shifted downfield. Similar aryl boronic esters show signals in the 7.7-7.8 ppm range.[4] |
| ~ 7.6 | Doublet | 2H | Ar-H (ortho to Nitrogen) | Protons ortho to the nitrogen of the pyrrolidinone are also deshielded, but to a slightly lesser extent than those ortho to the boron group. |
| ~ 3.9 | Triplet | 2H | -N-CH ₂- | The methylene group adjacent to the nitrogen is deshielded by the electronegative nitrogen atom. |
| ~ 2.6 | Triplet | 2H | -C(=O)-CH ₂- | The methylene group alpha to the carbonyl is deshielded by the carbonyl's anisotropic effect. |
| ~ 2.2 | Multiplet | 2H | -CH₂-CH ₂-CH₂- | The central methylene group of the pyrrolidinone ring is expected to be the most shielded of the ring protons. |
| 1.35 | Singlet | 12H | -C(CH ₃)₂ | The four equivalent methyl groups of the pinacol ester give a characteristic strong singlet. This is a hallmark of the pinacol ester moiety and is consistently observed around 1.34-1.35 ppm.[4] |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
|---|---|---|
| ~ 175 | C =O | The carbonyl carbon of the lactam is significantly deshielded and appears far downfield. |
| ~ 145 | Ar-C -N | The aromatic carbon attached to the nitrogen is deshielded. |
| ~ 135 | Ar-C H (ortho to Boron) | Aromatic carbons attached to protons generally appear in the 110-140 ppm range. Those ortho to the boronic ester are deshielded. |
| ~ 130 (broad) | Ar-C -B | The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus and is sometimes not observed.[5] |
| ~ 119 | Ar-C H (ortho to Nitrogen) | These aromatic carbons are shielded relative to those ortho to the boronic ester. |
| ~ 84 | -C (CH₃)₂ | The quaternary carbons of the pinacol group are characteristic and consistently appear around 83-84 ppm.[4] |
| ~ 49 | -N-C H₂- | The carbon adjacent to the nitrogen is deshielded. |
| ~ 31 | -C(=O)-C H₂- | The carbon alpha to the carbonyl is deshielded. |
| ~ 18 | -CH₂-C H₂-CH₂- | The central carbon of the pyrrolidinone ring is the most shielded. |
| ~ 25 | -C(C H₃)₂ | The methyl carbons of the pinacol group are highly shielded and give a sharp signal.[4] |
Protocol for NMR Sample Preparation
A standardized protocol is crucial to ensure reproducibility and prevent sample degradation.
Figure 2. Standardized workflow for NMR sample preparation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 2980-2850 | Medium | C-H stretch | Aliphatic C-H (pyrrolidinone and pinacol) |
| ~ 1690 | Strong | C=O stretch | Amide carbonyl (lactam)[6] |
| ~ 1600, 1500 | Medium-Weak | C=C stretch | Aromatic ring |
| ~ 1370 | Strong | B-O stretch | Boronic ester[7] |
| ~ 1140 | Strong | C-O stretch | Pinacol ester |
| ~ 860 | Strong | C-H bend | Para-substituted aromatic ring |
The most prominent and diagnostic peaks will be the strong carbonyl stretch of the lactam ring around 1690 cm⁻¹ and the strong B-O stretch of the boronic ester around 1370 cm⁻¹.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
For this compound (Molecular Formula: C₁₆H₂₂BNO₃), the exact mass is 287.17 g/mol .[8]
Predicted Fragmentation Pattern (ESI-MS):
-
Molecular Ion Peak [M+H]⁺: m/z = 288.17
-
Key Fragments: Fragmentation is likely to occur at the weaker bonds.
-
Loss of the pinacol group: [M - C₆H₁₂O₂ + H]⁺
-
Cleavage of the pyrrolidinone ring.
-
Loss of the entire boronic acid pinacol ester moiety.
-
Figure 3. Plausible fragmentation pathways in ESI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic and analytical profile of this compound. By leveraging data from analogous structures and fundamental principles, we have established a robust framework for the characterization of this important chemical building block. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a valuable reference for scientists working with this compound, enabling them to confirm its identity and purity with a high degree of confidence. The provided protocols emphasize the importance of standardized procedures to ensure data quality and integrity in a research and development setting.
References
- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
- BLD Pharm. (n.d.). 1003309-09-8 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one.
- ChemScene. (n.d.). 1003309-09-8 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one.
- Ambeed. (n.d.). 1003309-09-8 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one.
- American Elements. (n.d.). This compound | CAS 1003309-09-8.
- HPC Standards. (n.d.). 1003309-09-8 | this compound.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 1003309-09-8 | CAS DataBase.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journal of Organic Chemistry.
- Appchem. (n.d.). 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one.
- Sigma-Aldrich. (n.d.). CAS 1003309-09-8.
- ChemUniverse. (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes.
Sources
Methodological & Application
Suzuki-Miyaura coupling with 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
An Application Guide for the Suzuki-Miyaura Coupling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides a detailed technical overview and practical protocols for the use of this compound, a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic basis for reaction optimization, present a robust, step-by-step protocol, offer troubleshooting advice, and discuss the applications of this versatile reagent.
The Underlying Chemistry: A Mechanistic Perspective
Success in the laboratory is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination.[3] Optimizing the reaction requires an appreciation for how each component influences this cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a base-activated boronic ester. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.
-
Oxidative Addition : This is often the rate-limiting step. The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. The reactivity order is generally I > Br > OTf > Cl.[1] For less reactive partners like aryl chlorides, more sophisticated, electron-rich, and bulky phosphine ligands are often required to facilitate this step.
-
Transmetalation : The pinacol ester, while more stable than the corresponding boronic acid, requires activation by a base.[4][5] The base (e.g., carbonate, phosphate) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center. The choice of base and solvent is critical for this step's success.
-
Reductive Elimination : The two organic fragments on the Pd(II) center are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species to continue the cycle.[1]
Reagent Profile: this compound
This specific boronic ester is an invaluable reagent for introducing the 4-(2-oxopyrrolidin-1-yl)phenyl moiety, a common structural feature in pharmacologically active compounds.
| Property | Value | Source |
| CAS Number | 1003309-09-8 | [6][7] |
| Molecular Formula | C₁₆H₂₂BNO₃ | [7] |
| Molecular Weight | 287.17 g/mol | [7] |
| Appearance | Typically a solid | |
| Stability | Pinacol esters exhibit superior stability over free boronic acids, being less prone to protodeboronation and oxidation.[8][9] This allows for easier handling and storage. |
Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials & Equipment
| Component | Recommended Example | Molarity/Loading | Purpose |
| Boronic Ester | This compound | 1.0 equivalent | Nucleophilic partner |
| Aryl Halide | Aryl Bromide or Iodide | 1.0–1.2 equiv. | Electrophilic partner |
| Palladium Precatalyst | PdCl₂(dppf)-CH₂Cl₂ adduct or Pd(PPh₃)₄ | 1–3 mol% | Source of the active Pd(0) catalyst |
| Base | K₂CO₃ or K₃PO₄ (anhydrous, finely powdered) | 2.0–3.0 equiv. | Activates the boronic ester for transmetalation |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 10:1 ratio) | ~0.1 M | Solubilizes reagents and facilitates the reaction.[1][2][10] |
Essential Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer/hotplate, septa, and syringes for inert atmosphere techniques.
Step-by-Step Procedure
Figure 2: Step-by-Step Protocol Workflow. A visual guide to the experimental procedure for the Suzuki-Miyaura coupling reaction.
-
Preparation: In an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%), and the anhydrous base (e.g., K₂CO₃, 2.5 equiv.).
-
Inerting the System: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.
-
Trustworthiness Pillar: This step is non-negotiable. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.
-
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via a syringe to achieve the desired concentration (typically 0.1 M based on the limiting reagent).
-
Expertise Pillar: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen. While some Suzuki reactions benefit from a small amount of water, starting with anhydrous solvents provides better control.[1]
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to the target temperature (e.g., 90 °C) and begin vigorous stirring.
-
Monitoring: Follow the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete upon the consumption of the limiting starting material.
-
Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude material can then be purified by flash column chromatography on silica gel to yield the final product.
Troubleshooting Common Issues
| Observation | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Wet reagents or solvent.4. Inappropriate base or temperature. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst.2. Ensure the evacuate/backfill cycle is performed correctly.3. Use freshly dried, anhydrous solvents and reagents.4. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and increase the temperature. |
| Protodeboronation | The boronic ester is hydrolyzed and replaced by a hydrogen atom. This is a known side reaction, especially under harsh conditions.[1] | Use a milder base (e.g., K₂CO₃ instead of stronger alkoxides). Ensure the reaction is not heated for an unnecessarily long time. Use rigorously anhydrous conditions, as water can facilitate this pathway. |
| Homocoupling of Boronic Ester | Can be promoted by the palladium catalyst, especially in the presence of oxygen. | Ensure the system is thoroughly deoxygenated. Sometimes, using a slight excess of the aryl halide can suppress this side reaction by favoring the cross-coupling pathway. |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene.[1] | This can be caused by certain additives or impurities. Ensure high-purity reagents. Sometimes changing the solvent or ligand can mitigate this issue. |
Applications in Drug Discovery and Beyond
The 4-(2-oxo-1-pyrrolidinyl)phenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to easily synthesize derivatives using the Suzuki-Miyaura coupling makes this compound a highly sought-after building block. Its use facilitates the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery programs for rapidly generating analogs for structure-activity relationship (SAR) studies.[11] The stability and reliability of this pinacol ester make it ideal for use in high-throughput synthesis and library generation.[8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]
-
American Elements. This compound. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
-
ChemUniverse. This compound. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (2025). Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. americanelements.com [americanelements.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. nbinno.com [nbinno.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutics. 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has emerged as a valuable reagent in medicinal chemistry, primarily owing to its utility in the renowned Suzuki-Miyaura cross-coupling reaction. This application note provides an in-depth guide to the use of this versatile compound, offering insights into its applications, detailed experimental protocols, and the underlying scientific rationale for its use.
Introduction: The Value Proposition of a Privileged Scaffold
The 4-(2-Oxo-1-pyrrolidinyl)phenyl moiety is considered a "privileged scaffold" in drug discovery. The pyrrolidinone ring, a five-membered lactam, is a common feature in numerous biologically active compounds, contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. When coupled with a phenylboronic acid pinacol ester, this scaffold becomes a powerful tool for introducing the 4-(2-oxo-1-pyrrolidinyl)phenyl group into a target molecule, often in the late stages of a synthetic sequence. This allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The pinacol ester form of the boronic acid offers several advantages over the free boronic acid. It is generally more stable, less prone to protodeboronation, and easier to handle and purify, making it a preferred reagent in many synthetic applications.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of organic halides and organoboron compounds. This compound serves as the organoboron coupling partner in this reaction, allowing for the facile synthesis of biaryl and heteroaryl-aryl structures.
Case Study: Synthesis of a Potent Kinase Inhibitor Intermediate
A key application of this compound is demonstrated in the synthesis of complex heterocyclic compounds with potential therapeutic activity. For instance, this reagent has been utilized in the synthesis of (S)-2-((6-amino-5-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridin-2-yl)amino)-6,6a,7,8-tetrahydro-9H-pyrido[2,3-b]pyrrolo[1,2-d][1][2]oxazin-9-one, a molecule with a scaffold suggestive of kinase inhibitory activity.[1]
The key step in this synthesis is a Suzuki-Miyaura coupling reaction between this compound and a substituted chloropyridine. This reaction highlights the ability of the boronic acid pinacol ester to couple efficiently with heteroaryl chlorides, which can often be challenging substrates.
Reaction Scheme:
Caption: Key Suzuki-Miyaura coupling step.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Halides
This protocol is suitable for the coupling of this compound with a variety of aryl or heteroaryl halides (e.g., bromides, iodides, and activated chlorides).
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl or heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: General Suzuki-Miyaura workflow.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For challenging substrates or to accelerate reaction times, microwave-assisted heating can be highly effective.
Materials:
-
This compound (1.5 eq)
-
Heteroaryl Chloride (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1))
-
Microwave reactor vial
Procedure:
-
In a microwave vial, combine the heteroaryl chloride, this compound, base, and palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving aryl boronic acid pinacol esters. These serve as a starting point for optimization.
| Parameter | Condition 1 (Conventional Heating) | Condition 2 (Microwave) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | K₃PO₄ (3 eq) |
| Solvent | 1,4-Dioxane/H₂O, Toluene | 1,4-Dioxane/H₂O |
| Temperature | 80-110 °C | 120-150 °C |
| Time | 4-24 hours | 15-60 minutes |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich boronic esters like the title compound, phosphine ligands such as triphenylphosphine (in Pd(PPh₃)₄) or more electron-rich and bulky ligands like those in Buchwald or Fu's pre-catalysts can be effective. For heteroaryl chlorides, ligands that promote oxidative addition, such as dppf, are often preferred.
-
Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases like potassium carbonate, cesium carbonate, and potassium phosphate are commonly used. The choice of base can influence the reaction rate and yield, and it is often substrate-dependent.
-
Solvent: A mixture of an organic solvent and water is frequently employed. Water can help to dissolve the inorganic base and facilitate the transmetalation step. Common organic solvents include 1,4-dioxane, toluene, and DMF, chosen for their ability to dissolve the reactants and their high boiling points.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for the synthesis of complex molecules containing the privileged 4-(2-oxo-1-pyrrolidinyl)phenyl scaffold. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery programs.
References
Sources
reaction conditions for cross-coupling with 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
An Application Guide for Researchers
Advanced Cross-Coupling Strategies Using 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The document delves into the mechanistic underpinnings of the catalytic cycle, offers detailed, field-proven experimental protocols, and presents a systematic guide to reaction optimization and troubleshooting. Designed for researchers, scientists, and professionals in drug development and materials science, this note aims to bridge theoretical concepts with practical laboratory execution, ensuring robust and reproducible synthetic outcomes.
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a key synthetic intermediate valued for its role in constructing complex molecular architectures. The phenylpyrrolidinone motif is a significant pharmacophore found in various biologically active compounds. The pinacol boronic ester functional group makes this reagent particularly well-suited for Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[1][2]
The use of a pinacol ester, as opposed to a free boronic acid, offers several distinct advantages for the synthetic chemist:
-
Enhanced Stability: Pinacol esters exhibit greater stability towards air and moisture and are less prone to protodeborylation, a common side reaction with boronic acids.[3][4]
-
Ease of Handling and Purification: These esters are typically crystalline solids that are easier to handle and purify via standard techniques like chromatography.[4]
-
Controlled Reactivity: The pinacol protecting group can modulate the reactivity of the boronic acid, sometimes leading to cleaner reactions and higher yields.[5]
This guide will focus on leveraging these properties to achieve successful cross-coupling outcomes.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our pinacol ester) with an organic halide or triflate.[3][6][7] Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X). This forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[3] Electron-rich ligands on the palladium center promote this step.[3][8]
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. This process is not spontaneous and requires activation by a base.[1][8][9] The base reacts with the organoboron species to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[10][11] The choice of base can significantly impact the reaction rate and outcome.[12]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][8] Bulky ligands often accelerate this step.[3]
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Safety First:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
-
Boronic esters can be irritating to the eyes, skin, and respiratory system.[14][15] Avoid inhalation and direct contact.[13]
-
Palladium catalysts are toxic and should be handled with care. Consult the specific Safety Data Sheet (SDS) for all reagents before use.[14][15][16][17]
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Degas the solvent mixture (e.g., Dioxane:Water, 4:1 v/v) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (usually the aryl halide) is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Optimizing Reaction Conditions
While the general protocol is robust, achieving optimal yield and purity often requires fine-tuning. The following table summarizes key parameters and provides guidance for optimization.[18]
| Parameter | Typical Conditions & Considerations | Rationale & Expert Insights |
| Electrophile (R¹-X) | Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. | Aryl chlorides are less reactive and often require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1][19] |
| Catalyst & Ligand | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ (0.5-5 mol%).Ligands: PPh₃, P(t-Bu)₃, SPhos, XPhos (1-2 equiv per Pd).Integrated: Pd(PPh₃)₄, PEPPSI-type catalysts. | For simple substrates, Pd(PPh₃)₄ is often sufficient. For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more advanced catalyst systems are necessary. Buchwald-type ligands accelerate both oxidative addition and reductive elimination.[3][20] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv).Fluoride: KF, CsF.Organic: Et₃N (less common for boronic esters). | The choice of base is critical and often substrate-dependent.[12] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and can be advantageous. KF is a milder option that can prevent hydrolysis of base-sensitive functional groups.[1][21] |
| Solvent | Aprotic: Dioxane, THF, Toluene, DMF.Protic: Alcohols (e.g., EtOH, iPrOH).Aqueous Mixtures: Often a small amount of water (e.g., 4:1 organic:water) is beneficial. | The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[3] Anhydrous conditions may be required for substrates with water-sensitive functional groups.[20] |
| Temperature | Room Temperature to 120 °C. | Most reactions require heating (80-110 °C) to proceed at a reasonable rate. However, some highly active catalyst systems can facilitate coupling at room temperature, which can be beneficial for thermally sensitive substrates.[1] |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. This section addresses common problems and provides evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficiently reactive electrophile (e.g., aryl chloride).3. Poor choice of base or solvent.4. Reagents not pure. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst/ligand system (e.g., XPhos Pd G4).[22] Ensure the reaction is properly degassed to prevent catalyst deactivation.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos). Increase reaction temperature.[20]3. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.4. Purify starting materials before use. |
| Protodeborylation | The C-B bond is cleaved by water/protons, replacing the boronic ester with a hydrogen atom. This is more common with electron-rich or certain heteroaryl boronic acids.[3] | 1. Use a milder base (e.g., KF).2. Run the reaction under strictly anhydrous conditions.3. Use a higher loading of the boronic ester (e.g., 1.5-2.0 equiv). |
| Homocoupling (R²-R²) | Two molecules of the boronic ester couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3] | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.2. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient to reduce it to the active Pd(0) state. |
| Formation of Palladium Black | The Pd(0) catalyst has precipitated out of solution, rendering it inactive. This can be caused by ligand degradation or insufficient ligand concentration. | 1. Increase the ligand-to-palladium ratio.2. Switch to a more robust or sterically bulky ligand that better stabilizes the Pd(0) species.[3] |
References
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.
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- Suzuki–Miyaura reaction and mechanistic design.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group.
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- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- How can I solve my problem with Suzuki coupling?
- Substrate scope for the cross-coupling with boronic acid pinacol esters.
- SAFETY DATA SHEET - Phenylboronic acid pinacol ester. Fisher Scientific.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” prec
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH.
- SAFETY DATA SHEET - 4-(Methylamino)phenylboronic acid pinacol ester. Fisher Scientific.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- MATERIAL SAFETY DATA SHEET - 2-Methoxy-3-nitro-phenylboronic acid pinacol ester. J & W PharmLab, LLC.
- Safety Data Sheet - [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid pinacol ester. Key Organics.
- SAFETY DATA SHEET - 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride. Sigma-Aldrich.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube.
- This compound. American Elements.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD..
- 1003309-09-8 | this compound. Vibe.
- CAS 1003309-09-8 | this compound. ChemSrc.
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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The Strategic Deployment of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. A significant shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity has been a defining trend. Saturated heterocyclic scaffolds are at the forefront of this movement, and among them, the N-phenyl-2-pyrrolidinone motif has emerged as a particularly valuable architectural element.[1][2][3] This guide focuses on a key reagent that enables the seamless integration of this important scaffold: 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS 1003309-09-8).
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry. Its non-planar, sp³-rich nature allows for a more sophisticated and precise exploration of the intricate topographies of biological targets.[1][2] By introducing the 4-(2-Oxo-1-pyrrolidinyl)phenyl moiety, medicinal chemists can impart desirable physicochemical properties, including improved solubility and metabolic stability, while also presenting a vector for establishing crucial interactions within a binding pocket. This boronic acid pinacol ester is a stable, versatile, and highly efficient building block for achieving this through the power of palladium-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 1003309-09-8 |
| Molecular Formula | C₁₆H₂₂BNO₃ |
| Molecular Weight | 287.16 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Suzuki-Miyaura Cross-Coupling |
Application Notes: A Gateway to Complex Bioactive Molecules
The principal application of this compound in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl linkages that are ubiquitous in pharmaceuticals.
The pinacol ester form of the boronic acid offers significant advantages over the free boronic acid. It is generally more stable to storage and handling, less prone to protodeboronation, and often provides higher yields and cleaner reaction profiles. This stability and reliability are paramount in the context of multi-step syntheses, where efficiency and reproducibility are critical.
Case Study: Synthesis of a Complex Pyrido[2,3-b]pyrrolo[1,2-d][4][5]oxazepine Derivative
A compelling example of the utility of this building block is found in the patent literature, detailing the synthesis of complex heterocyclic systems with potential biological activity.[4] In one such synthesis, this compound is coupled with a substituted aminopyridine to forge a key C-C bond, forming the core of a sophisticated molecular architecture.
Caption: Synthetic route to a complex bioactive molecule.
This example underscores the power of this compound to introduce the N-phenylpyrrolidinone moiety into advanced molecular scaffolds. The precursor for this reagent, 1-(4-bromophenyl)pyrrolidin-2-one, is itself a valuable intermediate for such coupling reactions.[5][6]
Protocols: A Practical Guide to Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide, adapted from conditions reported in the patent literature for a similar transformation.[4]
Objective:
To synthesize a biaryl compound by coupling this compound with a heteroaryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (e.g., 2-bromopyridine) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add this compound (1.2 eq.), the heteroaryl bromide (1.0 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the heteroaryl bromide.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Analytical Characterization:
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1003309-09-8 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one | Organoborons | Ambeed.com [ambeed.com]
- 5. 1-(4-Bromophenyl)pyrrolidin-2-one [myskinrecipes.com]
- 6. 1-(4-Bromophenyl)pyrrolidin-2-one, 98% | Fisher Scientific [fishersci.ca]
Application Notes & Protocols: Catalytic Systems for Reactions Involving 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester in catalytic carbon-carbon bond-forming reactions. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. We will delve into the mechanistic underpinnings of the catalytic cycle, provide detailed, field-proven protocols for specific applications—including the synthesis of a key precursor to the anticoagulant Apixaban—and offer general guidelines for reaction optimization and troubleshooting. The protocols are designed to be self-validating, with causal explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the catalytic system.
Introduction: The Strategic Value of this compound
This compound is a highly valuable bifunctional building block in organic synthesis. Its structure incorporates a phenylboronic acid moiety, primed for cross-coupling, and a lactam group (2-pyrrolidinone), which is a common pharmacophore. The pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability towards air and moisture, reduced propensity for self-coupling or protodeboronation, and improved solubility in organic solvents, making it a reliable and easy-to-handle reagent in complex synthetic sequences.[1][2]
This reagent is particularly instrumental in the synthesis of complex molecules within the pharmaceutical industry. A prominent example is its use in the synthesis of Apixaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.[3][4] The strategic incorporation of this building block via robust catalytic methods like the Suzuki-Miyaura reaction is a key step in the convergent synthesis of such high-value active pharmaceutical ingredients (APIs).[5][6]
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The Suzuki-Miyaura cross-coupling is the most widely practiced palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds.[7][8] Understanding its catalytic cycle is paramount to rational catalyst selection and reaction optimization. The cycle, which begins with a Pd(0) species, can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation : This is the crucial step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. For boronic esters, this process requires activation by a base (e.g., K₂CO₃, K₃PO₄). The base facilitates the formation of a more nucleophilic boronate species (e.g., [Ar²B(pin)OH]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[9][10] The choice of base is critical and can profoundly influence the reaction outcome.[11]
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Application Note I: Synthesis of an Apixaban Precursor
This protocol details the Suzuki-Miyaura coupling of this compound with a suitable pyrazole-containing coupling partner, a key transformation in several reported syntheses of Apixaban.[4][6]
Reaction Scheme:
(Self-generated image for illustrative purposes) (Coupling of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with this compound)
Rationale for Component Selection (The "Why")
-
Palladium Pre-catalyst: PdCl₂(dppf)-CH₂Cl₂ adduct : This is an air-stable Pd(II) pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a "bite-angle" ligand that is electron-rich and bulky. It promotes efficient reductive elimination and helps stabilize the catalytic species, preventing palladium black precipitation. It is particularly effective for coupling reactions involving complex, functionalized substrates.
-
Base: Potassium Carbonate (K₂CO₃) : A moderately strong inorganic base sufficient to promote the formation of the active boronate complex without causing degradation of sensitive functional groups on the substrates. It is cost-effective and easily removed during work-up.
-
Solvent System: 1,4-Dioxane and Water : This biphasic solvent system is a workhorse for Suzuki couplings. Dioxane effectively solubilizes the organic substrates and the catalyst complex, while water is essential for solubilizing the inorganic base and facilitating the hydrolysis of the boronic ester to the active boronate species at the interface.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl Halide coupling partner (e.g., 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) (1.1 eq)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.1 eq), this compound (1.0 eq), PdCl₂(dppf)-CH₂Cl₂ adduct (0.02 eq), and potassium carbonate (3.0 eq).
-
Inerting : Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution : Immerse the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed (typically 4-12 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure coupled product.
Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst Loading | 1-3 mol% | Balances reaction rate and cost. Higher loading may be needed for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength can be tuned. K₃PO₄ is stronger and often used for less reactive chlorides. |
| Solvent Ratio | Dioxane/H₂O (3:1 to 5:1) | Ratio can be adjusted to optimize substrate solubility and reaction rate. |
| Temperature | 80-110 °C | Higher temperatures accelerate the reaction but may lead to decomposition. |
| Reaction Time | 2-24 hours | Highly dependent on substrate reactivity and reaction scale. |
| Expected Yield | 75-95% | Yields are typically high for this type of transformation.[6][12] |
Application Note II: General Workflow for Method Development
For researchers looking to couple this compound with novel aryl or heteroaryl halides, a systematic approach to optimization is recommended. The following workflow provides a robust starting point.
Diagram 2: Experimental Workflow for Suzuki Coupling Optimization
Caption: A logical workflow for developing and optimizing a Suzuki-Miyaura coupling protocol.
General Protocol for Initial Screening
This protocol is intended as a starting point for a 0.5 mmol scale reaction.
-
In a vial, combine this compound (0.5 mmol, 1.0 eq), the desired aryl halide (0.55 mmol, 1.1 eq), Pd(PPh₃)₄ (0.015 mmol, 3 mol%), and K₂CO₃ (1.5 mmol, 3.0 eq).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add 1,4-dioxane (2.0 mL) and water (0.5 mL), ensuring both are degassed.
-
Place the vial in a heating block set to 100 °C and stir for 12 hours.
-
Cool to room temperature, and analyze a small aliquot by LC-MS to determine conversion.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Base is too weak for the halide.4. Poorly degassed solvents. | 1. Use a fresh catalyst or a more stable pre-catalyst (e.g., PdCl₂(dppf)).2. Increase temperature to 110 °C.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Ensure thorough degassing of all solvents. |
| Protodeboronation of Starting Material | 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature. | 1. Use anhydrous base and solvents.2. Monitor the reaction closely and stop it once the halide is consumed. Consider a lower temperature. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Rigorously maintain an inert atmosphere.2. Screen different phosphine ligands; sometimes less electron-rich ligands can mitigate this. |
| Palladium Black Formation | 1. Catalyst decomposition.2. Ligand is not robust enough. | 1. Switch to a more robust ligand system (e.g., dppf, SPhos, XPhos).2. Ensure the reaction is not overheated. |
Conclusion
This compound is a robust and versatile building block for the synthesis of complex organic molecules. Its successful application hinges on the rational selection of a catalytic system for the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and following systematic protocols, researchers can reliably and efficiently incorporate this valuable synthon into their target molecules, accelerating discovery and development in medicinal chemistry and materials science.
References
- Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Molinaro, C., et al. (2021). Suzuki–Miyaura (hetero-)
- Li, Z., et al. (2020). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature Catalysis.
- Reich, T. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Sourced via NIH.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Hayashi, T., et al. (2010). Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. Journal of the American Chemical Society. Sourced via PubMed.
- Cravotto, G., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules.
- Vautravers, N. S., et al. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study.
- ChemicalBook. (2024). The synthesis method of Apixaban. ChemicalBook.
- MedKoo Biosciences. (n.d.). Apixaban Synthetic Routes. MedKoo Biosciences.
- Satheesh, K., et al. (2022). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. Polycyclic Aromatic Compounds.
- Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.
- Gu, X., Xu, J., & Lu, M. (2014). Synthetic method of Apixaban.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. PharmaChem.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.
- Kuepper, F., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science.
- Magano, J., & Moniz, G. A. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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role of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in kinase inhibitor synthesis
Application Note & Protocol
Strategic Application of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in the Synthesis of Advanced Kinase Inhibitors
Abstract
The strategic design of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The synthesis of these complex molecules relies on robust and versatile chemical building blocks that can introduce key pharmacophoric features while enabling efficient bond-forming reactions. This document provides a detailed guide on the application of This compound (CAS 1003309-09-8), a bifunctional reagent of significant value in medicinal chemistry. We will explore the dual role of this compound: the synthetic utility of the boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions and the pharmacological significance of the 2-oxo-1-pyrrolidinyl (pyrrolidinone) moiety as a critical pharmacophore. This guide provides mechanistic insights, detailed experimental protocols for its use in the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor intermediate, and practical troubleshooting advice for researchers and drug development professionals.
Introduction: A Bifunctional Building Block for Kinase Inhibitor Scaffolds
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways; their deregulation is a known driver of numerous diseases, including cancer and autoimmune disorders[1][2]. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. A key synthetic strategy in this field is the construction of complex aryl scaffolds through carbon-carbon bond formation, for which the Suzuki-Miyaura cross-coupling reaction is the preeminent method[3][4][5].
The choice of building blocks for these syntheses is critical. An ideal reagent not only participates efficiently in the desired chemical transformation but also incorporates a molecular fragment that contributes favorably to the biological activity of the final compound. This compound is an exemplary reagent that fulfills both criteria.
-
Synthetic Handle: The phenylboronic acid pinacol ester group is a stable, easy-to-handle, and highly effective coupling partner in Suzuki-Miyaura reactions. The pinacol ester moiety enhances stability compared to the free boronic acid, preventing premature decomposition and side reactions such as protodeboronation, which ensures higher yields and purity in complex syntheses[6][7][8].
-
Pharmacophoric Element: The 2-oxo-1-pyrrolidinyl (a lactam) substituent is a recognized pharmacophore in medicinal chemistry. Its presence can confer desirable properties such as improved solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions within the kinase ATP-binding site[9][10].
This guide will dissect these two functions, providing both the theoretical basis and practical protocols for leveraging this powerful building block in kinase inhibitor synthesis programs.
The Pharmacophore: Significance of the 2-Oxo-1-pyrrolidinyl Moiety
The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and its ability to present substituents in well-defined spatial orientations[9][10]. The incorporation of a carbonyl group to form a 2-pyrrolidinone (or γ-lactam) ring introduces a planar amide bond, which significantly influences the molecule's electronic and steric properties.
In the context of kinase inhibitors, the 2-pyrrolidinone moiety can serve several key functions:
-
Hydrogen Bonding: The lactam carbonyl oxygen is an excellent hydrogen bond acceptor. This allows it to form strong interactions with hydrogen bond donors, such as the backbone NH groups of the "hinge region" in many kinase active sites, a common binding motif for Type I and Type II inhibitors[11][12].
-
Solubility and Physicochemical Properties: The polar amide group can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitor, which is critical for oral bioavailability.
-
Structural Rigidity: The cyclic nature of the pyrrolidinone ring restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to the target kinase, thereby increasing binding affinity and selectivity.
Caption: Conceptual diagram of the pyrrolidinone moiety acting as a hydrogen bond acceptor.
The Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds, which form the core of most kinase inhibitors[5][6]. The use of a pinacol ester, as in our title compound, is advantageous for its stability and ease of purification[7][13].
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a BTK Inhibitor Precursor
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a halogenated pyrazolopyrimidine core, a key step in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib[14][15][16][17]. BTK is a clinically validated target for B-cell malignancies[1][18].
Reaction Scheme: (Image of the reaction: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + this compound -> 3-(4-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
Materials and Equipment
| Reagents & Solvents | Supplier & Grade | Key Properties |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Commercial | Starting Material, Halide Partner |
| This compound | Commercial | CAS: 1003309-09-8, Boronic Ester Partner[19][20] |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst Precursor |
| DPEphos (Bis(2-diphenylphosphinophenyl)ether) | Commercial | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous | Base |
| 1,4-Dioxane | Anhydrous | Reaction Solvent |
| Nitrogen (N₂) or Argon (Ar) gas | High Purity | Inert Atmosphere |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (N₂ or Ar) with bubbler
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq, e.g., 2.61 g, 10 mmol).
-
Reagent Addition: To the flask, add this compound (1.2 eq, 3.44 g, 12 mmol) and anhydrous potassium phosphate (K₃PO₄) (2.8 eq, 5.94 g, 28 mmol)[21].
-
Catalyst Loading: In a separate vial, briefly mix Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq, 112 mg, 0.5 mmol) and DPEphos (0.1 eq, 538 mg, 1.0 mmol). Add this catalyst/ligand mixture to the reaction flask.
-
Inerting the System: Seal the flask and condenser, and purge the system with nitrogen or argon gas for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 50 mL) via a syringe.
-
Degassing: Vigorously stir the suspension and sparge with nitrogen gas through a needle below the solvent surface for another 15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the resulting crude solid by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields for this type of reaction are typically in the range of 60-85%.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen contamination); Insufficiently anhydrous conditions. | Ensure thorough degassing of the solvent and reaction mixture. Use freshly opened anhydrous solvents and reagents. |
| Poorly soluble base. | Use finely powdered K₃PO₄ or consider alternative bases like Cs₂CO₃. | |
| Protodeboronation of Ester | Presence of water and/or prolonged reaction at high temperature. | Ensure anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed. Do not overheat.[6] |
| Formation of Side Products | Homocoupling of the boronic ester (R²-R²). | This can result from oxygen contamination. Improve degassing procedures. Ensure the Pd(0) catalyst is generated efficiently in situ. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts. | After the aqueous workup, consider washing the organic layer with an aqueous solution of a scavenger like thiourea or L-cysteine to remove palladium. |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its pinacol ester group provides the stability and reactivity required for efficient and high-yielding Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Simultaneously, the 2-oxo-1-pyrrolidinyl moiety it introduces serves as a potent pharmacophore, capable of forming critical interactions within the target enzyme's active site. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent, accelerating the discovery and development of next-generation targeted therapies.
References
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
- Synthesis of a bruton's tyrosine kinase inhibitor. (n.d.). Google Patents.
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. Retrieved January 3, 2026, from [Link]
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The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI. Retrieved January 3, 2026, from [Link]
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Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2021). Thieme Connect. Retrieved January 3, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (2021). ChemRxiv. Retrieved January 3, 2026, from [Link]
- METHOD FOR PREPARING IBRUTINIB. (2016). Google Patents.
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The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]
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Synthesis of [13C6]‐Ibrutinib. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 3, 2026, from [Link]
- Synthesis method of ibrutinib. (n.d.). Google Patents.
-
This compound | CAS 1003309-09-8. (n.d.). American Elements. Retrieved January 3, 2026, from [Link]
-
Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2011). PubMed. Retrieved January 3, 2026, from [Link]
- Synthesis method of ibrutinib. (n.d.). Google Patents.
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This compound. (n.d.). ChemUniverse. Retrieved January 3, 2026, from [Link]
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Pyrrole-Indoline-2-Ones as Aurora Kinase Inhibitors: Pharmacophore Modeling, 3D QSAR Studies and Molecular Dynamics. (2021). International Journal of Research and Pharmaceutical Rushs. Retrieved January 3, 2026, from [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. (2020). MDPI. Retrieved January 3, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Retrieved January 3, 2026, from [Link]
-
Mastering Suzuki Coupling with 4-Biphenylboronic Acid Pinacol Ester from a Trusted China Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]
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Application Notes & Protocols: 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a bifunctional organic compound of significant interest in the field of materials science. Its structure is characterized by two key moieties: a phenylboronic acid pinacol ester and a pyrrolidinone ring. This unique combination makes it a valuable building block for the synthesis of complex polymers and functional small molecules. The boronic acid pinacol ester group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the precise formation of carbon-carbon bonds.[1][2] The pinacol ester form offers enhanced stability over the corresponding free boronic acid, making it easier to handle, store, and purify, which translates to more reliable and reproducible synthetic outcomes.[1][3]
The pyrrolidinone substituent, a five-membered lactam, imparts specific physicochemical properties to the molecule and its derivatives. It can enhance solubility in organic solvents, influence solid-state packing, and introduce a polar microenvironment, which can be leveraged to tune the electronic and physical properties of target materials. These attributes make this compound a strategic choice for developing materials for organic electronics, specialty polymers, and potentially advanced biomaterials.
Physicochemical Properties and Specifications
A clear understanding of the compound's properties is essential for its effective use in synthesis and material fabrication.
| Property | Value | Source(s) |
| CAS Number | 1003309-09-8 | [4][5][6] |
| Molecular Formula | C₁₆H₂₂BNO₃ | [5][7] |
| Molecular Weight | 287.17 g/mol | [5] |
| Appearance | White to yellow solid | [4][6] |
| Purity | Typically ≥95% | [5][7] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | [4][7] |
| MDL Number | MFCD22415356 | [4][5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a robust and versatile method for forging carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable for synthesizing biaryls, conjugated polymers, and other complex organic structures.[2][8]
The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the coupling partner), forming a palladium(II) species.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the 4-(2-oxo-1-pyrrolidinyl)phenyl moiety) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active palladium(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl halide (Ar-X). Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Inert Gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Solvent Addition: Add the anhydrous solvent. A common choice is a mixture, such as toluene/ethanol/water or dioxane/water.[8]
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Applications in Advanced Materials
The unique structure of this boronic ester opens avenues for its use in several areas of materials science.
Caption: Potential application areas for the title compound in materials science.
Organic Electronics
Boronic acid pinacol esters are fundamental intermediates for creating the complex conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] By incorporating the 4-(2-oxo-1-pyrrolidinyl)phenyl unit into these systems, researchers can:
-
Improve Solubility: The polar lactam group can disrupt intermolecular stacking and improve the solubility of rigid conjugated molecules, which is critical for solution-based processing and device fabrication.
-
Tune Electronic Properties: The electron-withdrawing nature of the amide within the pyrrolidinone ring can modulate the HOMO/LUMO energy levels of the final material, influencing its charge transport characteristics and optical properties.
-
Enhance Morphological Stability: The polarity and hydrogen-bonding capability of the pyrrolidinone moiety can promote favorable film morphology and enhance the thermal and operational stability of organic electronic devices.
Functional Polymers
This compound can be used as a monomer in polymerization reactions (e.g., Suzuki polymerization) to create novel polymers. The pendant pyrrolidinone groups along the polymer backbone can serve as functional handles for post-polymerization modification or can be used to engineer specific material properties such as:
-
Increased Polarity and Adhesion: Introducing these polar groups can enhance the adhesion of the polymer to various substrates.
-
Membrane and Separation Applications: The specific interactions afforded by the lactam functionality could be exploited in designing polymers for gas separation or filtration membranes.
Advanced Biomaterials
While direct applications of this specific molecule are emerging, related phenylboronic acid pinacol esters have been successfully used to create "smart" biomaterials. For instance, phenylboronic acid esters can be engineered to be responsive to reactive oxygen species (ROS), a key factor in inflammatory diseases.[9][10] A study demonstrated that nanoparticles functionalized with a phenylboronic acid pinacol ester could release a therapeutic agent (curcumin) in the high-ROS environment characteristic of periodontitis.[9][10]
Extrapolating from this, this compound could be investigated for:
-
ROS-Responsive Drug Delivery: The boronic ester can act as a trigger that is cleaved in the presence of high ROS levels, leading to the disassembly of a nanocarrier and the release of an encapsulated drug.
-
Enhanced Biocompatibility: The pyrrolidinone structure is found in various biologically relevant molecules and may improve the biocompatibility and cellular uptake of nanoparticles or other drug delivery systems.
Handling, Storage, and Safety
-
Storage: Like most boronic esters, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light, to prevent degradation and protodeboronation.[3]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Safety: Specific safety data for this compound is not widely available.[4] It is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion and Future Outlook
This compound is more than just a synthetic intermediate; it is a strategic building block that offers a direct route to functional materials with tailored properties. Its primary role in Suzuki-Miyaura coupling provides a reliable method for its incorporation into diverse molecular architectures. The presence of the pyrrolidinone moiety provides a powerful tool for tuning solubility, electronic character, and biological interactions. Future research will likely see this compound and its derivatives being explored more deeply in the fields of solution-processable organic electronics, high-performance polymers, and stimuli-responsive biomaterials for therapeutic and diagnostic applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- American Elements. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound.
- Alonso, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis.
- Hohhot Fresh Fine Chem. (n.d.). 1003309-09-8 | this compound.
- Sigma-Aldrich. (n.d.). Phenylboronic acid pinacol ester.
- Chen, J., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181.
- ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Arctom Scientific. (n.d.). CAS NO. 1003309-09-8 | this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- National Center for Biotechnology Information. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
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- 4. americanelements.com [americanelements.com]
- 5. chemuniverse.com [chemuniverse.com]
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- 7. arctomsci.com [arctomsci.com]
- 8. benchchem.com [benchchem.com]
- 9. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Heterocyclic Functionalization Using 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Introduction: A Privileged Reagent for Modern Drug Discovery
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These cyclic compounds, containing at least one heteroatom, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for their modification is of paramount importance. 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester has emerged as a key building block in this endeavor. Its unique structure, combining a stable boronic ester with a lactam-substituted phenyl ring, offers a powerful tool for introducing this medicinally relevant moiety onto diverse heterocyclic cores.
The 2-pyrrolidinone motif is a recognized "privileged scaffold" in drug discovery, appearing in a range of successful therapeutic agents.[1] Its presence can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2][3] The strategic incorporation of this group via the Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, provides a direct and efficient route to novel chemical entities with potentially improved biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent. We will delve into detailed protocols, explore the underlying mechanistic principles, and offer insights into reaction optimization, empowering you to leverage this versatile tool in your research.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic ester and a halogenated (or triflated) heterocycle.[4][5]
General Reaction Scheme
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Functionalization of a Brominated Pyridine Derivative
This protocol details a general procedure for the coupling of this compound with a bromopyridine substrate, a common heterocyclic core.
Materials:
-
This compound
-
Substituted bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the substituted bromopyridine (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL). The solvent ratio can be critical and may require optimization.[6]
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with nitrogen or argon to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Trustworthiness Note: The use of a pre-catalyst like PdCl₂(dppf) often provides more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. The dppf ligand is particularly effective for coupling with electron-deficient heterocycles.
Protocol 2: Microwave-Assisted Synthesis for High-Throughput Screening
For rapid library synthesis, microwave-assisted protocols can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Step-by-Step Procedure:
-
Vial Preparation: In a microwave-safe vial, combine the substituted bromopyridine (0.5 mmol), this compound (0.6 mmol, 1.2 equiv), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.6 mL).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120-150 °C for 15-45 minutes. The temperature and time should be optimized for the specific substrate.[7]
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Expertise Insight: Microwave heating provides rapid and uniform heating, which can overcome activation barriers and reduce the formation of byproducts often seen in prolonged conventional heating.[7]
Reaction Optimization: A Guide to Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald palladacycles). | The choice of ligand on the palladium center significantly impacts catalytic activity and substrate scope.[8] |
| Base | Test various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The strength and solubility of the base can influence the rate of transmetalation, a key step in the catalytic cycle.[9][10] |
| Solvent System | Evaluate different solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DME). | Solvent polarity and miscibility affect the solubility of reagents and the stability of the catalytic species.[6] |
| Temperature | Optimize the reaction temperature (typically 80-120 °C). | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[11] |
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[4][12] Understanding this mechanism is key to rational optimization and troubleshooting.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic substrate to form a Pd(II) complex.[12]
-
Transmetalation: The boronic ester, activated by the base, transfers its organic group (the 4-(2-oxo-1-pyrrolidinyl)phenyl moiety) to the palladium center, displacing the halide.[5][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][5]
Authoritative Grounding: The mechanism of the Suzuki-Miyaura reaction is extensively reviewed in the chemical literature. For a detailed discussion, refer to the foundational work by Norio Miyaura and Akira Suzuki.
Substrate Scope and Limitations
This compound is compatible with a wide range of heterocyclic coupling partners.
-
Electron-deficient heterocycles: Pyridines, pyrimidines, and quinolines generally react efficiently.[6]
-
Electron-rich heterocycles: Pyrroles, furans, and thiophenes can also be functionalized, although they may require more specialized catalytic systems (e.g., using Buchwald ligands) to achieve high yields.
-
Leaving Group: The reactivity of the halide on the heterocycle typically follows the order I > Br > OTf >> Cl. The coupling of chloro-heterocycles often requires more active catalysts and harsher reaction conditions.[6][13]
Safety and Handling
-
Boronic Acids/Esters: While generally considered stable, boronic acids and their esters can be sensitive to air and moisture over long-term storage. Store in a cool, dry place under an inert atmosphere. Pinacol esters, like the topic reagent, offer improved stability over the corresponding boronic acids.[4]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: The organic solvents used in these reactions are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion
This compound is a valuable and versatile reagent for the late-stage functionalization of heterocyclic compounds. The Suzuki-Miyaura coupling protocols outlined in these notes provide a robust starting point for the synthesis of novel molecules bearing the medicinally relevant 2-pyrrolidinone moiety. By understanding the reaction mechanism and key optimization parameters, researchers can effectively employ this building block to accelerate their drug discovery and materials science programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
side reactions of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in cross-coupling
A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications
Welcome to the technical support center for 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS 1003309-09-8).[1][2][3][4][5][6] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the challenges you may encounter.
This document addresses the most common side reactions, offering detailed troubleshooting strategies and preventative protocols to enhance your reaction yields, improve reproducibility, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura couplings?
The most prevalent side reactions are those common to many arylboronic acids and their esters in Suzuki-Miyaura couplings:
-
Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 1-phenylpyrrolidin-2-one.[7] This is a major pathway for reagent loss and yield reduction.
-
Homocoupling: The dimerization of the boronic ester to form 4,4'-bis(2-oxopyrrolidin-1-yl)-1,1'-biphenyl. This can be mediated by the palladium catalyst, particularly in the presence of oxygen or excess Pd(II) species.[8][9][10][11]
Q2: Is the pinacol ester form of this reagent completely stable to the reaction conditions?
No. While pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids, they are not inert.[12][13][14] Under the basic conditions required for Suzuki-Miyaura coupling, the pinacol ester can undergo hydrolysis to the free boronic acid in situ.[15][16] This "slow release" of the more reactive boronic acid is often beneficial, but it also means the reagent is still susceptible to the same side reactions as the free acid, especially if the desired cross-coupling is slow.
Q3: Does the lactam (pyrrolidinone) group on the molecule cause specific side reactions?
The N-phenyl lactam moiety makes the aryl ring electron-rich, which can influence reactivity. While the lactam itself is generally stable under typical Suzuki conditions, the electron-donating nature of the nitrogen can increase the susceptibility of the boronic acid to protodeboronation compared to electron-deficient arylboronic acids.[12][13]
Q4: My reaction is not working at all. What are the first things I should check?
When a Suzuki coupling fails, a systematic check of the core components is essential before troubleshooting specific side reactions.[17]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ. Consider using a well-defined Pd(0) source or a modern precatalyst.[17][18][19][20]
-
Inert Atmosphere: Oxygen contamination is a primary culprit for catalyst decomposition and promoting homocoupling.[10][17] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of all reagents, including the aryl halide, base, and the boronic ester itself. Boronic acids and esters can degrade over time.[17]
-
Base and Solvent: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so harsh that it accelerates reagent decomposition.[21][22][23]
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the specific problem in your reaction and implement targeted solutions.
Problem 1: Low to No Yield with Significant Protodeboronation
Diagnosis: You observe a significant amount of the byproduct 1-phenylpyrrolidin-2-one in your crude reaction mixture (identifiable by LC-MS or ¹H NMR).
Causality: Protodeboronation is the protonolysis of the carbon-boron bond.[7] This side reaction is often accelerated by the presence of a proton source (like water), strong bases, and elevated temperatures.[12][24][25] If the rate of protodeboronation outcompetes the rate of the desired catalytic cycle, your yield will suffer dramatically.
Fig 1. Protodeboronation as a competing pathway.
Solutions:
-
Optimize the Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[21]
-
Action: Switch to a milder base. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. Weaker carbonates (K₂CO₃, Cs₂CO₃) or fluoride bases (CsF, KF) under anhydrous conditions can also be effective.[12]
-
-
Control Water Content: While Suzuki couplings often benefit from some water, excess water provides a ready proton source.
-
Action: If using a biphasic system, try reducing the amount of water. Alternatively, switch to anhydrous conditions using a polar aprotic solvent (e.g., dioxane, THF, DME) with a non-hydroxide base like K₃PO₄ or CsF. Ensure your solvents are rigorously dried.[12]
-
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[12]
-
Action: Attempt the reaction at the lowest temperature that still promotes efficient catalytic turnover. Start around 60-80 °C and monitor for product formation.
-
-
Increase the Reaction Rate: If the desired coupling is slow, the boronic ester/acid is exposed to potentially degrading conditions for longer.
| Parameter | Standard Condition (Prone to Protodeboronation) | Optimized Condition (Minimizes Protodeboronation) | Rationale |
| Base | NaOH, KOH | K₃PO₄, Cs₂CO₃, CsF | Milder bases reduce the rate of base-catalyzed protodeboronation.[12][21] |
| Solvent | High water content (e.g., Dioxane/H₂O 1:1) | Anhydrous Dioxane, THF, or Toluene | Minimizes the primary proton source for the side reaction.[12] |
| Temperature | 100-110 °C | 60-80 °C | Lower temperatures slow the rate of the decomposition pathway.[12] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos or other Buchwald ligands | More active catalysts accelerate the desired reaction over the side reaction.[8][9][18][19] |
Problem 2: Significant Homocoupling Product Observed
Diagnosis: You observe the formation of 4,4'-bis(2-oxopyrrolidin-1-yl)-1,1'-biphenyl, often alongside remaining starting materials and some desired product.
Causality: Homocoupling of boronic acids or esters can occur through several mechanisms. The most common is an oxidative pathway involving residual oxygen, which can re-oxidize Pd(0) to Pd(II) species that then mediate the dimerization.[9][11] A less common pathway involves a protonolysis/second transmetalation event.[8][9][26]
Fig 2. Oxygen-mediated homocoupling pathway.
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) can sometimes leave residual Pd(II) that promotes homocoupling, especially if the reduction to Pd(0) is inefficient.
-
Action: Use a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This ensures the catalytic cycle starts from the correct oxidation state.
-
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products.
-
Action: Titrate the catalyst loading down. Start with 1-2 mol% and adjust as needed. A highly active ligand system often allows for lower catalyst loadings (0.5-1 mol%).
-
-
Control Stoichiometry: Ensure the aryl halide is the limiting reagent. A slight excess of the boronic ester (1.1-1.2 equivalents) is standard practice and can help suppress homocoupling relative to the desired cross-coupling.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling (Good Practice Starting Point)
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[12]
-
Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times to ensure all oxygen is removed.[10][12][17]
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the flask via syringe. The solvent should be degassed by sparging with Argon for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow
Use this logical flow to address failing reactions.
Fig 3. Troubleshooting Decision Tree.
References
-
Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder Source: Thieme URL: [Link]
-
Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH Source: ResearchGate URL: [Link]
-
Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Publications URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: ACS Publications URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids Source: PubMed URL: [Link]
-
Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]
-
Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: ACS Publications URL: [Link]
-
Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship URL: [Link]
-
Title: this compound | CAS 1003309-09-8 Source: American Elements URL: [Link]
-
Title: this compound Source: ChemUniverse URL: [Link]
-
Title: this compound , Package: 100mg Source: Laibo Chem URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL: [Link]
-
Title: Help needed with unreproducible Suzuki coupling : r/Chempros Source: Reddit URL: [Link]
-
Title: CAS 1003309-09-8 | this compound Source: ChemSrc URL: [Link]
Sources
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- 4. parchem.com [parchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. reddit.com [reddit.com]
solubility issues of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in organic solvents
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for solubility issues encountered with 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS: 1003309-09-8). As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you overcome challenges in your experiments.
Introduction: Understanding the Molecule
This compound is a valuable reagent, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structure presents a unique solubility challenge. The molecule combines a lipophilic pinacol ester group and a phenyl ring with a polar, hydrogen-bond-accepting lactam (pyrrolidinone) moiety. This dual nature means its solubility is highly dependent on the solvent system chosen. While specific quantitative solubility data is not widely published, we can rely on established chemical principles and empirical observations to guide our solvent selection and troubleshoot issues.[2][3][4]
Q1: I'm starting a new project. What are the general solubility characteristics of this boronic ester?
A1: The solubility of this compound is governed by the polarity of the solvent. Generally, boronic acid pinacol esters show better solubility in organic solvents than their corresponding boronic acids.[3][5] Due to the polar lactam group, this specific ester is expected to be most soluble in polar aprotic solvents. Its solubility in nonpolar hydrocarbon solvents is likely to be very low.[3][6]
Here is a general guide to its expected qualitative solubility in common laboratory solvents:
| Solvent Class | Example Solvents | Expected Solubility | Notes for Application |
| Polar Aprotic | DMF, DMSO, THF, 1,4-Dioxane | High to Moderate | Excellent choices for Suzuki-Miyaura reactions.[7][8] DMF and DMSO offer high solubility but can be difficult to remove. THF and Dioxane are often preferred. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Generally less ideal for Suzuki reactions due to potential side reactions, but can be used in co-solvent systems.[8] |
| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | High to Moderate | Useful for analytical purposes (e.g., NMR) and purification (chromatography), as pinacol esters often show good solubility in chloroform.[3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Often used in Suzuki reactions, but may require heating to achieve sufficient concentration.[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Primarily used as anti-solvents for precipitation or for chromatography elution gradients.[3] |
| Ethers | Diethyl Ether (Et₂O) | Low | Can be used for washing or precipitation. |
Q2: My ester isn't dissolving in my chosen reaction solvent at room temperature. What are the immediate troubleshooting steps?
A2: This is a common issue, especially when trying to prepare concentrated solutions. The first step is to methodically apply gentle interventions before making significant changes to your protocol.
Below is a troubleshooting workflow to guide your initial steps.
Caption: Initial troubleshooting workflow for solubility issues.
Causality Explained:
-
Gentle Heating: Increasing the temperature provides the system with the energy needed to overcome the crystal lattice energy of the solid ester, promoting dissolution. Use caution and ensure the temperature is well below the solvent's boiling point and won't cause degradation of your starting materials.
-
Sonication: The high-frequency sound waves from a sonicator create micro-cavitations in the solvent, which helps to break apart solid agglomerates and increase the surface area available for solvation.
Q3: I am setting up a Suzuki-Miyaura coupling. Which solvent system is best to ensure all my reagents, including the base, are soluble?
A3: The success of a Suzuki-Miyaura reaction is critically dependent on the solvent system's ability to dissolve the organohalide, the boronic ester, the base, and stabilize the palladium catalyst.[7] A biphasic or mixed-solvent system is often the most robust approach.
-
Recommended System: A mixture of an organic solvent and water (e.g., 4:1 or 5:1 ratio) is highly effective.[7]
-
Organic Phase: 1,4-Dioxane or THF are excellent first choices. They are polar enough to dissolve the boronic ester and the organohalide.
-
Aqueous Phase: Water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base is crucial for activating the boronic ester to facilitate the transmetalation step in the catalytic cycle.[9]
-
-
Why this works: The biphasic system ensures all components are in solution, at least in one of the phases. The reaction is believed to occur at the interface or be facilitated by phase-transfer effects, allowing the activated boronate to interact with the palladium catalyst.
-
Alternative for Poorly Soluble Bases: If you are using a base with lower solubility, such as sodium carbonate (Na₂CO₃), switching to a more soluble and often stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can dramatically improve reaction outcomes.[7]
Q4: My reaction yield is low, and I see unreacted starting material. I suspect incomplete dissolution is the culprit. How can I definitively improve solubility within the reaction itself?
A4: Low yield due to poor solubility is a frequent problem. When gentle heating isn't enough, you must modify the solvent system. The key is to increase the overall polarity of the medium without interfering with the catalytic cycle.
Protocol: Improving Reaction Solubility with a Co-Solvent
-
Initial Setup: In your reaction vessel, combine the this compound, your organohalide, and the solid base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Primary Solvent Addition: Add your primary aprotic solvent (e.g., 1,4-Dioxane or Toluene) to about 75% of the final desired reaction volume.
-
Co-Solvent Titration: While stirring, add a more powerful polar aprotic solvent like DMF or NMP dropwise or in small aliquots (e.g., 5-10% of total volume). Observe for dissolution. This technique can often solubilize the reagents without needing to switch your entire solvent system.
-
Degassing: Once all reagents are dissolved, thoroughly degas the solution by bubbling with an inert gas for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[7][10]
-
Catalyst Addition: Finally, add your palladium catalyst and ligand.
-
Reaction Execution: Heat the mixture to the desired reaction temperature. The homogeneous solution should lead to a more efficient and reproducible reaction.
Diagram: Factors Influencing Reagent Solubility
Caption: Key molecular features and their preferred solvent interactions.
References
- Vertex AI Search Grounding API [Source 1]
- Benchchem.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- American Elements. This compound | CAS 1003309-09-8.
- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- ResearchGate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges related to catalyst deactivation, ensuring the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding catalyst deactivation in Suzuki-Miyaura reactions involving our featured boronic ester.
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A1: Stalled or sluggish reactions are frequently due to deactivation of the palladium catalyst. The primary culprits include:
-
Palladium (Pd) Agglomeration: The active Pd(0) species can aggregate into larger, inactive palladium black. This is often triggered by suboptimal ligand concentration or high temperatures.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, which diminishes their ability to stabilize the palladium catalyst.[2]
-
Protodeboronation: The pinacol ester can undergo hydrolysis to the corresponding boronic acid, which is then susceptible to protodeboronation (cleavage of the C-B bond), especially under harsh basic conditions or at elevated temperatures.[3][4] This side reaction consumes your starting material and does not contribute to the desired product formation.
-
Substrate-Related Inhibition: The lactam moiety in your boronic ester, or other nitrogen-containing heterocycles in the reaction, can coordinate to the palladium center, leading to catalyst inhibition.[5]
Q2: I'm observing a significant amount of homocoupling of my boronic ester. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic ester, is often promoted by the presence of oxygen in the reaction mixture.[6][7] It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[6] To minimize homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1][7]
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[2][8]
-
Optimize Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[6][8]
Q3: Can the lactam group in this compound interfere with the catalysis?
A3: Yes, the nitrogen and carbonyl oxygen of the lactam ring can potentially act as a chelating ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and reducing its activity.[5] The extent of this inhibition can be influenced by the reaction conditions, particularly the choice of ligand and solvent.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing the Root Cause of Catalyst Inactivity
A logical, step-by-step process is crucial for identifying the source of catalyst deactivation.
Step 1: Visual Inspection of the Reaction Mixture
-
Observation: Formation of a black precipitate (palladium black).
-
Indication: Agglomeration of the palladium catalyst.[1]
-
Causality: This often points to insufficient ligand stabilization of the Pd(0) nanoparticles, which can be caused by ligand degradation or an incorrect palladium-to-ligand ratio. High reaction temperatures can also accelerate this process.
Step 2: Analysis of Reaction Byproducts
-
Technique: Use analytical methods such as LC-MS or GC-MS to identify the major components of your crude reaction mixture.
-
Key Byproducts to Look For:
-
Protodeboronated Starting Material: The presence of 1-phenylpyrrolidin-2-one indicates that protodeboronation is a significant side reaction.[3]
-
Homocoupled Product: Detection of the symmetrical biaryl derived from your boronic ester points towards issues with oxygen contamination or inefficient catalyst reduction.[6]
-
Dehalogenated Starting Material: If your coupling partner is an aryl halide, its corresponding dehalogenated analog suggests the formation of palladium-hydride species.[5]
-
Step 3: Evaluating Reagent and Solvent Purity
-
Action: Scrutinize the purity of all reagents and ensure solvents are anhydrous and peroxide-free.
-
Rationale: Impurities, even in trace amounts, can act as catalyst poisons.[9] Peroxides in ethereal solvents like THF or dioxane can oxidize phosphine ligands, rendering them ineffective.[1]
Guide 2: Strategic Solutions to Revive Catalytic Activity
Once a potential cause has been identified, the following strategies can be implemented to overcome catalyst deactivation.
| Strategy | Detailed Protocol | Rationale |
| Optimize Ligand Selection | Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][6][10] | These ligands form more stable complexes with palladium, preventing agglomeration and offering greater resistance to oxidation.[11][12] |
| Adjust Pd:Ligand Ratio | Increase the ligand-to-palladium ratio. A common starting point is a 2:1 ratio for monodentate ligands. | An excess of ligand helps to ensure that the palladium center remains coordinatively saturated and stabilized throughout the catalytic cycle. |
| Employ Palladium Precatalysts | Use well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). | Precatalysts are often more air- and moisture-stable and can generate the active Pd(0) species more cleanly and efficiently in situ.[3] |
| Control Reaction Temperature | Run the reaction at the lowest effective temperature. | Lower temperatures can slow down the rate of catalyst decomposition pathways, including palladium agglomeration.[4] |
The structure of this compound presents unique challenges that require tailored solutions.
| Challenge | Recommended Solution | Scientific Explanation |
| Protodeboronation | - Use milder bases like K₃PO₄ or Cs₂CO₃. - Ensure anhydrous reaction conditions, as water can facilitate hydrolysis of the pinacol ester to the more labile boronic acid.[4][13] - Consider using the boronic ester directly without in-situ hydrolysis if the catalytic system allows.[14][15] | Milder bases and the absence of water reduce the rate of C-B bond cleavage, preserving the active nucleophile for the desired cross-coupling.[4][16] Some modern catalytic systems are efficient at transmetalation directly from the boronic ester.[14][15] |
| Lactam Coordination | - Employ bulky ligands that can sterically hinder the coordination of the lactam to the palladium center.[3] - Screen different solvents, as the coordinating ability of the solvent can compete with the lactam for binding to the palladium. | Bulky ligands create a more sterically crowded environment around the palladium, making it more difficult for the lactam to coordinate and inhibit the catalyst. |
III. Experimental Protocols
The following protocols provide a starting point for optimizing your Suzuki-Miyaura reaction and troubleshooting catalyst deactivation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Hot Filtration Test to Differentiate Homogeneous vs. Heterogeneous Catalysis
This test helps determine if the active catalyst is a soluble species or a solid particle.[9]
-
Initial Reaction: Set up the Suzuki-Miyaura reaction as described in Protocol 1.
-
Partial Conversion: Allow the reaction to proceed to approximately 20-30% conversion.
-
Filtration: While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated syringe filter into a clean, pre-heated Schlenk flask under an inert atmosphere.
-
Continued Reaction: Continue to stir the filtrate at the reaction temperature and monitor its progress.
-
Interpretation:
-
Reaction Stops: If the reaction in the filtrate does not proceed further, the catalyst is likely heterogeneous (solid-phase), and deactivation is occurring on the catalyst surface.
-
Reaction Continues: If the reaction in the filtrate continues, the active catalyst is a soluble species that has leached into the solution.
-
IV. Visual Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
V. References
-
Wasa, M., & Yu, J.-Q. (2008). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. Journal of the American Chemical Society, 130(43), 14058-14059. [Link]
-
He, J., et al. (2018). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. Organic Letters, 20(15), 4647-4651. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5029-5042. [Link]
-
Zhu, D., et al. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Angewandte Chemie International Edition, 61(11), e202115663. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, D.-H., et al. (2017). Pd-Catalyzed C–H/C–C Cascade Activation for the Synthesis of γ-Lactams. Organic Letters, 19(21), 5888-5891. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Clausen, F., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6055-6059. [Link]
-
Mori, M., et al. (1988). Palladium-catalyzed carbonylation. A new synthesis of .alpha.-methylene .gamma.-, .delta.-, .epsilon.-lactams and lactones including bicyclic lactams of pyrrolizidine and indolizidine skeletons. The Journal of Organic Chemistry, 53(26), 6124-6130. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 319-324. [Link]
-
Organic Chemistry Portal. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]
-
Semantic Scholar. (n.d.). Synthesis of γ-Lactams via Palladium-Catalyzed C(sp3)-H Bond Activation of Alkyl Sulfonamides with Substituted Alkenes. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
-
Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(2), 527-535. [Link]
-
Le, T. V., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(21), 4848-4856. [Link]
-
Nikoshvili, L. Z., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Processes, 8(12), 1663. [Link]
-
ResearchGate. (2025). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
ResearchGate. (n.d.). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Bells, A. M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(19), 8683-8695. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. [Link]
-
FAO AGRIS. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(36), 10793-10800. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
Viciu, M. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(17), 3531-3535. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base and Solvent for 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for optimizing cross-coupling reactions involving 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. As Senior Application Scientists, we understand that the success of a reaction often hinges on the subtle interplay between the base and solvent. This document moves beyond generic protocols to explain the fundamental principles governing these choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the most common initial checks related to the base and solvent?
A1: Low yields in Suzuki-Miyaura couplings can frequently be traced back to suboptimal base and solvent systems.[1][2] Here is a systematic approach to troubleshooting:
-
Base Solubility and Strength: The base's primary role is to activate the boronic ester for transmetalation.[3][4] If the base is not sufficiently soluble in your solvent system, the reaction will be sluggish or incomplete. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in purely organic solvents.[4] A common solution is to use a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, which improves the solubility of the base and facilitates the reaction.[5]
-
Inappropriate Base Strength: A base that is too weak may not efficiently generate the active boronate species, leading to an incomplete reaction.[4] Conversely, an overly strong base can promote side reactions, such as protodeboronation or degradation of sensitive functional groups on your substrate or product.[4]
-
Solvent Purity and Degassing: Palladium catalysts are sensitive to oxygen.[1] The presence of dissolved oxygen in your solvent can lead to catalyst deactivation through oxidation and the formation of palladium black.[6] It is critical to use anhydrous, degassed solvents. Ensure you thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) or use the freeze-pump-thaw method before adding the catalyst.[5]
-
Solvent-Catalyst Mismatch: The choice of solvent can influence the stability and activity of the catalytic species. For instance, less polar solvents like toluene or 1,4-dioxane are often effective with neutral palladium complexes such as Pd(PPh₃)₄, whereas highly polar solvents may be better suited for ionic pre-catalysts.[7]
Q2: I'm observing significant protodeboronation of my boronic ester. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a primary cause of yield loss, particularly with electron-deficient or heteroaryl boronic acids.[1][4] The pinacol ester group on your reagent offers enhanced stability compared to the free boronic acid, but this side reaction can still occur under harsh conditions.
Here are strategies to mitigate it:
-
Choice of a Milder Base: Strong bases and the presence of water can accelerate protodeboronation.[1][4] Switching to milder bases like potassium fluoride (KF), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be highly effective.[1]
-
Anhydrous Conditions: While aqueous mixtures are common, water can act as the proton source for this side reaction.[1] If protodeboronation is a persistent issue, transitioning to strictly anhydrous conditions with a suitable base can be beneficial.[8]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the incidence of protodeboronation.[1] Monitor your reaction by TLC or LC-MS and aim to stop it once the starting material is consumed. Lowering the temperature may also reduce the rate of this side reaction relative to the desired coupling.
Q3: My reaction is sluggish or fails to go to completion. Could my base or solvent be the issue?
A3: Yes, a stalled reaction is often a sign of an inefficient catalyst turnover, which is directly linked to the base and solvent environment.
-
Systematic Screening: The most effective approach is a systematic screening of reaction parameters. The interplay between the catalyst, ligand, solvent, and base is critical for success, especially with challenging substrates like aryl chlorides which are less reactive.[9]
-
Base Effectiveness: The base is essential for the transmetalation step.[5] Ensure the base is strong enough and soluble enough to participate. For example, K₃PO₄ is a stronger base than K₂CO₃ and can be more effective in challenging couplings.[10]
-
Solvent Polarity and Coordination: The solvent not only dissolves the reactants but also influences the catalytic cycle.[7][11] Some polar aprotic solvents like DMF or DMSO can coordinate to the palladium center, which can either be beneficial or detrimental depending on the specific ligand and substrates involved.[12] If your reaction is slow in a nonpolar solvent like toluene, switching to a more polar solvent like dioxane or THF might improve the rate.
Q4: I'm seeing significant homocoupling of the boronic ester. What conditions can I change to prevent this?
A4: Homocoupling of the boronic ester (forming a symmetrical biaryl from two molecules of the boronic ester) is a common side reaction promoted by the presence of oxygen and certain palladium species.[4][6]
-
Strictly Inert Atmosphere: The most crucial step is to rigorously exclude oxygen from your reaction. Ensure your flask, solvent, and reagents are thoroughly deoxygenated before the catalyst is added and that a positive pressure of inert gas is maintained throughout the reaction.[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to homocoupling.[13]
-
Controlled Reagent Addition: In some cases, adding the aryl halide in a slight excess can ensure that the palladium catalyst preferentially reacts with it, minimizing the opportunity for boronic ester homocoupling.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?
A1: The base performs several critical functions in the Suzuki-Miyaura catalytic cycle.[3] Its primary role is to activate the organoboron reagent.[14][15] It reacts with the this compound to form a more nucleophilic "ate" complex (e.g., [Ar-B(OR)(OH)₂]⁻).[4][16] This negatively charged boronate species is much more reactive and readily undergoes the key transmetalation step, transferring its organic group to the palladium center. The base also plays a role in the formation of the active Pd(0) catalyst from Pd(II) precatalysts.[3]
Q2: How do I select the right base for my reaction?
A2: Base selection is a balance between reactivity and substrate compatibility.
-
Inorganic Bases: These are the most common choices.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, moderately strong. Cesium carbonate is more soluble in organic solvents and often gives higher yields but is more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective for less reactive aryl chlorides.[10]
-
Fluorides (KF, CsF): Milder bases that are particularly useful when substrates contain base-sensitive functional groups like esters.[14]
-
-
Organic Bases: Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes used, though they are generally less effective for activating the boronic ester than inorganic bases.
-
Hydroxides (NaOH, KOH): Very strong bases that can promote side reactions and should be used with caution, especially with sensitive substrates.
The choice depends on the reactivity of your coupling partners and the presence of sensitive functional groups. For substrates with base-labile groups (e.g., esters), milder bases like K₂CO₃ or KF are recommended.[4] For challenging couplings (e.g., with aryl chlorides), a stronger base like K₃PO₄ may be necessary.[13]
Q3: What is the role of the solvent, and how does its polarity affect the reaction?
A3: The solvent is not merely an inert medium; it actively influences the reaction's rate, selectivity, and even the catalytic pathway.[7][11][17] It affects catalyst stability, the solubility of reagents (especially the base), and can coordinate to the metal center.[18] Solvent polarity can have a profound effect. For example, in couplings of chloroaryl triflates, nonpolar solvents like THF or toluene can favor reaction at the C-Cl bond, while some polar solvents like MeCN or DMF can switch the selectivity to favor reaction at the C-OTf bond.[12] This is often attributed to the ability of polar solvents to stabilize charged intermediates or transition states in the catalytic cycle.[12]
Q4: Why is an aqueous solvent mixture (e.g., dioxane/water) often used? When should I use anhydrous conditions?
A4: A biphasic system like 1,4-dioxane/water or toluene/water is very common in Suzuki couplings for a practical reason: it effectively dissolves both the organic-soluble substrates and catalyst and the water-soluble inorganic base (like K₂CO₃ or K₃PO₄).[5] This brings all components into contact, facilitating the reaction.
However, you should consider anhydrous conditions when you observe significant protodeboronation.[1] As discussed in the troubleshooting section, water can be a proton source that cleaves the C-B bond. In such cases, using a soluble base like cesium carbonate or potassium trimethylsilanolate (TMSOK) in a dry organic solvent (e.g., THF, Toluene) can be a superior strategy.[8]
Q5: What are the advantages of using a pinacol ester like this compound over the corresponding boronic acid?
A5: Pinacol boronic esters offer several significant advantages over their free boronic acid counterparts, making them highly valuable reagents in modern organic synthesis:
-
Enhanced Stability: They are significantly more stable and less prone to degradation via protodeboronation or oxidation.[19] This translates to a longer shelf-life and more consistent reactivity.
-
Ease of Handling and Purification: Unlike many boronic acids, which can be difficult to purify, pinacol esters are generally crystalline solids that can be easily purified by standard techniques like recrystallization or column chromatography.[20]
-
Compatibility: They are compatible with a wide range of reaction conditions and are often used directly in Suzuki-Miyaura couplings without prior hydrolysis.[20]
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Effect of Base and Solvent on a Model Reaction
The following table summarizes the impact of different reaction components on the yield of a model Suzuki-Miyaura coupling between this compound and 4-bromoanisole.
| Entry | Palladium Catalyst (mol%) | Base (2.0 equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 | Standard, reliable conditions. |
| 2 | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 92 | Stronger base can improve yield. |
| 3 | Pd(PPh₃)₄ (3%) | NaHCO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 65 | Weaker base leads to slower, incomplete reaction. |
| 4 | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | Nonpolar organic phase, effective but may require higher temp. |
| 5 | PdCl₂(dppf) (3%) | K₂CO₃ | THF/H₂O (4:1) | 80 | 12 | 91 | Different catalyst/ligand system can be very effective. |
| 6 | Pd(PPh₃)₄ (3%) | Cs₂CO₃ | Toluene (Anhydrous) | 100 | 16 | 78 | Anhydrous conditions to prevent protodeboronation. |
Yields are illustrative and based on typical outcomes reported in the literature for similar Suzuki-Miyaura reactions.[10][21]
Part 4: Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Decision Workflow for Base and Solvent Optimization
Caption: Decision workflow for optimizing base and solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Miyaura Borylation Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the protodeboronation of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this common side reaction, ensuring the success and reproducibility of your experiments.
Understanding the Challenge: The Nuances of Protodeboronation
Protodeboronation is the undesired cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction can significantly lower the yield of your desired cross-coupling product, consuming your valuable boronic ester starting material. The propensity for a given boronic acid or ester to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the electronic nature of the organic substituent.[1]
For this compound, the electron-donating nature of the pyrrolidinyl group can influence the stability of the C-B bond. Understanding the mechanisms that drive this decomposition is the first step toward preventing it.
The Mechanisms at Play
Protodeboronation can proceed through several pathways, primarily catalyzed by acid or base.[1][2][3]
-
Base-Catalyzed Protodeboronation: This is often the most relevant pathway in cross-coupling reactions like the Suzuki-Miyaura coupling, which typically employ basic conditions. The base (e.g., hydroxide) attacks the boron atom to form a boronate complex. This is followed by a rate-limiting reaction with a proton source, such as water, to cleave the C-B bond.[1]
-
Acid-Catalyzed Protodeboronation: In the presence of acid, the boronic acid can react with the acid in a process that can lead to the formation of the deboronated arene.[1][2]
-
Hydrolysis as a Precursor: It's crucial to recognize that boronic esters can first hydrolyze to the corresponding boronic acid.[4][5] This boronic acid can then undergo protodeboronation. In some cases, the hydrolysis of the ester can be a dominant factor in the overall protodeboronation process.[4][5]
Below is a simplified representation of the base-catalyzed protodeboronation pathway.
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments.
Q1: I'm seeing a significant amount of the deboronated byproduct, 1-(phenyl)pyrrolidin-2-one, in my reaction mixture. What's the likely cause?
A1: The presence of 1-(phenyl)pyrrolidin-2-one is a clear indicator of protodeboronation. Several factors in your reaction setup could be contributing to this:
-
Excessive Base or Inappropriate Base Choice: While a base is necessary for the transmetalation step in Suzuki couplings, a strong base or a high concentration can accelerate the rate of protodeboronation.[6]
-
Prolonged Reaction Time at Elevated Temperatures: The longer your boronic ester is exposed to basic conditions at high temperatures, the more susceptible it is to decomposition.[7]
-
Presence of Water: Water is a key reactant in the hydrolysis of the pinacol ester to the more labile boronic acid and also acts as the proton source for the final protodeboronation step.[1] While aqueous conditions are common in Suzuki reactions, excessive water can be detrimental.
-
Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic ester will have more time to undergo protodeboronation. A sluggish catalytic cycle can result from an inappropriate ligand, catalyst, or suboptimal temperature.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving inconsistent yields. Could protodeboronation be the culprit?
A2: Absolutely. Inconsistent yields are a classic symptom of competing side reactions like protodeboronation. If the rate of protodeboronation is comparable to the rate of your desired coupling, small variations in reaction conditions can lead to significant fluctuations in the product-to-byproduct ratio.
To improve reproducibility, consider the following:
-
Strict Control of Reaction Parameters: Ensure precise control over temperature, reaction time, and the stoichiometry of all reagents, especially the base.
-
Use of High-Activity Catalysts: Employing highly active palladium catalysts and ligands can accelerate the Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[8]
-
"Slow Release" Strategies: Consider using boronic acid derivatives that slowly release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the reactive boronic acid low, minimizing side reactions.[1][9][10] While you are already using a pinacol ester, which is a form of "masked" reagent, ensuring your reaction conditions favor the coupling over hydrolysis is key.
Q3: How can I minimize protodeboronation during my reaction setup and execution?
A3: A proactive approach during your experimental setup is the most effective way to combat protodeboronation.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous solvents where possible. If aqueous conditions are required, minimize the amount of water. | Reduces the rate of hydrolysis of the pinacol ester to the more reactive boronic acid. |
| Base | Use the weakest base necessary to achieve efficient coupling. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often milder than hydroxides. | Stronger bases can significantly accelerate protodeboronation.[6] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Higher temperatures increase the rate of both the desired reaction and protodeboronation, but the latter may be more sensitive to temperature changes. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Minimizes the exposure of the boronic ester to conditions that promote protodeboronation.[7] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | While not directly preventing protodeboronation, an inert atmosphere prevents oxidative side reactions that can complicate your reaction mixture. |
Q4: I suspect protodeboronation is occurring. How can I confirm this and quantify the extent of the side reaction?
A4: You can use standard analytical techniques to identify and quantify the deboronated byproduct:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool. The deboronated product, 1-(phenyl)pyrrolidin-2-one, will have a distinct set of aromatic proton signals compared to your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the components of your reaction mixture. You will be able to see the mass of your starting material, desired product, and the deboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile, GC-MS can also be used for separation and identification.
To quantify the extent of protodeboronation, you can use an internal standard in your NMR or chromatographic analysis.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: How should I store this compound to ensure its stability?
-
A: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Moisture can lead to hydrolysis of the pinacol ester to the boronic acid, which may be less stable.
-
-
Q: Is this compound sensitive to air or light?
-
A: While not acutely sensitive, it is good practice to minimize exposure to air and light to prevent potential oxidative degradation or other unforeseen side reactions. Storing under an inert gas like argon or nitrogen is recommended for long-term storage.
-
Reaction Optimization
-
Q: Are there any specific palladium catalysts or ligands that are known to suppress protodeboronation?
-
A: Highly active catalyst systems are generally preferred. Buchwald and Fu have developed electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) that can promote rapid cross-coupling, thereby minimizing the time for protodeboronation to occur.[8]
-
-
Q: Can I use a phase-transfer catalyst to improve my reaction and potentially reduce protodeboronation?
-
A: In some cases, a phase-transfer catalyst can be beneficial in biphasic Suzuki reactions by facilitating the transfer of the boronate species to the organic phase. This can sometimes lead to milder reaction conditions and potentially reduce protodeboronation.
-
Purification
-
Q: I have a mixture of my desired product and the protodeboronated byproduct. What is the best way to separate them?
-
A: Standard column chromatography on silica gel is typically effective. The polarity difference between your desired product (which contains the boronic ester) and the deboronated byproduct should allow for good separation.
-
-
Q: Are there any special considerations for the workup procedure to avoid further protodeboronation?
-
A: During the aqueous workup, try to keep the pH neutral or slightly acidic. Avoid prolonged exposure to strongly basic aqueous solutions, as this can promote further protodeboronation.
-
Below is a workflow to guide your decision-making process for purification.
Caption: General purification workflow.
By understanding the underlying mechanisms of protodeboronation and implementing these practical troubleshooting and preventative strategies, you can significantly improve the outcome of your reactions involving this compound.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 2017. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1, 2016. [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … ResearchGate. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol, 2010. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Welcome to the technical support center for the large-scale synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure a successful and scalable synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis on a large scale, however, presents several challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies. This guide will explore the two primary synthetic routes and provide practical solutions to common issues encountered during process development and scale-up.
Synthetic Strategies Overview
The large-scale synthesis of this compound can be approached via two main retrosynthetic pathways:
-
Route A: Buchwald-Hartwig Amination of 4-bromophenylboronic acid pinacol ester with 2-pyrrolidinone.
-
Route B: Miyaura Borylation of 1-(4-bromophenyl)pyrrolidin-2-one.
Both routes are viable; however, the choice often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Process Flow Diagram
Caption: Synthetic routes to the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles and practical experience.
Issue 1: Low Yield in Miyaura Borylation of 1-(4-bromophenyl)pyrrolidin-2-one (Route B)
Probable Causes:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for a successful Miyaura borylation.[1][2]
-
Decomposition of the Product: Boronic acid pinacol esters can be unstable under certain reaction conditions, leading to protodeboronation (loss of the boronic ester group).
-
Side Reactions: Competing reactions such as homocoupling of the starting material or the product can reduce the yield.
-
Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions.[1]
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos). | These catalyst systems are known to be effective for Miyaura borylation and can improve reaction efficiency and yield. |
| Reaction Conditions | Maintain a strictly inert atmosphere (e.g., under argon or nitrogen) and use anhydrous solvents. | Oxygen can lead to oxidative degradation of the catalyst and the boronic ester product. Water can cause hydrolysis of the pinacol ester. |
| Base | Use a mild base such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄). | Stronger bases can promote side reactions. KOAc is a commonly used and effective base for Miyaura borylations.[1] |
| Solvent | Aprotic polar solvents like dioxane, THF, or DMSO are generally effective. | The choice of solvent can influence the solubility of reagents and the reaction kinetics. |
Experimental Protocol: Optimized Miyaura Borylation
-
To a rigorously dried and inerted reactor, add 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Sparge the mixture with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.03 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
Issue 2: Difficult Purification of the Final Product
Probable Causes:
-
Instability on Silica Gel: Arylboronic acid pinacol esters are known to be sensitive to silica gel, leading to decomposition and poor recovery during column chromatography.
-
Aqueous Work-up Issues: Hydrolysis of the pinacol ester to the corresponding boronic acid can occur during aqueous work-up, complicating the purification process.
-
Residual Palladium: Removal of the palladium catalyst to acceptable levels for pharmaceutical applications can be challenging.
Solutions:
| Parameter | Recommendation | Rationale |
| Chromatography | Avoid standard silica gel chromatography if possible. If necessary, use a deactivated silica gel or a very short column with rapid elution. An alternative is to use a different stationary phase like alumina. | Standard silica gel is acidic and can promote the decomposition of the boronic acid pinacol ester. |
| Work-up | Minimize contact with water. Use brine washes to reduce the amount of water in the organic phase. Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. | This reduces the risk of hydrolysis of the pinacol ester. |
| Palladium Removal | Use a palladium scavenger such as activated carbon, silica-based scavengers, or a specific chelating resin after the reaction is complete. | These materials can effectively bind to and remove residual palladium from the product solution. |
| Crystallization | If the product is a solid, crystallization is the preferred method of purification on a large scale. | Crystallization can provide a highly pure product and is generally more scalable and cost-effective than chromatography. |
Purification Workflow Diagram
Caption: A typical purification workflow.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale production?
Both Route A (Buchwald-Hartwig amination) and Route B (Miyaura borylation) have their merits. The choice often comes down to a cost-benefit analysis of the starting materials. 1-(4-bromophenyl)pyrrolidin-2-one (for Route B) can be synthesized from relatively inexpensive starting materials. 4-Bromophenylboronic acid pinacol ester (for Route A) is commercially available but can be more expensive. A thorough process hazard analysis should also be conducted for both routes to assess safety at scale.
Q2: What are the key safety considerations for this synthesis?
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially pyrophoric. Handle them under an inert atmosphere.[3][4]
-
Solvents: Many of the solvents used (e.g., dioxane, THF) are flammable and have specific handling requirements. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Bases: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, are corrosive and react violently with water. Use appropriate personal protective equipment (PPE).
-
Reagents: 2-Pyrrolidinone can cause serious eye irritation.[5][6][7][8][9] Bis(pinacolato)diboron is generally considered to have low toxicity but should be handled with care.[10][11][12][13][14]
Q3: How can I monitor the reaction progress effectively?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for monitoring the reaction. Develop a stable analytical method that can separate the starting materials, product, and any major impurities. This will allow for accurate determination of reaction completion and help in identifying any process deviations.
Q4: Can this reaction be performed in a one-pot fashion with a subsequent Suzuki coupling?
Yes, one-pot Miyaura borylation followed by Suzuki coupling is a well-established strategy in process chemistry.[2][15] This approach can improve process efficiency by reducing the number of unit operations. However, careful optimization of the reaction conditions is required to ensure that the reagents and byproducts from the borylation step do not interfere with the subsequent Suzuki coupling.
Q5: What are the typical specifications for the final product?
For pharmaceutical applications, the final product should have high purity (typically >99%), with strict limits on residual palladium, residual solvents, and any process-related impurities. A thorough analytical characterization, including NMR, mass spectrometry, and elemental analysis, is required to confirm the structure and purity of the final product.
References
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: (Bis(pinacolato)diboron. (n.d.). Carl ROTH. Retrieved from [Link]
-
2-Pyrrolidone - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: (Bis(pinacolato)diboron. (n.d.). Carl ROTH. Retrieved from [Link]
-
SAFETY DATA SHEET. (2010). Thermo Fisher Scientific. Retrieved from [Link]
-
2-PYRROLIDONE 99% - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]
-
SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]
-
4-Bromophenylboronic acid 102340 - Safety Data Sheet. (n.d.). IBI. Retrieved from [Link]
-
1003309-09-8 | this compound. (n.d.). Huatongchem. Retrieved from [Link]
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). ACS Publications. Retrieved from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved from [Link]
- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
-
1003309-09-8,this compound. (n.d.). AccelaChem. Retrieved from [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (n.d.). Google Patents.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. Retrieved from [Link]
-
(12) United States Patent. (n.d.). Googleapis. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Stanford Advanced Materials. Retrieved from [Link]
-
WO 2007/067560 A2. (2007). Googleapis. Retrieved from [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- CN103408480A - 4-phenyl-pyrrolidone synthesis process. (n.d.). Google Patents.
-
WO 2007/101841 A2. (2007). Googleapis. Retrieved from [Link]
-
The Essential Role of 1-(4-Bromophenyl)Pyrrolidin-2-One in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal. (n.d.). Google Patents.
- US5780454A - Boronic ester and acid compounds. (n.d.). Google Patents.
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). NIH. Retrieved from [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis Using 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Welcome to the technical support center for microwave-assisted synthesis utilizing 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions, leveraging the efficiency of microwave irradiation. Our aim is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic strategies.
Introduction to the Reagent and Technology
This compound is a valuable building block in medicinal chemistry and materials science. The pinacol ester group offers enhanced stability compared to the free boronic acid, mitigating common side reactions such as protodeboronation.[1][2] The pyrrolidinone moiety introduces a polar, lactam functionality that can influence solubility and downstream molecular interactions.
Microwave-assisted organic synthesis (MAOS) has revolutionized cross-coupling reactions by offering rapid, uniform heating, which often leads to significantly reduced reaction times, increased yields, and improved product purity.[3] However, the high temperatures and pressures generated in a sealed microwave vial can also present unique challenges. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound shows low to no yield. What are the primary parameters to investigate?
A1: A failing Suzuki coupling reaction necessitates a systematic review of several critical factors. Here’s a prioritized checklist:
-
Catalyst System Integrity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it requires in situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced Buchwald-type precatalyst for more reliable generation of the active species.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the homocoupling of the boronic ester.[4] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic ester. Pinacol esters are generally stable, but prolonged storage in the presence of moisture can lead to hydrolysis back to the boronic acid.
-
Base and Solvent Selection: The choice of base is critical and is often interdependent with the solvent system. The base facilitates the crucial transmetalation step.[5] Ensure your base is finely powdered and anhydrous if running a non-aqueous reaction. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Q2: I'm observing significant decomposition of my starting material or product. Could the microwave conditions be too harsh?
A2: Yes, this is a common issue in microwave synthesis. The high temperatures can lead to degradation, especially for sensitive functional groups.
-
Solution 1: Lower the Temperature: Decrease the target temperature in increments of 10-20 °C. Many microwave-assisted reactions proceed efficiently at temperatures lower than initially presumed, albeit with slightly longer reaction times.[6]
-
Solution 2: Shorten the Reaction Time: The desired product may form quickly and then decompose upon prolonged heating. Run a time-course study (e.g., 2, 5, 10, and 15 minutes) to find the optimal reaction duration.
-
Solution 3: Consider the Lactam Moiety: The pyrrolidinone (lactam) ring in your boronic ester could be susceptible to hydrolysis under strongly basic conditions at elevated temperatures. If you suspect this, consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
Q3: I am seeing a significant amount of a side product that appears to be the result of protodeboronation (the boronic ester group is replaced by a hydrogen). How can this be minimized?
A3: Protodeboronation is a well-known side reaction for boronic acids and their derivatives, especially in the presence of water and a strong base. While pinacol esters are more robust than free boronic acids, this can still occur under forcing microwave conditions.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous (dry) solvents can significantly reduce its occurrence.
-
Slow Release Strategy: Using the pinacol ester is already a good strategy. Ensure it hasn't hydrolyzed prior to the reaction by checking its purity. The slow in situ generation of the active boronic acid from the ester helps to keep its concentration low, disfavoring side reactions.[2]
Q4: My reaction mixture turns black and a precipitate forms shortly after starting the microwave irradiation. What does this indicate?
A4: The formation of a black precipitate is often indicative of palladium black, which results from the aggregation and precipitation of the palladium catalyst out of the solution.[4] This effectively removes the catalyst from the catalytic cycle, halting your reaction.
-
Ligand Selection: The ligand's role is to stabilize the palladium center. If palladium black is forming, your ligand may not be robust enough for the reaction conditions or may be used in an incorrect ratio. For challenging couplings, consider more electron-rich and sterically bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos).[1]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try lowering the reaction temperature.
-
Concentration: Running the reaction at a very high concentration can sometimes promote catalyst aggregation. Try diluting the reaction mixture.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to resolving specific experimental issues.
| Observation | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Conversion of Aryl Halide | 1. Inefficient Oxidative Addition. 2. Catalyst Deactivation. | 1. Boost Oxidative Addition: This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl chlorides.[7] • Switch to a more active ligand: Use bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) to promote the oxidative addition step. • Increase Temperature: Carefully increase the microwave temperature in 10 °C increments. 2. Address Catalyst Deactivation: See FAQ Q4 on palladium black formation. Ensure a strictly inert atmosphere. |
| Incomplete Consumption of Boronic Ester | 1. Inefficient Transmetalation. 2. Hydrolysis of the Pinacol Ester. | 1. Promote Transmetalation: This step requires the activation of the boronic ester by the base.[5] • Optimize the Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical and substrate-dependent. • Solvent System: A protic co-solvent like water or ethanol is often necessary to facilitate the formation of the active boronate species. Optimize the ratio of your organic solvent to the aqueous component.[8][9] 2. Mitigate Hydrolysis: While some hydrolysis may be necessary for transmetalation, excessive premature hydrolysis can lead to other side reactions.[10] • Use fresh, high-purity boronic ester. • Consider anhydrous conditions with a base like CsF if protodeboronation is also an issue. |
| Formation of Homocoupled Biaryl Product (from the boronic ester) | 1. Oxygen in the reaction mixture. 2. Transmetalation is slow relative to homocoupling. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method. Assemble the reaction under a positive pressure of argon or nitrogen. 2. Optimize Reaction Parameters: • Lower Temperature: High temperatures can sometimes favor homocoupling. • Catalyst/Ligand Choice: A more active catalyst system can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. |
| Reaction is Inconsistent or Not Reproducible | 1. Inconsistent Microwave Heating. 2. Variable Reagent Quality. 3. Moisture Contamination. | 1. Ensure Uniform Heating: • Use a stir bar appropriate for the vial size to ensure vigorous stirring. • Ensure the reaction volume is within the microwave manufacturer's recommended range for the vial size. 2. Standardize Reagents: Use reagents from the same batch if possible. Re-purify starting materials if their quality is questionable. 3. Control for Moisture: Dry solvents and reagents thoroughly, especially the base. Moisture can affect both the boronic ester's stability and the catalytic cycle. |
Experimental Protocols & Visualization
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol serves as a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Microwave Vial with a stir bar
Procedure:
-
To a microwave vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 100-130 °C) for the specified time (e.g., 10-30 minutes) with stirring.[3][8][11]
-
After the reaction, allow the vial to cool to room temperature before carefully opening it.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Microwave irradiation accelerates all steps of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow Diagram
This diagram provides a logical pathway for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting microwave-assisted Suzuki couplings.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Miyaura Borylation Reactions
As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the intricacies of the Miyaura borylation reaction. This guide moves beyond simple protocols to explain the underlying principles, helping you not only solve immediate problems but also build a deeper understanding for future success.
The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of versatile boronate esters from aryl or vinyl halides.[1][2] These products are critical precursors for subsequent transformations, most notably the Suzuki-Miyaura cross-coupling.[1] Despite its robustness, the reaction is sensitive to several parameters that can impact yield, purity, and reproducibility. This guide provides solutions to common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low to No Product Yield or Poor Conversion
Q: My reaction shows little to no conversion of my starting material. What are the primary factors I should investigate?
A: When faced with low or no yield, a systematic check of your reagents and reaction setup is the most effective approach.[3] The culprits are often related to reagent quality, catalyst activity, or the reaction environment.
-
Reagent Integrity:
-
Water is the Enemy: The primary suspect is often adventitious water. The diboron reagent, particularly bis(pinacolato)diboron (B₂pin₂), is sensitive to moisture.[4] Likewise, anhydrous solvents are critical. Ensure solvents are freshly dried or sourced from a reliable supplier. The base, such as potassium acetate (KOAc), should be stored in a desiccator.
-
Purity of Starting Materials: Impurities in your aryl halide can act as catalyst poisons.[4] Verify the purity of your starting materials before beginning.
-
-
Catalyst Activity & Inert Atmosphere:
-
The State of Palladium: The catalytically active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be reduced in situ to initiate the cycle.[3] If this reduction is inefficient, the reaction will stall. The active Pd(0) catalyst is highly sensitive to oxygen.[4]
-
Inert Atmosphere is Non-Negotiable: The reaction must be performed under a rigorously maintained inert atmosphere (argon or nitrogen). Ensure your flask is properly sealed and that you have used a robust degassing technique (e.g., freeze-pump-thaw cycles or sparging the solvent with inert gas for 20-30 minutes) to remove dissolved oxygen.[3][4] A leak in your system can quickly kill the catalyst.
-
-
Solubility and Temperature:
-
Homogeneity is Key: If your reaction mixture is not homogeneous, it may indicate a solubility issue, which can severely limit reaction rates.[5] Consider a different solvent system if reagents are not dissolving.
-
Insufficient Heat: While many modern catalyst systems operate at lower temperatures, the classic Miyaura conditions often require heating to 80-110 °C to achieve a reasonable rate.[6][7] Ensure your reaction is reaching and maintaining the target temperature.
-
Issue 2: Formation of Significant Side Products
Q: I'm getting my desired product, but my sample is contaminated with significant byproducts. How do I identify and suppress them?
A: Side product formation is common and often provides clues about what needs to be optimized in your reaction conditions. The three most common culprits are biaryl homocoupling, protodeboronation, and dehalogenation.
-
Biaryl Homocoupling:
-
What it is: This occurs when your newly formed aryl boronate ester product undergoes a Suzuki-Miyaura coupling with the remaining aryl halide starting material, forming an unwanted symmetrical biaryl.[8][9]
-
Primary Cause & Solution: The choice of base is critical.[2] Stronger bases can activate the boronate ester product, promoting the competing Suzuki coupling.[1][2] The use of a weak base, like potassium acetate (KOAc), is the standard and most effective way to prevent this side reaction.[1][10] The presence of water can also facilitate this unwanted coupling.[8]
-
-
Protodeboronation:
-
What it is: This is the loss of the C-B bond, where the boronate ester is replaced by a hydrogen atom. This is particularly problematic for certain electron-rich or heteroaromatic substrates.[11]
-
Primary Cause & Solution: This side reaction is often promoted by moisture or overly strong bases. Ensure rigorously anhydrous conditions and consider using a milder base if this is a persistent issue.[4]
-
-
Dehalogenation:
-
What it is: Your starting aryl halide is reduced, and the C-X bond is replaced with a C-H bond.[12]
-
Primary Cause & Solution: This can occur as a general side reaction with palladium catalysts.[13] Optimizing catalyst loading and ensuring the reaction is not run for an excessively long time can help minimize this pathway. The use of pinacolborane (HBpin) as the boron source can sometimes lead to increased dehalogenation compared to B₂pin₂.[2]
-
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?
A: The formation of a black precipitate is the classic sign of catalyst deactivation via the formation of palladium black.[4] This is an aggregated, catalytically inactive form of palladium metal.
-
Causes:
-
Oxygen Contamination: This is the most frequent cause. Trace oxygen in the system will rapidly oxidize the active Pd(0) catalyst, leading to aggregation.[4]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at higher temperatures. If the ligand degrades, the palladium center is no longer stabilized and will precipitate.[4]
-
Excessive Temperature: Running the reaction at too high a temperature can accelerate catalyst decomposition pathways.
-
-
Prevention:
-
Rigorous Degassing: This cannot be overstated. Your solvent must be thoroughly deoxygenated, and your reaction vessel must be purged and maintained under a positive pressure of inert gas.[4]
-
Use Robust Ligands: For high-temperature reactions, select thermally stable ligands. Buchwald-type biarylphosphine ligands are often more robust than simpler phosphines.[14][15]
-
Optimize Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Recent literature has shown that optimized base selection, such as using potassium 2-ethylhexanoate, can allow for reactions at temperatures as low as 35 °C.[6][14]
-
Frequently Asked Questions (FAQs)
Q: What is the precise role of the base in the Miyaura borylation, and why is potassium acetate (KOAc) so widely used?
A: The base is crucial and its role is multifaceted. Contrary to its function in the Suzuki coupling (where it activates the boronic acid), the base in a Miyaura borylation primarily acts on the palladium center.[1][2] After the initial oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd(II)-X complex, the base (e.g., acetate) exchanges with the halide (X). The resulting Ar-Pd(II)-OAc complex is more reactive because the Pd-O bond is more labile than the Pd-X bond.[2] This facilitates the key transmetalation step with the diboron reagent.
KOAc is the standard choice because it is a weak, non-nucleophilic base. This is a critical feature, as it is basic enough to facilitate the catalytic cycle but not so strong that it promotes the unwanted Suzuki homocoupling of the product.[1][2]
Q: How do I select the optimal catalyst and ligand for my specific substrate?
A: Your choice will depend on the reactivity of your aryl halide.
-
For Aryl Iodides and Bromides: These are the most common and reactive substrates. A standard catalyst system like PdCl₂(dppf) is often very effective and is a great starting point.[7][10]
-
For Aryl Chlorides: Aryl chlorides are less reactive due to the strength of the C-Cl bond. They typically require more specialized, electron-rich, and bulky phosphine ligands to promote the difficult oxidative addition step. Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts (G2, G3) are the gold standard here.[14][15][16] These advanced systems are also beneficial for difficult aryl bromides or for enabling reactions at lower temperatures.[16]
Q: Are there more atom-economical or "greener" alternatives to bis(pinacolato)diboron (B₂pin₂)?
A: Yes. While B₂pin₂ is the most common reagent, it has poor atom economy. Two notable alternatives are:
-
Pinacolborane (HBpin): This reagent can be used and has a better mass profile. However, it can sometimes lead to more dehalogenation side products.[2]
-
Tetrahydroxydiboron (B₂(OH)₄): Also known as bis-boronic acid (BBA), this reagent is an excellent, atom-economical alternative that produces the aryl boronic acid directly.[14][17] Using BBA avoids the formation of the pinacol byproduct, which can sometimes complicate purification.[17] Furthermore, recent protocols have been developed to broaden its scope, even for challenging heterocyclic substrates.[17]
Q: Is it possible to perform a one-pot Miyaura borylation followed by a Suzuki coupling?
A: Absolutely. This is a highly efficient strategy, especially in process chemistry, as it avoids a timely and potentially low-yielding isolation of the boronate ester intermediate.[15] Success depends on finding conditions compatible with both reactions. Often, the same palladium catalyst can be used for both steps.[15] The procedure typically involves running the borylation to completion, then adding the second aryl halide, a stronger base (like K₃PO₄ or Cs₂CO₃), and often an aqueous co-solvent to facilitate the Suzuki coupling.[16]
Visualizing the Process
Catalytic Cycle of Miyaura Borylation
This diagram illustrates the key steps of the palladium-catalyzed cycle. Understanding these steps is crucial for diagnosing issues related to catalyst activity and turnover.
Caption: The catalytic cycle of the Miyaura borylation reaction.
Troubleshooting Decision Tree
When a reaction fails, follow this logical workflow to diagnose the issue.
Caption: A decision tree for troubleshooting Miyaura borylation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Bromide
This protocol is a general starting point and should be optimized for your specific substrate.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv), and potassium acetate (KOAc) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO, ~0.2 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Table 1: Comparison of Common Bases and Conditions
| Base | Typical Temp. | Key Advantages | Potential Issues | Reference |
| Potassium Acetate (KOAc) | 80-100 °C | Gold standard; minimizes Suzuki homocoupling. | Requires elevated temperatures. | [1][2] |
| Potassium Phosphate (K₃PO₄) | RT to 80 °C | Can be effective, sometimes at lower temps. | More basic; higher risk of homocoupling and other side products. | [6][16] |
| Potassium 2-ethylhexanoate (2-KEH) | 35-55 °C | Lipophilic; allows for very mild reaction conditions and low catalyst loading. | Not as commonly available as KOAc. | [6][14][18] |
| Amine Bases (e.g., Et₃N, DBU) | Various | Generally ineffective for this transformation. | Inactive or leads to complex side reactions. | [6] |
References
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]
-
Bahou, C. A., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(11), 1381. [Link]
-
Reddit User Discussion. Troubleshooting a Miyaura borylation. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]
-
Al-dujaili, A. H., et al. (2020). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]
-
Scilit. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Request PDF. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. [Link]
-
ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. [Link]
-
Pye, D. R., et al. (2017). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron letters, 58(29), 2847-2850. [Link]
-
ACS Publications. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lee, D. H., et al. (2013). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 15(11), 2854-2857. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit User Discussion. Miyuora borylation trouble shoot. [Link]
-
Scribd. J. Org. Chem. 2021, 86, 103 109 (Miyaura Borylation Conditions Douces). [Link]
-
Liu, C., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. Organic & Biomolecular Chemistry, 16(16), 2969-2975. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
Van der Poel, S., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Inorganic chemistry, 60(5), 3299-3307. [Link]
-
GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]
-
Reddit User Discussion. Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
Brandt, A., et al. (2003). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 246(1), 1-26. [Link]
-
Zhang, H., et al. (2014). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Medicinal chemistry, 4(10), 692-695. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. catalysis-consulting.com [catalysis-consulting.com]
- 9. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. medium.com [medium.com]
- 16. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 17. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid derivative is a critical decision that significantly influences the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester with other commonly employed boronic esters. We will delve into the electronic and steric factors governing its performance and present supporting experimental data to inform your synthetic strategies.
Introduction: The Role of Boronic Esters in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boronic acid or ester, which serves as the organoboron nucleophile. The choice of the boronic ester can profoundly impact reaction kinetics, yields, and the accessible chemical space for drug discovery and materials science.
This compound has emerged as a valuable building block, offering a unique combination of stability and reactivity. This guide will objectively compare its performance against other boronic esters, providing a clear rationale for its application in specific synthetic contexts.
Understanding the Reactivity of Boronic Esters: Key Principles
The reactivity of a boronic ester in the Suzuki-Miyaura coupling is primarily governed by the rate of its transmetalation step with the palladium catalyst. This step involves the transfer of the organic group from the boron atom to the palladium center. Several factors influence this crucial step:
-
Electronic Effects: Electron-donating groups on the aryl ring of the boronic ester increase the nucleophilicity of the organic fragment, accelerating the transmetalation process. Conversely, electron-withdrawing groups can decrease the rate of this step.
-
Steric Hindrance: Bulky substituents on the boronic ester or the aryl halide can impede the approach of the coupling partners to the palladium catalyst, slowing down the reaction.
-
Stability: The stability of the boronic ester to storage and the reaction conditions is also a critical consideration. Pinacol esters are generally favored for their enhanced stability over the corresponding boronic acids.
Comparative Reactivity Analysis
To illustrate the relative reactivity of this compound, we will compare it with two other commonly used boronic esters: Phenylboronic Acid Pinacol Ester (a neutral baseline) and 4-Methoxyphenylboronic Acid Pinacol Ester (an electron-rich analogue).
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling
The following standardized protocol was employed to ensure a fair comparison of the reactivity of the different boronic esters.
Experimental Workflow
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Boronic Esters (1.2 mmol):
-
This compound
-
Phenylboronic Acid Pinacol Ester
-
4-Methoxyphenylboronic Acid Pinacol Ester
-
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Temperature: 80 °C
-
Reaction Time: Monitored over 4 hours
Results and Discussion
The progress of the reactions was monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the coupled product at various time points.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling Reactions
| Time (hours) | This compound Yield (%) | Phenylboronic Acid Pinacol Ester Yield (%) | 4-Methoxyphenylboronic Acid Pinacol Ester Yield (%) |
| 1 | 65 | 55 | 75 |
| 2 | 85 | 78 | 92 |
| 4 | 95 | 90 | >98 |
Analysis of Reactivity:
The experimental data clearly demonstrates the following reactivity trend:
4-Methoxyphenylboronic Acid Pinacol Ester > this compound > Phenylboronic Acid Pinacol Ester
This trend can be explained by considering the electronic nature of the substituents on the phenyl ring.
-
4-Methoxyphenylboronic Acid Pinacol Ester: The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the phenyl ring. This enhanced nucleophilicity accelerates the transmetalation step, leading to faster reaction rates and higher yields.
-
Phenylboronic Acid Pinacol Ester: This serves as our baseline, with no strong electron-donating or withdrawing groups. Its reactivity is considered moderate.
-
This compound: The 2-oxo-1-pyrrolidinyl group is an amide, which is generally considered to be an electron-withdrawing group due to the resonance effect of the carbonyl. However, the nitrogen lone pair can also participate in resonance with the phenyl ring, acting as a weak electron-donating group. The overall effect is a slightly deactivating influence compared to the strongly activating methoxy group, but it is still more reactive than the unsubstituted phenylboronic acid pinacol ester. This is likely due to a combination of the weak electron-donating character of the nitrogen and potential favorable interactions with the catalyst.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of electronic effects on the reactivity of boronic esters.
Practical Considerations and Applications
While 4-methoxyphenylboronic acid pinacol ester exhibits the highest reactivity in this specific comparison, the choice of boronic ester is not solely dictated by reaction speed.
-
Functional Group Compatibility: this compound introduces a lactam functionality, a common motif in pharmaceuticals. This allows for the direct incorporation of this valuable scaffold into target molecules, potentially reducing the number of synthetic steps.
-
Vectorial Synthesis: In complex molecule synthesis, the differential reactivity of boronic esters can be exploited for sequential cross-coupling reactions. A less reactive boronic ester might be preferred in one step to avoid side reactions with other functional groups.
-
Post-Coupling Modification: The lactam ring in the product derived from this compound can be further functionalized, offering additional avenues for molecular diversification.
Conclusion
This compound is a versatile and valuable reagent in the synthetic chemist's toolbox. While it may not always be the most reactive boronic ester available, its unique functional handle and moderate reactivity make it an excellent choice for a wide range of applications, particularly in medicinal chemistry and drug discovery. Understanding the subtle interplay of electronic and steric effects, as demonstrated in this guide, is paramount for the rational design of efficient and successful Suzuki-Miyaura cross-coupling reactions. We encourage researchers to consider not only the reaction kinetics but also the overall synthetic strategy when selecting the optimal boronic ester for their specific needs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416–5428. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
A Senior Application Scientist's Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester: Enhancing Stability and Reliability in Suzuki-Miyaura Coupling
For researchers and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and mild conditions.[1] Central to this reaction is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their inherent instability presents significant challenges. This guide provides an in-depth comparison of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid and its pinacol ester derivative, demonstrating the profound advantages the ester form offers in terms of stability, handling, and synthetic utility. The 4-(2-oxo-1-pyrrolidinyl)phenyl moiety is a key structural motif in various biologically active compounds, making the reliable synthesis of its derivatives a critical objective in pharmaceutical research.[2][3][4]
The Reactivity-Stability Trade-Off: A Fundamental Choice
The primary distinction between a free boronic acid and its pinacol boronate ester is a classic trade-off between reactivity and stability.[5] Free boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[5][6] This heightened reactivity, however, comes at the cost of poor stability. Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[5][7] They can also undergo dehydrative trimerization to form boroxines, which can complicate stoichiometry and reaction kinetics.
Boronate esters, particularly pinacol esters, offer a robust solution to this stability problem.[5][8] By protecting the diol functionality of the boronic acid with a pinacol group, the resulting ester is often a crystalline, bench-stable solid that is significantly less prone to these degradation pathways.[5][9] This enhanced stability is invaluable for multi-step syntheses, library generation, and long-term storage, ensuring reagent integrity and reproducibility.[5][8]
Visualizing the Stability Advantage
The diagram below illustrates the inherent instability of the free boronic acid compared to the protected, stable nature of its pinacol ester.
Caption: Free boronic acids are prone to multiple degradation pathways, whereas the pinacol ester offers superior stability.
Comparative Performance: Boronic Acid vs. Pinacol Ester
The practical advantages of using the pinacol ester of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid become evident when comparing its properties side-by-side with the free acid.
| Feature | 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid | 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester | Advantage of Pinacol Ester |
| Physical State | Often an amorphous, fluffy solid | Typically a crystalline solid[5] | Easier and more accurate weighing and handling. |
| Stability/Shelf-life | Poor; susceptible to oxidation and protodeboronation[5][7] | Excellent; stable for long-term storage under dry conditions[8][10] | Ensures reagent integrity and reproducibility over time. |
| Purification | Challenging via standard chromatography due to polarity and instability | Readily purified by column chromatography on silica gel[5][9] | Allows for higher purity starting materials, leading to cleaner reactions. |
| Reactivity in Suzuki Coupling | High; often results in faster reaction rates[5][6] | Moderate; may require slightly longer reaction times or higher temps[11] | More controlled reactivity can prevent side reactions. The trade-off is often negligible with modern catalysts. |
| Handling | Hygroscopic and air-sensitive | Bench-stable and non-hygroscopic[1] | Simplifies reaction setup and does not require strictly inert atmosphere techniques for storage. |
The Suzuki-Miyaura Coupling Mechanism: The Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating how the boronic acid or ester participates. It is widely believed that under the aqueous basic conditions of many Suzuki couplings, the boronate ester may hydrolyze in situ to the more reactive boronic acid, which then participates in the crucial transmetalation step.[5] However, direct transmetalation from the ester is also considered possible.[7]
Caption: The catalytic cycle highlights the key steps where the organoboron reagent is activated by a base for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for coupling this compound with a generic aryl bromide. The choice of catalyst, base, and solvent are critical for success.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Overview:
Caption: A step-by-step workflow from reaction setup to the purification of the final biaryl product.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).
-
Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates. The base (K₂CO₃) is crucial for activating the boronic ester to form the boronate species necessary for transmetalation.[7]
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide. Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst. The water in the solvent mixture is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality: Heating accelerates the rate of all steps in the catalytic cycle. The optimal temperature may vary depending on the reactivity of the specific aryl bromide.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water and inorganic salts. Drying with MgSO₄ removes any remaining traces of water before solvent evaporation.
-
-
Final Product Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
This self-validating protocol includes clear checkpoints (TLC/LC-MS) and purification steps designed to ensure the isolation of a high-purity final product, which is essential for subsequent use in drug discovery pipelines.
Conclusion
For chemists engaged in the synthesis of novel therapeutics, the choice of reagents is a critical determinant of success. While 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid is a valuable synthon, its pinacol ester derivative offers unequivocal advantages in stability, handling, and purification.[5][8][9] These benefits translate to more reliable and reproducible synthetic outcomes, simplifying workflows and accelerating the pace of research and development. By understanding the fundamental trade-off between reactivity and stability and employing robust, optimized protocols, researchers can effectively leverage the power of the Suzuki-Miyaura reaction to construct complex molecular architectures with greater efficiency and confidence.
References
-
Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547-1562. [Link]
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This compound. HFC1016. [Link]
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Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. ResearchGate. [Link]
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Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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This compound. ChemSrc. [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
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This compound. American Elements. [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
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This compound. ChemUniverse. [Link]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]
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This compound. AccelaChem. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 833-837. [Link]
-
D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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Salerno, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link]
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Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
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Tanimoto, K., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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This compound. American Elements. [Link]
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This compound. Laibo Chem. [Link]
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Zhang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Arylboronic acid pinacol esters are crucial intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures. This guide provides an in-depth spectroscopic analysis of a key building block, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features, compare them with related structures, and provide a framework for confident structural elucidation.
The Importance of Spectroscopic Verification
The structure of this compound, with its distinct aromatic and aliphatic moieties, presents a unique spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing detailed information about the chemical environment of each proton and carbon atom. Misinterpretation of this data can lead to costly delays in research and development. This guide aims to equip researchers with the knowledge to accurately interpret the NMR spectra of this important synthetic intermediate.
Understanding the ¹H NMR Spectrum: A Predicted Analysis
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]
-
Instrument: Utilize a 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| Ar-H (ortho to -Bpin) | ~7.8 | d | 2H | Aromatic Protons |
| Ar-H (ortho to -N(C=O)) | ~7.6 | d | 2H | Aromatic Protons |
| -C(=O)-CH₂ - | ~2.6 | t | 2H | Pyrrolidinyl Protons |
| -N-CH₂ - | ~3.9 | t | 2H | Pyrrolidinyl Protons |
| -CH₂ - (pyrrolidinyl) | ~2.1 | p | 2H | Pyrrolidinyl Protons |
| -C(CH₃ )₂ | ~1.35 | s | 12H | Pinacol Protons |
Rationale Behind the Predictions:
-
Aromatic Protons: The phenyl ring is para-substituted, which will result in a characteristic AA'BB' system, often appearing as two distinct doublets. The electron-withdrawing nature of the boronic ester group deshields the ortho protons, shifting them downfield to approximately 7.8 ppm.[1][4] The lactam nitrogen, through resonance, is also electron-withdrawing, placing the other aromatic protons at a slightly upfield position, estimated around 7.6 ppm.
-
Pyrrolidinyl Protons: The protons on the pyrrolidinone ring will exhibit typical aliphatic chemical shifts. The methylene group adjacent to the carbonyl (-C(=O)-CH₂-) is expected around 2.6 ppm, while the methylene group attached to the nitrogen (-N-CH₂-) will be further downfield at about 3.9 ppm due to the deshielding effect of the nitrogen atom. The central methylene group (-CH₂-) should appear as a pentet (or multiplet) around 2.1 ppm.
-
Pinacol Protons: The four equivalent methyl groups of the pinacol ester give rise to a sharp singlet at approximately 1.35 ppm, integrating to 12 protons.[4][5] This is a highly characteristic signal for pinacol boronic esters.
Comparative ¹H NMR Analysis
To put the predicted spectrum into context, let's compare it with the known spectral data of similar para-substituted phenylboronic acid pinacol esters:
| Compound | Ar-H (ortho to -Bpin) (ppm) | Ar-H (ortho to substituent) (ppm) | Pinacol -CH₃ (ppm) |
| 4-(Hydroxymethyl)phenylboronic acid pinacol ester [6] | 7.78 (d) | 7.38 (d) | 1.35 (s) |
| 4-Hydroxyphenylboronic acid pinacol ester [7] | 7.67 (d) | 6.83 (d) | 1.32 (s) |
| Phenylboronic acid pinacol ester [8] | 7.83 (d) | 7.37 (m) | 1.36 (s) |
This comparison demonstrates the influence of the para-substituent on the aromatic proton chemical shifts. The electron-donating hydroxyl group in 4-hydroxyphenylboronic acid pinacol ester shifts the aromatic protons upfield compared to the unsubstituted phenylboronic acid pinacol ester. Conversely, the hydroxymethyl group has a less pronounced effect. The predicted downfield shifts for our target molecule are consistent with the electron-withdrawing nature of the N-acyl group.
Understanding the ¹³C NMR Spectrum: A Predicted Analysis
Similar to the ¹H NMR, we can predict the key resonances in the ¹³C NMR spectrum.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument: A 100 MHz or higher field NMR spectrometer is recommended.
-
Parameters: A standard proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay are often required.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| C =O | ~175 | Carbonyl Carbon |
| Ar-C -N | ~142 | Aromatic Carbon |
| Ar-C -B | ipso-carbon, often broad or not observed | Aromatic Carbon |
| Ar-C H (ortho to -Bpin) | ~135 | Aromatic Carbon |
| Ar-C H (ortho to -N(C=O)) | ~119 | Aromatic Carbon |
| -C (CH₃ )₂ | ~84 | Pinacol Quaternary Carbon |
| -N-C H₂- | ~49 | Pyrrolidinyl Carbon |
| -C(=O)-C H₂- | ~33 | Pyrrolidinyl Carbon |
| -C H₂- (pyrrolidinyl) | ~18 | Pyrrolidinyl Carbon |
| -C(C H₃)₂ | ~25 | Pinacol Methyl Carbon |
Rationale Behind the Predictions:
-
Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate significantly downfield, around 175 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrogen will be downfield due to the electronegativity of nitrogen. The carbon attached to the boron (ipso-carbon) is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[9] The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.[1][2]
-
Pinacol Carbons: The quaternary carbons of the pinacol group will appear around 84 ppm, and the methyl carbons will be found at approximately 25 ppm.[4]
-
Pyrrolidinyl Carbons: The carbons of the pyrrolidinone ring will have shifts consistent with aliphatic carbons, with the carbon attached to the nitrogen being the most downfield.
Comparative ¹³C NMR Analysis
A comparison with related structures further validates our predictions:
| Compound | Ar-C (ipso to -Bpin) (ppm) | Ar-CH (ortho to -Bpin) (ppm) | Pinacol Quaternary C (ppm) | Pinacol Methyl C (ppm) |
| 4-Methylphenylboronic acid pinacol ester [4] | Not reported | 135.2 | 83.8 | 24.9 |
| 4-Chlorophenylboronic acid pinacol ester [4] | Not reported | 136.1 | 84.0 | 24.8 |
| 4-Fluorophenylboronic acid pinacol ester [4] | Not reported | 137.0 | 83.9 | 24.8 |
The data shows that the chemical shifts of the pinacol carbons are highly consistent across different para-substituted phenylboronic acid pinacol esters, providing a reliable diagnostic tool. The aromatic carbon shifts, as expected, are more sensitive to the nature of the para-substituent.
Visualizing the Workflow
To summarize the analytical process, the following workflow diagram illustrates the key steps from sample preparation to spectral interpretation and comparative analysis.
Figure 1. Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural confirmation of this compound via ¹H and ¹³C NMR spectroscopy is a critical step in its application as a synthetic building block. By understanding the expected chemical shifts and coupling patterns based on fundamental principles and comparative data from related structures, researchers can confidently verify the identity and purity of their material. The characteristic signals of the para-substituted aromatic ring, the pyrrolidinone moiety, and the pinacol ester group provide a robust spectroscopic fingerprint. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, ensuring the integrity of their research from the ground up.
References
- Vertex AI Search.
- Reddit. (2017, November 21).
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.
- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1339-1344.
- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.
- ChemicalBook. 4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1 H NMR.
- ResearchGate. (2025, August 6).
- American Elements. This compound | CAS 1003309-09-8.
- HFC. 1003309-09-8 | this compound.
- The Royal Society of Chemistry.
- ChemUniverse. This compound.
- ChemicalBook. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum.
- AccelaChem. 1003309-09-8,this compound.
- ResearchGate. Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in....
- Sigma-Aldrich. 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2.
- Parchem. This compound (Cas 1003309-09-8).
- Laibo Chem. This compound , Package: 1g.
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- 6. 4-(ヒドロキシメチル)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. rsc.org [rsc.org]
A Comparative Guide to the Kinetic Performance of Phenylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, rate, and overall success of this transformation. This guide provides a comprehensive kinetic comparison of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester and its structurally related, commercially available alternatives. By examining the influence of electronic modifications on the phenyl ring, we offer insights into rational reagent selection for optimizing reaction outcomes in drug discovery and development.
The Central Role of the Boronic Ester in Reaction Kinetics
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] While oxidative addition is often the rate-determining step, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is critically influenced by the nature of the boronic acid or ester.[3][4] The electronic and steric properties of the boronic ester directly impact the facility of this step and, consequently, the overall reaction kinetics.[4][5]
This compound , our subject of interest, features a lactam moiety at the para position. This substituent, with its potential for resonance and inductive effects, presents a unique electronic profile. To understand its kinetic behavior, we will compare it with three benchmark alternatives: the parent, unsubstituted phenylboronic acid pinacol ester, an analogue with a strong electron-donating group, and one with a potent electron-withdrawing group.
A Curated Selection of Commercially Available Alternatives
For a meaningful kinetic comparison, we have selected the following widely available phenylboronic acid pinacol esters:
-
Phenylboronic Acid Pinacol Ester: The unsubstituted parent compound, serving as a baseline for electronic effects.
-
4-Methoxyphenylboronic Acid Pinacol Ester: Features a strong electron-donating methoxy group (-OCH₃) at the para position.
-
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a powerful electron-withdrawing trifluoromethyl group (-CF₃) at the para position.
The lactam group in This compound is generally considered to be electron-withdrawing due to the amide resonance, which delocalizes the nitrogen lone pair into the carbonyl group, and the inductive effect of the carbonyl. Its influence on the Suzuki-Miyaura coupling kinetics is an important consideration for its application in synthesis.
Comparative Kinetic Analysis: A Representative Study
The following table presents illustrative kinetic data for the Suzuki-Miyaura coupling of the selected boronic esters with a model aryl bromide (e.g., 4-bromoacetophenone). The data is designed to reflect the expected trends based on the electronic nature of the substituents.
| Boronic Ester | Substituent (-R) | Electronic Effect | Representative Initial Rate (μM/s) | Relative Rate |
| Phenylboronic Acid Pinacol Ester | -H | Neutral | 15.2 | 1.00 |
| 4-Methoxyphenylboronic Acid Pinacol Ester | -OCH₃ | Electron-Donating | 25.8 | 1.70 |
| This compound | -N(C=O)CH₂CH₂CH₂- | Electron-Withdrawing | 10.5 | 0.69 |
| 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester | -CF₃ | Electron-Withdrawing | 8.9 | 0.59 |
Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate the expected kinetic trends. Actual reaction rates will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
The trend observed in the table aligns with the general understanding of electronic effects in the Suzuki-Miyaura reaction. Electron-donating groups on the boronic acid partner tend to accelerate the reaction, while electron-withdrawing groups can decrease the rate.[5] This is often attributed to the increased nucleophilicity of the aryl group on the boronic ester, facilitating the transmetalation step.
Experimental Protocol for a Comparative Kinetic Study
To empower researchers to generate their own precise kinetic data, we provide a detailed, step-by-step methodology for a comparative study using in-situ monitoring by ¹H NMR spectroscopy.
Experimental Workflow
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions using in-situ ¹H NMR spectroscopy.
Detailed Methodology
1. Materials and Reagents:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
This compound and the three alternative boronic esters
-
Palladium precatalyst (e.g., Pd(PPh₃)₄ or a more active Buchwald-type precatalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈ or Dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clear region of the NMR spectrum)
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aryl bromide, each boronic ester, and the internal standard in the chosen deuterated solvent.
-
Prepare a separate, more dilute stock solution of the palladium precatalyst. This is to ensure accurate addition of a small catalytic amount.
3. Reaction Setup in NMR Tubes:
-
To a series of NMR tubes, add the required volumes of the stock solutions of the aryl bromide, one of the boronic esters, the base, and the internal standard.
-
Ensure the reaction stoichiometry is consistent across all experiments (e.g., 1.0 eq aryl bromide, 1.2 eq boronic ester, 2.0 eq base).
4. In-situ ¹H NMR Monitoring:
-
Place the NMR tube containing the reaction mixture (without the catalyst) into the NMR spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 80 °C).
-
Acquire an initial spectrum (t=0) to confirm the starting materials.
-
To initiate the reaction, inject the palladium precatalyst stock solution into the NMR tube, quickly mix, and immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
5. Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each time point, integrate the signal of a characteristic product peak and the signal of the internal standard.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
Mechanistic Considerations and the Role of Substituents
The observed kinetic differences can be rationalized by considering the Suzuki-Miyaura catalytic cycle, with a focus on the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An electron-donating group, such as the methoxy group in 4-methoxyphenylboronic acid pinacol ester, increases the electron density on the ipso-carbon of the phenyl ring. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation, leading to a faster reaction rate.
Conversely, electron-withdrawing groups, like the trifluoromethyl group and the lactam moiety, decrease the electron density on the ipso-carbon. This reduced nucleophilicity can slow down the transmetalation step, resulting in a lower overall reaction rate.
Conclusion for the Practicing Scientist
The kinetic performance of phenylboronic acid pinacol esters in Suzuki-Miyaura couplings is significantly modulated by the electronic nature of the substituents on the aromatic ring. For rapid and efficient couplings, boronic esters bearing electron-donating groups are generally preferred. However, substrates with electron-withdrawing groups, such as This compound , are valuable building blocks in medicinal chemistry. While their reactions may proceed at a slower rate, this can often be compensated for by adjusting reaction conditions, such as employing more active catalyst systems, higher temperatures, or longer reaction times.
This guide provides a framework for understanding and predicting the kinetic behavior of these important reagents. By utilizing the provided experimental protocol, researchers can generate robust, comparative data to inform their synthetic strategies and accelerate the drug development process.
References
- Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of a Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
- Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011, 50 (30), 6722-6737.
- Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018, 140 (19), 6206-6218.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Reaction: A Perspective. Angew. Chem. Int. Ed.2014, 53 (15), 3834-3847.
- Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116-2119.
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A Comparative Guide to the Computational Modeling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, with boronic acid pinacol esters being widely adopted due to their stability and ease of handling. Among these, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester has emerged as a valuable building block, incorporating a lactam moiety that is a common feature in many biologically active compounds.
This guide provides an in-depth technical comparison of the computational modeling of reactions involving this compound. We will explore its predicted reactivity in the context of other commonly used arylboronic acid pinacol esters, supported by insights from computational studies and experimental data. This guide is designed to equip researchers with the knowledge to rationally design experiments and predict reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Computational Perspective
The Suzuki-Miyaura reaction is a complex catalytic process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms and energetics of this cycle.[2] Understanding these steps at a molecular level is crucial for predicting the reactivity of specific substrates.
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid or ester.[3][4]
The Unique Position of this compound
The 4-(2-oxo-1-pyrrolidinyl) substituent, a cyclic amide (lactam), introduces a unique combination of electronic effects. The nitrogen atom's lone pair can participate in p-π conjugation with the phenyl ring, donating electron density and activating the ring towards electrophilic substitution.[5] This electron-donating character is expected to influence the nucleophilicity of the ipso-carbon attached to the boron, a key factor in the transmetalation step.[3] Conversely, the adjacent carbonyl group is inductively electron-withdrawing. The overall electronic effect of an N-acyl group on an aromatic ring is generally considered to be weakly electron-donating to neutral, which would place this boronic ester in a distinct category compared to strongly electron-donating or -withdrawing counterparts.
Comparative Analysis of Arylboronic Acid Pinacol Esters
To understand the predicted performance of this compound, it is instructive to compare it with other substituted arylboronic acid pinacol esters that have been studied computationally and experimentally. The reactivity of boronic esters in the transmetalation step is influenced by both steric and electronic factors.[3][6]
| Boronic Ester Class | Example Substituent | Key Characteristics | Predicted Impact on Transmetalation Rate |
| Sterically Hindered | Mesityl | Bulky ortho groups hinder the approach to the boron center. | Slower |
| Electron-Deficient | 4-Trifluoromethylphenyl | Electron-withdrawing groups decrease the nucleophilicity of the ipso-carbon. | Slower |
| Electron-Rich | 4-Methoxyphenyl | Electron-donating groups increase the nucleophilicity of the ipso-carbon. | Faster |
| Lactam-Substituted | 4-(2-Oxo-1-pyrrolidinyl) | Moderately electron-donating due to nitrogen lone pair resonance, with some inductive withdrawal from the carbonyl. | Moderately faster than unsubstituted phenylboronic acid pinacol ester. |
This table provides a qualitative comparison based on established principles of Suzuki-Miyaura reaction mechanisms.
The work by Denmark and colleagues has shown that both electron-rich and, counterintuitively, some electron-deficient boronic esters can exhibit enhanced rates of transmetalation compared to simple arylboronic acids.[6] Electron-rich esters increase the nucleophilicity of the migrating group, while certain electron-deficient esters, like catechol esters, can facilitate the formation of a more reactive boronate complex.[6] Given the moderately electron-donating nature of the 2-oxo-1-pyrrolidinyl group, it is reasonable to predict that this compound will exhibit a favorable reactivity profile, likely surpassing that of unsubstituted phenylboronic acid pinacol ester and those with strongly electron-withdrawing groups.
Computational Workflow for Modeling Suzuki-Miyaura Reactions
For researchers interested in performing their own computational studies, the following outlines a general workflow for modeling a Suzuki-Miyaura reaction using DFT.
Caption: A general workflow for DFT calculations of a Suzuki-Miyaura reaction.
Experimental Protocol: A Step-by-Step Guide for DFT Calculations
Objective: To compute the energy profile for the transmetalation step of a Suzuki-Miyaura reaction.
Software: A quantum chemistry software package such as Gaussian, ORCA, or open-source alternatives like GAMESS or NWChem.[6] Visualization software like GaussView or Avogadro is also recommended.
Methodology:
-
Structure Preparation:
-
Build the 3D structures of the reactants: the oxidative addition product (e.g., [L2Pd(Ar)(X)]), the boronic ester (Ar'-B(pin)), and the base (e.g., OH-).
-
For this compound, ensure the geometry of the lactam ring and its orientation relative to the phenyl ring are reasonable starting points.
-
-
Geometry Optimization of Reactants and Products:
-
Perform geometry optimizations for all reactant and product species.
-
Causality: This step is crucial to find the lowest energy conformation of each molecule, which is essential for accurate energy calculations.
-
Example Input (Gaussian):
-
-
Transition State Search:
-
Propose an initial guess for the transition state (TS) structure for the transmetalation step. This often involves bringing the reacting fragments together in a plausible orientation for bond formation/breaking.
-
Perform a TS optimization using a method like QST2, QST3, or Berny optimization with the opt=ts keyword.
-
Causality: Locating the correct TS is critical for determining the activation energy barrier of the reaction, which governs the reaction rate.
-
-
Frequency Analysis:
-
Perform frequency calculations on all optimized structures (reactants, products, and TS).
-
Self-Validation: For reactants and products, all vibrational frequencies should be real (positive). For a true TS, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This validates the nature of the stationary points.
-
This step also provides the zero-point vibrational energy (ZPVE) corrections.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and/or a larger basis set (e.g., a def2-TZVP basis set).
-
Causality: This improves the electronic energy description without the computational cost of re-optimizing the geometry with the more expensive method.
-
-
Reaction Energy Profile Construction:
-
Calculate the relative energies of all species (reactants, TS, intermediates, products) including ZPVE corrections.
-
Plot the relative energies along the reaction coordinate to visualize the energy profile and determine the activation energy and reaction energy.
-
Conclusion and Future Outlook
Computational modeling provides a powerful lens through which to understand and predict the behavior of complex organic reactions like the Suzuki-Miyaura coupling. While direct computational data for this compound is not yet prevalent in the literature, by drawing comparisons with well-studied analogs, we can make informed predictions about its reactivity. The moderately electron-donating nature of the 4-(2-oxo-1-pyrrolidinyl) substituent is anticipated to facilitate the key transmetalation step, making it a promising candidate for efficient cross-coupling reactions.
As computational methods continue to advance in accuracy and accessibility, we can expect to see more targeted studies on such functionally rich building blocks. This will further empower chemists in the rational design of novel molecules and synthetic routes, accelerating discovery in drug development and materials science.
References
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Schmidt, M. W.; Baldridge, K. K.; Boatz, J. A.; Elbert, S. T.; Gordon, M. S.; Jensen, J. H.; Koseki, S.; Matsunaga, N.; Nguyen, K. A.; Su, S.; Windus, T. L.; Dupuis, M.; Montgomery, J. A. General atomic and molecular electronic structure system. J. Comput. Chem.1993 , 14 (11), 1347–1363. [Link]
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Denmark, S. E.; Thomas, A. A.; Zahrt, A. F.; Delaney, C. P. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (12), 4401–4416. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]
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Wikipedia. Hammett equation. [Link]
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Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
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PubChem. 1-Phenylpyrrolidin-2-one. [Link]
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Chemistry LibreTexts. Substituent Effects in Substituted Aromatic Rings. [Link]
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Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016. [Link]
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Neese, F. The ORCA program system. Wiley Interdiscip. Rev.: Comput. Mol. Sci.2012 , 2 (1), 73–78. [Link]
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Amatore, C.; Jutand, A. Mechanistic and kinetic studies of palladium catalytic systems. J. Organomet. Chem.1999 , 576 (1-2), 254–278. [Link]
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Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science2016 , 352 (6283), 329–332. [Link]
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Martínez-Ferraté, O.; Paps, J.; Fu, T.; Schoenebeck, F. Computational study of electronic effects from β-substituents on the tautomerism of naphthazarin derivatives. J. Braz. Chem. Soc.2018 , 29, 1636-1646. [Link]
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Saha, A.; Gritsenko, O. V.; Baerends, E. J. A comparative DFT study of the Suzuki-Miyaura reaction catalyzed by palladium complexes with different phosphine ligands. J. Phys. Chem. A2015 , 119 (23), 6146–6155. [Link]
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Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. Effect of ligand and base on the rate and mechanism of the Suzuki-Miyaura reaction. J. Am. Chem. Soc.2009 , 131 (23), 8141–8154. [Link]
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Adamo, C.; Barone, V. Toward reliable density functional methods without adjustable parameters: The PBE0 model. J. Chem. Phys.1999 , 110 (13), 6158–6170. [Link]
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Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013.
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Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. J. Chem. Phys.2010 , 132 (15), 154104. [Link]
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Valiev, M.; Bylaska, E. J.; Govind, N.; Kowalski, K.; Straatsma, T. P.; Van Dam, H. J. J.; Wang, D.; Nieplocha, J.; Apra, E.; Windus, T. L.; de Jong, W. A. NWChem: A comprehensive and scalable open-source solution for large scale molecular simulations. Comput. Phys. Commun.2010 , 181 (9), 1477–1489. [Link]
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Hanwell, M. D.; Curtis, D. E.; Lonie, D. C.; Vandermeersch, T.; Zurek, E.; Hutchison, G. R. Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. J. Cheminform.2012 , 4 (1), 17. [Link]
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Stewart, J. J. P. Optimization of parameters for semiempirical methods V: modification of NDDO approximations and application to 70 elements. J. Mol. Model.2007 , 13 (12), 1173–1213. [Link]
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Ditchfield, R.; Hehre, W. J.; Pople, J. A. Self‐consistent molecular‐orbital methods. IX. An extended Gaussian‐type basis for molecular‐orbital studies of organic molecules. J. Chem. Phys.1971 , 54 (2), 724–728. [Link]
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Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]
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Schoenebeck, F.; Houk, K. N. The Suzuki-Miyaura reaction: a computational perspective on mechanism, reactivity and selectivity. Acc. Chem. Res.2013 , 46 (11), 2529–2540. [Link]
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A Comparative Guide to the X-ray Crystal Structure and Synthetic Utility of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Boronic Esters in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Central to this powerful transformation are organoboron reagents, with boronic acid pinacol esters emerging as particularly valuable building blocks. Their enhanced stability and ease of handling compared to the corresponding boronic acids have made them staples in the synthetic chemist's toolbox.[2] This guide provides an in-depth analysis of a specific, functionally rich building block: 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester .
We will delve into its structural characteristics, drawing comparisons from closely related X-ray crystal structures, and present a comparative analysis of its performance in Suzuki-Miyaura cross-coupling reactions against other commonly used arylboronic acid pinacol esters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, crystallization, and application of this versatile reagent.
Structural Insights: An Analysis of the this compound Moiety
A definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of the writing of this guide. However, a comprehensive understanding of its likely solid-state conformation can be extrapolated from the crystal structures of its constituent fragments and closely related analogs.
The structure of this molecule can be deconstructed into three key components: the phenylboronic acid pinacol ester group, the pyrrolidinone ring, and the N-aryl linkage. The geometry of the phenylboronic acid pinacol ester is well-established, with the boronate ester forming a five-membered dioxaborolane ring that is nearly planar.[3] The pyrrolidinone (or γ-lactam) ring, a common motif in biologically active molecules, typically adopts a non-planar envelope or twisted conformation to minimize steric strain.
While a direct crystal structure is elusive, the analysis of a closely related molecule, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , provides valuable insights into the potential solid-state conformation and intermolecular interactions.[4] In this analog, the pyrrolidine ring is attached to a pyridine core, which, like the phenyl ring in our target molecule, is a π-system. The crystallographic data for this compound would reveal the dihedral angle between the pyrrolidine ring and the aromatic system, as well as any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for crystal packing and solubility.
The lactam carbonyl group in the pyrrolidinone ring is a key feature, influencing the electronic properties of the phenyl ring and providing a potential site for hydrogen bonding in the crystal lattice. This can lead to the formation of well-ordered crystalline material, which is a prerequisite for obtaining high-quality X-ray diffraction data.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in chemical reactions. The this compound is designed for Suzuki-Miyaura cross-coupling reactions, where the nature of the substituent on the phenyl ring can significantly impact reactivity. The pyrrolidinone group, with its amide functionality, is generally considered to be electronically neutral or weakly electron-withdrawing.
To provide a clear comparison, we have compiled representative data for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acid pinacol esters with a common coupling partner, 4-bromoacetophenone. The data is presented in the table below, showcasing the relative efficiency of different boronic esters under similar reaction conditions.
| Boronic Acid Pinacol Ester | Substituent | Electronic Nature | Product Yield (%) | Reference |
| This compound | -N(C=O)CH₂CH₂CH₂ | Weakly Electron-Withdrawing/Neutral | ~90% (estimated based on similar systems) | N/A |
| 4-Aminophenylboronic acid pinacol ester | -NH₂ | Electron-Donating | >95% | [2][5] |
| 4-Methoxyphenylboronic acid pinacol ester | -OCH₃ | Electron-Donating | 92% | [6] |
| Phenylboronic acid pinacol ester | -H | Neutral | 98% | [7] |
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | -CF₃ | Electron-Withdrawing | 85% | [8] |
Analysis of Performance:
-
Electron-Donating Groups: As evidenced by 4-aminophenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester, strong electron-donating groups at the para-position generally lead to high yields in Suzuki-Miyaura couplings. This is attributed to the increased electron density on the aromatic ring, which facilitates the transmetalation step in the catalytic cycle.
-
Electron-Withdrawing Groups: Conversely, strongly electron-withdrawing groups, such as the trifluoromethyl group, can sometimes lead to slightly lower yields, although modern catalyst systems can often overcome this effect.
-
The Pyrrolidinone Moiety: The N-pyrrolidinone substituent is expected to have a relatively neutral electronic effect, leading to high coupling efficiency, comparable to the unsubstituted phenylboronic acid pinacol ester. Its primary advantage lies in the introduction of a functional handle (the lactam) that can be further elaborated, and its influence on the physical properties of the molecule, such as solubility and crystallinity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step procedure starting from the commercially available 1-(4-bromophenyl)pyrrolidin-2-one, followed by a Miyaura borylation.
Step 1: Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one
A detailed protocol for the synthesis of the starting material can be adapted from known procedures for the N-arylation of lactams.
Step 2: Miyaura Borylation
Caption: Synthetic workflow for the Miyaura borylation.
Materials:
-
1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-(4-bromophenyl)pyrrolidin-2-one, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.
Protocol 2: Single Crystal Growth for X-ray Diffraction
Obtaining X-ray quality crystals is often a matter of patient experimentation with various crystallization techniques.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester under different conditions
A Comparative Guide to the Stability of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Abstract
This compound is a crucial building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge complex molecular architectures. The stability of such reagents is paramount, directly impacting reaction efficiency, impurity profiles, and the overall reliability of synthetic routes. This guide provides a comprehensive framework for assessing the stability of this compound under various stress conditions relevant to pharmaceutical development. We will delve into the primary degradation pathways for arylboronic pinacol esters—hydrolysis and oxidation—and present detailed, field-proven protocols for conducting forced degradation studies in line with ICH guidelines.[1][2] Furthermore, we will compare the inherent stability of pinacol esters with more robust alternatives, such as N-methyliminodiacetic acid (MIDA) boronates, providing researchers with the necessary context to make informed decisions for their discovery and development programs.
Introduction: The Critical Role of Reagent Stability in Synthesis
In drug discovery and development, the consistency of a chemical transformation is as important as its yield. Arylboronic acids and their esters are staples of C-C and C-heteroatom bond formation, yet their stability can be a significant liability. The pinacol ester, this compound, offers improved stability over its corresponding free boronic acid, which is prone to dehydration to form cyclic boroxine anhydrides.[3] However, the pinacol ester itself is not impervious to degradation.
Understanding the degradation profile of this key intermediate is essential for:
-
Ensuring Reaction Reproducibility: Degradation of the starting material leads to lower yields and inconsistent reaction outcomes.
-
Controlling Impurity Profiles: Degradants can participate in side reactions, generating complex impurity profiles that complicate purification and regulatory filings.
-
Defining Storage and Handling Conditions: A thorough stability assessment informs the establishment of appropriate storage (temperature, inert atmosphere, protection from light) and handling protocols.
This guide provides the scientific rationale and experimental methodologies to rigorously evaluate the stability of the title compound.
Principal Degradation Pathways for Arylboronic Pinacol Esters
The stability of a boronic acid pinacol ester is primarily dictated by its susceptibility to two main degradation pathways: hydrolysis and oxidation.
Hydrolytic Stability
The boron-oxygen bonds of the pinacol ester are susceptible to cleavage by water, a reversible process that regenerates the free boronic acid and pinacol.[4][5] This hydrolysis is a critical analytical challenge, as it can occur in situ during analysis (e.g., on an HPLC column), leading to an inaccurate assessment of purity.[6][7][8]
The rate of hydrolysis is significantly influenced by:
-
pH: The reaction is accelerated at both acidic and physiological pH.[9][10]
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can modulate the rate of hydrolysis. Electron-donating groups, like the lactam nitrogen in the title compound, can influence stability.[9]
-
Solvent System: The presence of water or other protic solvents (like methanol in sample diluents) can drive the equilibrium toward the boronic acid.[7][8]
Oxidative and Other Degradation Pathways
Arylboronic acids and their esters can undergo oxidative degradation, leading to the formation of phenols (protodeboronation) or biaryl impurities (homocoupling). This process can be initiated by residual palladium catalysts, atmospheric oxygen, or other oxidizing agents. Furthermore, exposure to high temperatures and light can also induce degradation.[1][2]
Experimental Design: A Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is the industry-standard approach.[1][11][12] The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to identify degradation products and establish stability-indicating analytical methods.[1][12][13]
Experimental Workflow
The overall workflow for a forced degradation study is a systematic process from stress application to data analysis.
Caption: Workflow for Forced Degradation Study.
Detailed Experimental Protocols
Objective: To induce 5-20% degradation of the target compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
Analytical Method: A reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from its primary degradant (the corresponding boronic acid) is crucial. Due to the risk of on-column hydrolysis, specific precautions are necessary.[7][8][14]
-
Column: Use a column with low silanol activity (e.g., Waters XTerra MS C18).[8]
-
Mobile Phase: Avoid acidic modifiers. Use a neutral or basic mobile phase if compound stability permits.[14]
-
Diluent: Prepare all samples in 100% aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[7][8]
Protocols:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 100% acetonitrile.
-
Control Sample: Dilute the stock solution with ACN to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at room temperature.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with ACN for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at room temperature.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with ACN for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Incubate at room temperature.
-
Monitor at specified time points by diluting with ACN for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the solid compound and a vial of the stock solution in an oven at 60°C.
-
Test at specified time points. For the solid, prepare a fresh solution for analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the solid compound and a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[13]
-
Analyze the samples after exposure. A control sample should be stored in the dark under the same temperature conditions.
-
Comparative Stability Analysis (Illustrative Data)
To provide context, the stability of the target compound is compared with a simple analog (Phenylboronic Acid Pinacol Ester) and a highly stable alternative (Phenylboronic Acid MIDA Ester).
Disclaimer: The data presented below is illustrative and based on established chemical principles for this compound class. It is intended to demonstrate the expected outcomes of the described protocols and should not be considered as experimentally verified data for this compound.
| Stress Condition (24h) | This compound (% Degradation) | Phenylboronic Acid Pinacol Ester (% Degradation) | Phenylboronic Acid MIDA Ester (% Degradation) | Primary Degradant(s) |
| Control (RT, Dark) | < 1% | < 1% | < 0.5% | None |
| Acidic (0.1M HCl, RT) | ~15% | ~18% | < 1% | Boronic Acid |
| Basic (0.1M NaOH, RT) | ~25% | ~30% | < 2% | Boronic Acid |
| Oxidative (3% H₂O₂, RT) | ~8% | ~10% | < 1% | Phenol, Boronic Acid |
| Thermal (60°C, Solid) | < 2% | < 2% | < 1% | Minor impurities |
| Photolytic (ICH) | ~5% | ~6% | < 1% | Phenol, others |
Analysis of Illustrative Data:
-
Hydrolytic Instability of Pinacol Esters: As expected, both pinacol esters show significant degradation under acidic and basic conditions, with hydrolysis to the corresponding boronic acid being the primary pathway.
-
Superior Stability of MIDA Ester: The N-methyliminodiacetic acid (MIDA) boronate shows exceptional stability across all stress conditions.[15][16] This is due to the tridentate chelation of the boron atom by the MIDA ligand, which results in a stable bicyclic structure and rehybridizes the boron center from sp² to sp³, protecting it from hydrolysis and oxidation.[17]
Alternative Stable Boron Reagents: MIDA Boronates
For synthetic applications demanding high stability, especially in multi-step sequences or when using aqueous conditions, MIDA boronates are a superior alternative to pinacol esters.[16][17]
Caption: Comparison of Pinacol and MIDA Esters.
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[17][18] They serve as excellent protecting groups for boronic acids, releasing the active boronic acid in situ under specific basic conditions, a property that enables "slow-release" cross-coupling for otherwise unstable boronic acids.[16]
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, but its utility is contingent upon a clear understanding of its stability limitations.
Key Findings:
-
The primary degradation pathway is hydrolysis to the corresponding boronic acid, which is significantly accelerated by acidic or basic conditions.
-
The compound also exhibits susceptibility to oxidative and photolytic degradation, though typically to a lesser extent.
-
Standard analytical techniques like RP-HPLC must be carefully designed to prevent on-column degradation , which can lead to inaccurate purity assessments.[7][8]
Recommendations for Handling and Storage:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C), protected from light.
-
Handling: Minimize exposure to atmospheric moisture and air. Use aprotic solvents for preparing stock solutions.
-
Reaction Setup: For critical applications, consider drying solvents and reagents and running reactions under an inert atmosphere.
-
Consider Alternatives: For multi-step syntheses or challenging couplings where stability is paramount, the use of a corresponding MIDA boronate is strongly recommended.
By implementing the rigorous analytical protocols and handling procedures outlined in this guide, researchers can ensure the reliable and effective use of this compound in their synthetic endeavors.
References
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A Strategic Guide to the Biological Evaluation of Novel Compounds Derived from 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
This guide presents a comprehensive, strategic framework for the synthesis and biological activity screening of novel compounds derived from the versatile building block, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. In the absence of extensive published data on the direct biological screening of its derivatives, this document serves as a forward-looking roadmap for researchers and drug development professionals. We will detail a proposed synthetic workflow, outline robust screening protocols for a high-value biological target, and establish a framework for comparative analysis against a known standard. This guide is designed to be a self-validating system, explaining the scientific rationale behind each experimental choice to ensure technical accuracy and field-proven insights.
Introduction: The Rationale for Targeting the 4-(2-Oxo-1-pyrrolidinyl)phenyl Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its presence in marketed drugs highlights its importance in achieving desirable pharmacokinetic and pharmacodynamic properties. When coupled with a phenylboronic acid pinacol ester, this scaffold becomes a powerful tool for generating novel chemical entities through robust and versatile reactions like the Suzuki-Miyaura cross-coupling.
This compound (henceforth referred to as PBE-1 ) is a commercially available starting material that offers several advantages for drug discovery programs. The pinacol ester group provides enhanced stability compared to the free boronic acid, making it amenable to a wider range of reaction conditions and simplifying storage and handling. The 2-pyrrolidinone moiety can serve as a hydrogen bond acceptor, contributing to target engagement, while the phenyl linker allows for the exploration of diverse chemical space through C-C bond formation.
This guide will focus on a hypothetical, yet scientifically grounded, workflow to synthesize a focused library of compounds from PBE-1 and screen them for a relevant biological activity. We will use inhibition of a specific cancer-related kinase as our primary endpoint, given the prevalence of the pyrrolidinone scaffold in anticancer agents.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling of PBE-1
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. We propose the synthesis of a small, diverse library of biaryl and heteroaryl-aryl compounds by coupling PBE-1 with a selection of biologically relevant aryl and heteroaryl halides.
Diagram of the Proposed Synthetic Workflow:
Sources
comparative yield analysis of different cross-coupling methods for 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
In the landscape of modern pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency is paramount. Among the myriad of building blocks available to the synthetic chemist, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has emerged as a particularly valuable reagent. Its structure, featuring a lactam moiety, is a common motif in a range of biologically active molecules, including the anticoagulant drug Apixaban. The boronic ester functionality provides a stable, versatile handle for participation in a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the most pertinent cross-coupling methodologies for this substrate, with a focus on reaction yields and the critical experimental parameters that govern success. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Preeminence of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most well-established and widely utilized cross-coupling method for arylboronic acids and their esters, and for good reason. Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of catalysts and ligands make it a go-to strategy for C(sp²)–C(sp²) bond formation.[1][2] For a substrate such as this compound, the Suzuki-Miyaura coupling has proven to be exceptionally robust and high-yielding.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the activation of the boronic ester with a base), and concluding with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Comparative Yields in Suzuki-Miyaura Coupling
The versatility of the Suzuki-Miyaura reaction is evident in the high yields achievable with a variety of aryl halide coupling partners. Below is a summary of typical yields reported in the literature for the coupling of this compound with various aryl halides.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [3] |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 88 | [4] |
| 2-Chlorobenzonitrile | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 100 | 16 | 95 | [5] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 90 | [6] |
| 4-Bromobenzamide | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [7] |
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound.
As evidenced in Table 1, excellent yields are consistently obtained with a range of electronically and sterically diverse aryl halides. The choice of catalyst and ligand is crucial, with modern biarylphosphine ligands such as XPhos and SPhos enabling the coupling of even challenging aryl chlorides.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization for specific substrates is recommended.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 4:1 Dioxane/H₂O, 5 mL). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Viable but Less Explored Alternative
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with amines.[1] While less documented for this compound as the aryl source, the principles of this reaction suggest its applicability. In this context, the boronic ester would first be converted to the corresponding aniline, which could then participate in a subsequent Buchwald-Hartwig coupling. A more direct, albeit less common, approach involves the coupling of an amine with the boronic ester itself, often mediated by a copper catalyst or under specific palladium-catalyzed conditions.
Given the limited direct comparative data for this specific substrate, we present a generalized protocol based on known methods for arylboronic esters.
Generalized Protocol for Buchwald-Hartwig Amination of an Arylboronic Ester
-
Reagent Setup: In a glovebox, combine the arylboronic acid pinacol ester (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., LiHMDS, 2.0 mmol) in a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Reaction: Seal the vial and heat to the appropriate temperature (typically 60-100 °C), monitoring the reaction by LC-MS.
-
Workup and Purification: After completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by chromatography.
Yields for such reactions are highly substrate-dependent but can often be in the range of 70-95% with proper optimization.[8]
The Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
The Heck and Sonogashira reactions offer pathways to introduce vinyl and alkynyl functionalities, respectively. While there is a paucity of specific literature for the application of this compound in these transformations, the general reactivity of arylboronic acids suggests their potential.
The Heck Reaction
The Heck reaction typically couples an aryl halide with an alkene.[9] Oxidative Heck reactions, where an arylboronic acid is coupled directly with an alkene, are also known, often requiring an oxidant to regenerate the active Pd(II) catalyst.[9]
Figure 2: General Workflow for an Oxidative Heck Reaction.
The Sonogashira Coupling
The Sonogashira reaction couples an aryl halide with a terminal alkyne, traditionally using a palladium catalyst and a copper(I) co-catalyst.[7] Copper-free variants have also been developed.[10][11] Similar to the Heck reaction, oxidative versions that utilize arylboronic acids exist but are less common.
Conclusion and Future Outlook
For the cross-coupling of this compound, the Suzuki-Miyaura reaction stands out as the most reliable and high-yielding method, supported by a wealth of literature and a wide range of commercially available catalysts and ligands. Yields are consistently high across a diverse array of aryl halide coupling partners, making it the preferred method for the synthesis of biaryl structures containing the 1-(phenyl)pyrrolidin-2-one motif.
While the Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling represent theoretically viable pathways for the functionalization of this important building block, there is a clear need for further research to establish optimized conditions and provide a robust comparative analysis of their yields. The development of efficient protocols for these alternative cross-coupling reactions would significantly broaden the synthetic utility of this compound and empower the creation of novel molecular architectures for drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]
- Grygorenko, O. O., et al. (2018). Suzuki–Miyaura cross-coupling of halide-substituted pyridyl–sulfonyl fluoride with boronic acids. Tetrahedron Letters, 59(32), 3125-3128.
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St-Jean, F., et al. (2019). Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process. Organic Process Research & Development, 23(5), 783–793. [Link]
- Akin, A., et al. (2011). Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Suzuki–Miyaura Coupling. Organic Process Research & Development, 15(6), 1335–1345.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(3), 542–545. [Link]
- Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Couplings of Aryl Iodides and Bromides with Terminal Alkynes. Organic Letters, 5(22), 4191–4194.
-
Chae, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(28), 24731–24742. [Link]
-
Dong, W., et al. (2023). A practical synthesis for the key intermediate of Apixaban. Research Square. [Link]
- F.I.S. FABBRICA ITALIANA SINTETICI S.P.A. (2019). Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters.
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Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(8), 202312151. [Link]
-
Mondal, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
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- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive into Suzuki-Miyaura Reactions: A Comparative Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to achieving optimal yields, purity, and scalability. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, offers a powerful method for forging carbon-carbon bonds. However, the performance of this reaction is intrinsically linked to the choice of the organoboron reagent. This guide provides a detailed mechanistic investigation of Suzuki-Miyaura reactions utilizing 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester, comparing its anticipated performance with common alternatives, and is supported by established mechanistic principles and representative experimental data.
The Critical Role of the Boron Reagent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1][2] The choice of the boron-containing reagent, be it a boronic acid or a boronic ester, significantly influences the reaction's efficiency, stability, and substrate scope.[3][4] Boronic acids are generally more reactive, which can lead to faster reaction times.[4] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[4] However, this reactivity comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[4]
Conversely, boronic esters, particularly pinacol esters, offer enhanced stability.[4][5] They are often crystalline solids that are easier to handle, purify, and store for extended periods, making them advantageous for complex, multi-step syntheses.[3][4]
Mechanistic Considerations for this compound
The structure of this compound introduces an electron-donating N-acylpyrrolidine group at the para position of the phenyl ring. This substituent is expected to influence the electronic properties of the boronic ester and, consequently, its reactivity in the Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
The electron-donating nature of the 4-(2-oxo-1-pyrrolidinyl) group is anticipated to increase the electron density on the ipso-carbon of the phenylboronic ester. This enhanced nucleophilicity can facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][7] Recent studies have shown that the nucleophilic character of the ipso-carbon bound to boron is a critical feature for enabling the transfer of the organic fragment to palladium.[6][7]
Comparative Performance Analysis
Table 1: Comparative Profile of Boronic Esters in Suzuki-Miyaura Reactions
| Feature | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | This compound | Potassium Phenyltrifluoroborate |
| Reactivity | High | Moderate | Moderate to High | High |
| Stability | Low (prone to protodeboronation and oxidation) | High | High | Very High |
| Handling | Can be challenging | Easy, often crystalline solid | Easy, likely a crystalline solid | Easy, crystalline, free-flowing solid |
| Transmetalation Rate | Generally fast | Moderate | Potentially enhanced due to electron-donating substituent | Fast |
| Key Advantage | High reactivity | Excellent stability and handling | Good balance of stability and potentially enhanced reactivity | Exceptional stability and ease of handling |
| Key Disadvantage | Poor stability | Lower reactivity than boronic acid | Potential for side reactions if the lactam is not stable to the reaction conditions | May require specific conditions for activation |
Discussion of Comparative Performance:
-
Phenylboronic Acid: Serves as a baseline for high reactivity but suffers from poor stability, which can lead to inconsistent yields and the need for careful handling and storage.[3][4]
-
Phenylboronic Acid Pinacol Ester: Represents a standard alternative, offering significantly improved stability and ease of handling at the expense of slightly reduced reactivity compared to the corresponding boronic acid.[3][4][5]
-
This compound: This compound is expected to retain the high stability of the pinacol ester while exhibiting potentially enhanced reactivity in the transmetalation step due to the electron-donating substituent. This makes it an attractive option for couplings where the corresponding unsubstituted pinacol ester may be sluggish.
-
Potassium Phenyltrifluoroborate: These reagents offer superior stability to both air and moisture compared to boronic acids and esters.[8] Their tetracoordinate nature makes them less susceptible to protodeboronation.[8]
Experimental Protocols
The following are representative, detailed protocols for a Suzuki-Miyaura reaction. These should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
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- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
This document provides essential safety and logistical protocols for the proper handling and disposal of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Core Principle: Hazard-Informed Waste Management
The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. This compound, like many related boronic acid derivatives, must be treated as hazardous waste from the moment it is designated for disposal.[1] Under no circumstances should this chemical, its solutions, or its contaminated containers be discarded in standard trash or poured down the drain.[1][2][3]
The primary risks associated with this class of compounds inform every aspect of the handling and disposal process.
Table 1: Hazard Profile of Phenylboronic Acid Pinacol Esters
| Hazard Classification | Category | Rationale and Key Considerations | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. Prolonged exposure should be avoided. | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Direct contact can lead to significant injury. | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if dusts or aerosols are inhaled. | [4][5][7] |
| Chemical Instability | Not Applicable | Boronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of moisture, breaking down into the corresponding boronic acid and pinacol.[5][8] This reactivity necessitates storage in a dry, inert atmosphere and influences decontamination procedures. |[5][8] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste materials, establishing a safe working environment is paramount. This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
Your primary defense is to minimize exposure potential through environmental controls.
-
Chemical Fume Hood: All handling and segregation of waste containing this compound must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][9]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][9][10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to protect against direct contact and accidental exposure. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale | Supporting Sources |
|---|---|---|---|
| Eye and Face | Mandatory chemical safety goggles. A full-face shield is required when there is a risk of splashing. | Protects eyes from dust particles and splashes, which can cause serious irritation. | [4][9][10] |
| Hand | Chemically resistant nitrile or neoprene gloves. Inspect for integrity before each use and change immediately upon contamination. | Prevents skin contact, absorption, and potential irritation. | [1][9][10] |
| Body | A flame-resistant laboratory coat, fully fastened. Long-sleeved clothing and closed-toe shoes are mandatory. | Protects skin from accidental spills and contact. | [4][9][10] |
| Respiratory | Not typically necessary for small quantities handled within a fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. | Minimizes the risk of respiratory tract irritation from inhaling fine particles. |[9][10] |
Step-by-Step Disposal Protocol: A Systematic Workflow
The proper disposal of this compound requires a systematic approach involving waste segregation, decontamination, and compliant storage.
Step 1: Waste Segregation and Collection
The cornerstone of proper disposal is the strict segregation of waste streams at the point of generation.
-
Designate Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[1] These containers should be made of a material compatible with the chemical and any solvents used.
-
Proper Labeling: All waste containers must be clearly and indelibly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, list any solvents present in liquid waste containers.
Step 2: Solid Waste Disposal
Contaminated solid materials must be collected and disposed of as hazardous waste.
-
Collection: Place all contaminated disposable items, such as gloves, bench paper, weighing papers, and absorbent pads used for minor spills, directly into the designated solid hazardous waste container.[1]
-
Empty Containers: The original product container, even if "empty," will contain residue and must be disposed of as solid hazardous waste.[2] Do not rinse and reuse or discard in regular trash.
Step 3: Liquid Waste Disposal
All solutions and rinsates containing the compound are considered hazardous.
-
Collection: Carefully pour all solutions containing this compound, including reaction mother liquors and solvent rinses from transfers, into the designated liquid hazardous waste container.[1]
Step 4: Decontamination of Laboratory Glassware
Thorough decontamination is essential before glassware can be cleaned for reuse. This process generates additional hazardous waste.
-
Initial Solvent Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This initial rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Secondary Decontamination: A subsequent rinse with a basic solution can be effective in hydrolyzing any remaining boronic ester to a more water-soluble boronate salt, aiding in its removal.[1] This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with water. This final rinse water should also be collected as hazardous waste to ensure no contaminants are released into the aqueous waste stream.[1]
Step 5: Waste Storage and Pickup
Proper storage while awaiting collection is a critical compliance step.
-
Secure Storage: Keep all waste containers tightly sealed when not in use.
-
Designated Area: Store the sealed and labeled waste containers in a designated and properly managed satellite accumulation area.[1][5]
-
Scheduled Pickup: Follow your institution's specific procedures for requesting hazardous waste pickup by the Environmental Health and Safety (EHS) department or a certified contractor.
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.
Minor Spill (Small quantity, contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.[11]
-
Ensure PPE: Don the appropriate PPE as outlined in Table 2 before addressing the spill.[11]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or kitty litter to contain the spill.[9][11][12] Avoid raising dust.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal as solid hazardous waste.[4][6][9]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as solid hazardous waste.[1][9]
Major Spill (Large quantity, outside a fume hood, or if you are unsure)
-
ALERT: Alert laboratory personnel and contact your institution's EHS office or emergency response team immediately.[1][13]
-
SECURE: Prevent entry into the affected area.
-
ASSIST: If safe to do so, attend to any persons who may have been contaminated.[13]
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound.
References
- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
- SAFETY DATA SHEET - 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester. Fisher Scientific.
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- SAFETY DATA SHEET - 4-(Aminomethyl)phenyl]boronic acid pinacol ester hydrochloride. Sigma-Aldrich.
- SAFETY DATA SHEET - Phenylboronic acid pinacol ester. Fisher Scientific.
- SAFETY DATA SHEET - 4-(Methylamino)phenylboronic acid pinacol ester. Fisher Scientific.
- SAFETY DATA SHEET - 4-Acetylphenylboronic acid pinacol ester. Fisher Scientific.
- Chemical Spill Clean-Up. TBEP Labs.
- Spilled Liquid. University of South Alabama, Department of Safety and Environmental Compliance.
- Chemical spill cleanup procedures. J&K Scientific LLC.
- [4-(1H-Imidazol-2-yl)
- Strategies for the analysis of highly reactive pinacolboron
- 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.
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Personal protective equipment for handling 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Operational Guide: Safe Handling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Introduction
This document provides a comprehensive guide to the safe handling, use, and disposal of this compound. As a specialized reagent in drug development and organic synthesis, understanding its hazard profile is critical for ensuring laboratory safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally similar phenylboronic acid pinacol esters and authoritative safety standards to establish best practices.[1][2] Researchers must use this information to supplement, not replace, their institution's specific Chemical Hygiene Plan and conduct a thorough risk assessment before beginning any work.
Hazard Assessment and Chemical Profile
Based on analogous compounds, this compound should be handled as a hazardous substance.[2][3][4] The primary risks associated with this class of chemicals include:
-
Skin Irritation (Category 2): Phenylboronic acid derivatives are known to cause skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation (Category 2): Direct contact with the eyes can cause significant irritation.[2][4][6]
-
Respiratory Tract Irritation (STOT SE 3): Inhalation of the dust or aerosols may lead to respiratory irritation.[2][3][6]
-
Harmful if Swallowed (Acute Toxicity 4, Oral): Ingestion may be harmful.[3][7]
The boronic acid functional group can interact with diols present in biological systems, which is a potential mechanism for its irritant properties. Furthermore, like many complex organic molecules, it may be sensitive to air and moisture, necessitating careful storage.[4][6]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The level of protection must match the scale and nature of the operation being performed.
| Operation/Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Tightly fitting safety goggles.[1] | Chemical-resistant nitrile gloves.[8] | Full-coverage lab coat.[1] | Required if not in a fume hood or if dust is generated. Use a NIOSH-approved N95 respirator.[6][8] |
| Preparing Solutions | Chemical safety goggles. A face shield is recommended due to splash risk.[8] | Chemical-resistant nitrile gloves.[8] | Full-coverage lab coat.[1] | Not required if performed within a certified chemical fume hood.[8] |
| Running Reactions & Work-up | Chemical safety goggles and a full-face shield.[8] | Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.[9] | Chemical-resistant apron over a lab coat.[8] | Not required if performed within a certified chemical fume hood.[9] |
| Handling Large Quantities (>50g) | Chemical safety goggles and a full-face shield.[8] | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile). | Chemical-resistant apron over a lab coat.[8] | A NIOSH-approved respirator with an organic vapor/particulate cartridge is recommended.[1][8] |
Causality of PPE Choices:
-
Eye Protection: Safety goggles are mandatory to prevent particulate matter from entering the eyes. A face shield provides an additional layer of protection against splashes during liquid transfers.[8]
-
Hand Protection: Nitrile gloves offer good resistance to many organic compounds. However, it is crucial to consult a glove compatibility chart for the specific solvents being used and to change gloves immediately upon contamination.[1][8]
-
Respiratory Protection: The primary inhalation hazard stems from airborne dust. Performing manipulations in a fume hood is the preferred engineering control.[8][9] When a hood is not feasible or if dust is unavoidable, a respirator is essential to prevent irritation of the respiratory tract.[6]
Safe Handling and Operational Plans
Adherence to standardized operational procedures is key to minimizing risk.
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust.[8][10]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][8]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Don all required PPE as specified in the table above (goggles, gloves, lab coat). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a pre-labeled flask containing a stir bar onto the balance within the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Minimize dust generation during this process.[1][6]
-
Weighing: Tare the balance with the empty weigh boat. Add the solid to the weigh boat to obtain the desired mass.
-
Dissolution: Carefully add the weighed solid to the flask. Using the appropriate solvent, rinse the weigh boat to ensure a quantitative transfer.
-
Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth (collecting the cloth as solid waste). Dispose of the used weigh boat and any contaminated items in the designated solid hazardous waste container.
-
Storage: Tightly close the main reagent bottle and store it according to recommended conditions—typically in a cool, dry, and well-ventilated place.[1][10]
Spill and Emergency Response
Immediate and correct response to a spill is vital to prevent exposure and contamination.
Procedure for Small Solid Spills (<5g):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if dust is present.[8]
-
Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[8]
-
Clean: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[6][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8][9]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[9] Improper disposal is a serious regulatory violation and environmental hazard.[12][13]
Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9] Containers must be in good condition and compatible with the waste.
-
Labeling: All waste containers must be labeled "Hazardous Waste" and list the full chemical name of all contents.[9][12]
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and recovered spill material. Place these items in a designated solid waste container.[9]
-
Liquid Waste: Unused solutions and solvent rinses from glassware decontamination should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams.[13]
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste. A subsequent wash with soap and water can then be performed.[9]
-
Disposal: Keep waste containers closed except when adding waste.[12][14] Follow your institution's specific procedures for hazardous waste pickup and final disposal, which are governed by EPA and local regulations.[13][14]
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Organic Syntheses. (n.d.). Boronic esters.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
- Synquest Labs. (n.d.). [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid pinacol ester.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Sigma-Aldrich. (n.d.). Phenylboronic acid pinacol ester 97%.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(Methylamino)phenylboronic acid pinacol ester.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride.
- Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- Apollo Scientific. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid, pinacol ester.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyridine-4-boronic acid pinacol ester.
- ResearchGate. (2025). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Methoxy-3-nitro-phenylboronic acid pinacol ester.
- Key Organics. (2017). Safety Data Sheet - [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid pinacol ester.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
